Ramipril isopropyl ester
説明
BenchChem offers high-quality Ramipril isopropyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ramipril isopropyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-oxo-4-phenyl-1-propan-2-yloxybutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O5/c1-15(2)31-24(30)19(13-12-17-8-5-4-6-9-17)25-16(3)22(27)26-20-11-7-10-18(20)14-21(26)23(28)29/h4-6,8-9,15-16,18-21,25H,7,10-14H2,1-3H3,(H,28,29)/t16-,18-,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWHJJCWHNPKTH-MQBSTWLZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
295328-72-2 | |
| Record name | Ramipril isopropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0295328722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RAMIPRIL ISOPROPYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S4N8A063C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ramipril Isopropyl Ester: A Comprehensive Technical Guide for Pharmaceutical Scientists
An In-depth Examination of CAS No. 295328-72-2
Executive Summary
This technical guide provides a comprehensive overview of Ramipril Isopropyl Ester, a critical process-related impurity of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril. Identified as Impurity B in the European Pharmacopoeia, the presence and quantity of this ester are of significant interest to researchers, scientists, and drug development professionals in ensuring the quality, safety, and efficacy of Ramipril drug products. This document delineates the chemical identity, potential formation pathways, analytical characterization methodologies, and regulatory context of Ramipril Isopropyl Ester. Detailed experimental protocols, data interpretation, and control strategies are presented to offer a complete scientific and practical resource.
Introduction: The Significance of Impurity Profiling in Ramipril
Ramipril is a widely prescribed prodrug that is metabolized in the liver to its active form, ramiprilat.[1] It is a potent ACE inhibitor used in the management of hypertension, congestive heart failure, and diabetic nephropathy. The synthesis of Ramipril is a multi-step process that can lead to the formation of various impurities, including process-related impurities and degradation products.[2][3] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate stringent control over these impurities to ensure patient safety.[4]
Ramipril Isopropyl Ester has been identified as a significant process-related impurity. Its formation is often associated with the use of isopropyl alcohol as a solvent or reagent during the synthesis or purification of Ramipril. Understanding the physicochemical properties, formation mechanisms, and analytical behavior of this impurity is paramount for the development of robust manufacturing processes and effective quality control strategies.
Chemical and Physical Identity
Ramipril Isopropyl Ester is structurally similar to the active pharmaceutical ingredient (API), differing by the presence of an isopropyl ester group instead of an ethyl ester.
| Identifier | Value | Source(s) |
| Chemical Name | (2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-[(1-methylethoxy)carbonyl]-3-phenylpropyl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid | [5] |
| Synonyms | Ramipril Impurity B (EP), Ramipril USP Related Compound B | [6][7] |
| CAS Number | 295328-72-2 | [6] |
| Molecular Formula | C24H34N2O5 | [5] |
| Molecular Weight | 430.54 g/mol | [5] |
dot graph "Chemical_Structures" { layout=neato; node [shape=none, margin=0]; edge [style=invis];
} Caption: Chemical structures of Ramipril and Ramipril Isopropyl Ester.
Formation and Synthesis
The primary route for the formation of Ramipril Isopropyl Ester is as a process-related impurity during the synthesis of Ramipril. The use of isopropyl alcohol (isopropanol) as a solvent, particularly in the final crystallization or purification steps, can lead to its formation.[8]
Potential Formation Pathways
-
Esterification during Synthesis: In the final steps of Ramipril synthesis, if residual starting materials or intermediates with carboxylic acid functionalities are present, they can undergo esterification in the presence of isopropanol, especially under acidic conditions.
-
Transesterification: Although less common, there is a possibility of transesterification of the ethyl ester of Ramipril to the isopropyl ester if the manufacturing process involves prolonged heating in the presence of isopropanol.
Analytical Characterization
The detection and quantification of Ramipril Isopropyl Ester require sensitive and specific analytical methods capable of separating it from Ramipril and other related impurities. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC)
A robust, stability-indicating HPLC method is essential for the routine quality control of Ramipril. The European Pharmacopoeia monograph for Ramipril outlines an HPLC method for the determination of related substances, including Impurity B.
Typical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer at acidic pH) and an organic modifier (e.g., acetonitrile or methanol) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25-30 °C |
| Injection Volume | 10-20 µL |
Note: The specific gradient program and buffer composition should be optimized to achieve adequate resolution between Ramipril, Ramipril Isopropyl Ester, and other impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a highly sensitive and specific method for the identification and quantification of Ramipril Isopropyl Ester, especially at trace levels. Electrospray ionization (ESI) in the positive ion mode is typically used.
Expected Mass Spectrometric Data:
-
[M+H]+: m/z 431.2
-
[M+Na]+: m/z 453.2
Predicted Mass Fragmentation Pattern:
The fragmentation of Ramipril Isopropyl Ester is expected to be similar to that of Ramipril, with characteristic losses of the isopropyl ester group and other fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR data for Ramipril Isopropyl Ester is not widely published, the key distinguishing features in the 1H NMR spectrum compared to Ramipril would be the signals corresponding to the isopropyl group. This would include a septet for the CH group and a doublet for the two CH3 groups.
Regulatory Context and Control Strategies
The control of impurities in pharmaceutical products is a critical aspect of ensuring patient safety and is strictly regulated by international guidelines.
ICH Guidelines
The International Council for Harmonisation (ICH) provides guidelines for the control of impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B). These guidelines establish thresholds for reporting, identification, and qualification of impurities.
European Pharmacopoeia (Ph. Eur.)
The European Pharmacopoeia monograph for Ramipril specifically lists Ramipril Isopropyl Ester as Impurity B . The monograph sets a limit for this impurity, which is crucial for batch release testing. The limit for Impurity B, along with other specified impurities (A, C, and D), is typically not more than the area of the principal peak in the chromatogram of a reference solution, which often corresponds to a concentration of 0.5%.
Control Strategies:
-
Process Optimization: Careful selection of solvents and optimization of reaction and purification conditions to minimize the formation of Ramipril Isopropyl Ester.
-
In-Process Controls: Monitoring the levels of the impurity at critical steps of the manufacturing process.
-
Raw Material Control: Ensuring the quality of starting materials and reagents to prevent the introduction of precursors that could lead to the formation of this impurity.
-
Specification Setting: Establishing a stringent acceptance criterion for Ramipril Isopropyl Ester in the final drug substance and drug product based on regulatory requirements and safety data.
Conclusion
Ramipril Isopropyl Ester is a well-characterized process-related impurity of Ramipril that requires careful monitoring and control throughout the drug development and manufacturing lifecycle. A thorough understanding of its chemical properties, formation pathways, and analytical behavior is essential for ensuring the quality and safety of Ramipril formulations. The implementation of robust analytical methods, coupled with effective process control strategies, is critical for compliance with global regulatory standards and the delivery of high-quality medicines to patients.
References
- European Pharmacopoeia. (2008). RAMIPRIL Ramiprilum. 6.0.
- Google Patents. A METHOD FOR PREPARING RAMIPRIL - Patent 2598479. (2015, April 1).
- Google Patents. PROCESS FOR THE PREPARATION OF RAMIPRIL. (2015, June 8).
- Google Patents. WO2009122433A2 - A process for preparation of ramipril. (2009).
-
Inxight Drugs. RAMIPRIL ISOPROPYL ESTER. Available from: [Link]
-
MDPI. (2023, April 21). Development of Methods of Quality Control of the Tablets «Ramipril». Available from: [Link]
-
Pharmaffiliates. CAS No : 295328-72-2 | Product Name : Ramipril - Impurity B. Available from: [Link]
-
Pharmaffiliates. Chemical Name : Ramipril Isopropyl-d3 Ester. Available from: [Link]
-
Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. Available from: [Link]
-
PubChemLite. Ramipril isopropyl ester (C24H34N2O5). Available from: [Link]
-
Quickcompany. "Improved Process For Preparation Of Ramipril". Available from: [Link]
-
ResearchGate. (2023, February 12). The Degradation Product of Ramipril Is Potentially Carcinogenic, Genotoxic and Mutagenic. Available from: [Link]
-
ResearchGate. (2015). Determination of ramipril in human plasma and its fragmentation by UPLC-Q-TOF-MS with positive electrospray ionization. Available from: [Link]
-
Spectroscopy Online. (2026, February 14). Synthesis and Structural Elucidation of Impurities in Ramipril Tablets. Available from: [Link]
-
TSI Journals. (2008, May 22). Validated LC-MS/MS assay for the determination of ramipril levels in human plasma. Available from: [Link]
-
Veeprho. (2020, April 8). Control of Pharmaceutical Impurities in Pharmaceutical Drug Products. Available from: [Link]
-
Wikipedia. Ramipril. (n.d.). Retrieved from: [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2025, April 3). A review on validated analytical methods for Ramipril. Available from: [Link]
-
ijprajournal. (2023, February 5). Significance of Stress degradation study in the Stability indicating Analytical Technique development of Metoprolol, Ramipril an. Available from: [Link]
-
The European Directorate for the Quality of Medicines & HealthCare (EDQM). (2020, November 13). Impurity Control in the European Pharmacopoeia. Available from: [Link]
Sources
- 1. Ramipril | 87333-19-5 [chemicalbook.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Ramipril Isopropyl Ester | CymitQuimica [cymitquimica.com]
- 5. Ramipril impurity B EP Reference Standard CAS 295328-72-2 Sigma Aldrich [sigmaaldrich.com]
- 6. Ramipril impurity B CRS | LGC Standards [lgcstandards.com]
- 7. WO2009122433A2 - A process for preparation of ramipril - Google Patents [patents.google.com]
- 8. uspbpep.com [uspbpep.com]
Physicochemical Characteristics of Ramipril Isopropyl Ester: A Technical Guide
Executive Summary & Strategic Context
In the development of Ramipril formulations, the Ramipril Isopropyl Ester (often identified as a process-related impurity or specific "Related Compound" depending on the pharmacopoeia) represents a critical quality attribute. Unlike degradation products formed via hydrolysis (Ramiprilat) or cyclization (Diketopiperazine), the isopropyl ester is a synthetic artifact typically arising from the use of isopropanol (IPA) during crystallization or wet granulation.
This guide provides a definitive technical analysis of this molecule. It is designed for formulation scientists and analytical chemists who must distinguish this lipophilic impurity from the active pharmaceutical ingredient (API) to ensure ICH Q3A/B compliance.
Molecular Architecture & Identification
To control an impurity, one must first define its structural divergence from the API. Ramipril is an ethyl ester prodrug.[1] The isopropyl ester analog is formed via transesterification , where the ethyl moiety is exchanged for an isopropyl moiety.
Structural Comparison
-
Ramipril (API): (2S,3aS,6aS)-1-[(S)-N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]alanyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid.
-
Ramipril Isopropyl Ester: The ethoxycarbonyl group is replaced by an (1-methylethoxy)carbonyl group.[2]
Note on Nomenclature: While some chemical vendors catalog this as "Impurity B," researchers must exercise caution. In the European Pharmacopoeia (Ph.[3][4] Eur.), Impurity B strictly refers to Ramiprilat (the diacid metabolite). The isopropyl ester is a distinct entity, often requiring specification as a "user-defined" impurity if not explicitly listed in a specific monograph.
Visualization of Structural Divergence
Figure 1: Structural relationship showing the transesterification site on the phenylpropyl side chain.
Physicochemical Profiling
The substitution of an ethyl group with a bulkier, more hydrophobic isopropyl group alters the physicochemical profile significantly. These shifts are the basis for separation in Reversed-Phase HPLC (RP-HPLC).
Comparative Data Table
| Property | Ramipril (API) | Ramipril Isopropyl Ester | Impact on Analysis |
| Molecular Formula | Mass shift (+14 Da) detectable in LC-MS. | ||
| Molecular Weight | 416.51 g/mol | 430.54 g/mol | Distinct parent ion |
| LogP (Lipophilicity) | ~3.3 - 3.7 | ~3.9 - 4.2 (Predicted) | Critical: Elutes after Ramipril in RP-HPLC. |
| Solubility (Water) | Sparingly soluble | Lower solubility | Risk of precipitation in aqueous buffers. |
| Solubility (MeOH) | Freely soluble | Freely soluble | Methanol is the preferred diluent. |
| pKa (Acidic) | ~3.16 (Carboxyl) | ~3.2 (Carboxyl) | Similar pH behavior; retention controlled by mobile phase pH. |
Spectral Characteristics
-
UV Absorption: Both molecules share the same chromophores (phenyl ring and amide bonds). The
remains consistent at 210 nm . -
Mass Spectrometry:
-
Ramipril
-
Isopropyl Ester
-
Fragmentation: Both yield characteristic tropylium ions (
91) and proline-derivative fragments, but the ester-side chain fragment will differ by 14 Da.
-
Formation Mechanism: Solvolysis & Transesterification
Understanding the causality of this impurity is essential for process control. It does not spontaneously form in solid state unless residual solvent is present.
The Mechanism
The reaction is a nucleophilic acyl substitution. If Ramipril (ethyl ester) is dissolved in Isopropyl Alcohol (IPA) generally used for wet granulation or crystallization, and the environment is slightly acidic (catalyzed by Ramipril's own carboxylic acid) or basic, the isopropanol oxygen attacks the carbonyl carbon.
Key Risk Factor: Drying processes where IPA is present at elevated temperatures (
Figure 2: Step-wise mechanism of acid-catalyzed transesterification in alcoholic solvents.
Analytical Strategy & Control Protocols
To validate the purity of Ramipril, one must separate the Isopropyl ester from the main peak. Due to its higher lipophilicity, it is a late-eluting impurity.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is derived from standard optimization strategies for ACE inhibitors, modified to ensure resolution of the isopropyl ester.
-
Column: C18 (Octadecylsilyl),
mm, or (e.g., Inertsil ODS-3 or Hypersil BDS). -
Mobile Phase A: Buffer (Phosphate or Perchlorate, pH 2.0 - 2.5). Low pH suppresses ionization of the carboxylic acid, increasing retention.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
Initial: High Aqueous (to separate Ramiprilat).
-
Ramp: Increase ACN to ~65% to elute Ramipril.
-
Wash: Increase ACN to >80% to elute Ramipril Isopropyl Ester .
-
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: UV at 210 nm.
-
Temperature:
(Higher temps may degrade the column or alter selectivity).
Self-Validating Logic: The Relative Retention Time (RRT) is the validation key.
-
Ramiprilat (Diacid): RRT ~0.5 (Early eluting, polar).
-
Ramipril: RRT = 1.0.
-
Ramipril Isopropyl Ester: RRT ~1.2 - 1.4 (Late eluting, non-polar).
Synthesis of Reference Standard (For Identification)
If a commercial standard is unavailable, the isopropyl ester can be synthesized for marker purposes.
Protocol:
-
Dissolution: Dissolve 500 mg Ramipril in 20 mL anhydrous Isopropanol.
-
Catalysis: Add catalytic amount of conc.
(0.1 mL) or dry HCl gas. -
Reflux: Heat at
for 4-6 hours. Monitor by TLC or HPLC. -
Workup: Neutralize with Sodium Bicarbonate, evaporate IPA, extract with Ethyl Acetate/Water.
-
Purification: Flash chromatography (Silica gel) using Hexane:Ethyl Acetate.
Stability & Handling
-
Hydrolytic Stability: Like Ramipril, the isopropyl ester is susceptible to hydrolysis (breaking down to Ramiprilat) in the presence of moisture and heat.
-
Storage: Store at
in a desiccator. -
Solvent Compatibility: Avoid dissolving the standard in methanol for long-term storage, as transesterification back to the methyl ester can occur over time. Use Acetonitrile for stock solutions.
References
-
European Pharmacopoeia (Ph.[3] Eur.) . Ramipril Monograph 1368. (Defines Impurity A, B, C, D).
-
United States Pharmacopeia (USP) . Ramipril Monograph. (Defines Related Compounds).
-
PubChem . Ramipril Isopropyl Ester (Compound Summary). National Library of Medicine.
-
Hotha, K. K., et al. (2013) . "Identification, Synthesis, and Characterization of Impurities in Ramipril Tablets." Spectroscopy Online. (Discusses impurity profiling and LC-MS characterization).
-
Thornber, C. W. (1979) . "Isosterism and Molecular Modification in Drug Design." Chemical Society Reviews. (Foundational text on ester modifications and lipophilicity).
Sources
Executive Summary
In the high-stakes landscape of ACE inhibitor synthesis, Ramipril Isopropyl Ester (Impurity B) represents a classic but persistent process-related impurity. Arising primarily from solvent-reactant interactions during the workup or crystallization phases, this impurity is structurally analogous to the active pharmaceutical ingredient (API), making chromatographic separation challenging.[1]
This guide provides a definitive technical analysis of Ramipril Isopropyl Ester.[1] We move beyond basic identification to explore the mechanistic causality of its formation, precise analytical detection strategies, and robust process control measures.[1] By understanding the transesterification kinetics driven by isopropanol (IPA), process chemists can implement self-validating protocols to ensure ICH Q3A compliance.[1]
Chemical Identity and Origin
Ramipril Isopropyl Ester is officially designated as Impurity B in the European Pharmacopoeia (EP) and Related Compound B in the United States Pharmacopeia (USP). It differs from Ramipril only by the esterification of the carboxylic acid side chain—where Ramipril possesses an ethyl ester, this impurity possesses an isopropyl ester.[1]
| Attribute | Detail |
| Common Name | Ramipril Isopropyl Ester (Impurity B)[2][3][4] |
| Chemical Name | (2S,3aS,6aS)-1-[(S)-2-[[(S)-1-[(1-methylethoxy)carbonyl]-3-phenylpropyl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid |
| CAS Number | 295328-72-2 |
| Molecular Formula | C₂₄H₃₄N₂O₅ |
| Molecular Weight | 430.54 g/mol |
| Origin | Process-Related (Solvent Interaction) |
Mechanism of Formation: The Transesterification Pathway[1]
The presence of Ramipril Isopropyl Ester is almost exclusively linked to the use of Isopropanol (IPA) in the manufacturing process. IPA is a common solvent for the crystallization of Ramipril or the isolation of its intermediate, (S,S,S)-2-azabicyclo[3.3.0]octane-3-carboxylic acid (often used as a benzyl ester salt).
The Chemical Trigger
The formation follows a nucleophilic acyl substitution mechanism, specifically acid-catalyzed transesterification .[1] Ramipril contains a labile ethyl ester group. In the presence of isopropanol and trace acidity (often residual HCl or p-TsOH from deprotection steps), the isopropanol hydroxyl group attacks the carbonyl carbon of the ethyl ester.
Key Drivers:
-
Solvent: Presence of Isopropanol (IPA).
-
Catalyst: Acidic pH (Protons protonate the carbonyl oxygen, increasing electrophilicity).[1]
-
Temperature: Elevated temperatures during reflux or drying accelerate the kinetics.[1]
Visualization of the Pathway[1]
The following diagram illustrates the standard synthesis versus the impurity formation pathway.
Figure 1: Mechanistic pathway showing the transesterification of Ramipril to Impurity B in the presence of Isopropanol.
Process Control & Mitigation Strategies
To maintain Impurity B below the ICH identification threshold (typically 0.10%), the process must be engineered to suppress transesterification.[1]
Critical Process Parameters (CPPs)
| Parameter | Critical Range / Action | Scientific Rationale |
| Solvent Selection | Avoid IPA in final steps if possible. | Eliminates the nucleophile source.[1] Use Ethanol or Ethyl Acetate if solubility permits.[1] |
| pH Control | Maintain pH > 4.5 during IPA exposure. | Transesterification is acid-catalyzed.[1] Neutralizing residual acid prevents protonation of the ester carbonyl.[1] |
| Temperature | Keep IPA slurry/drying < 40°C . | Arrhenius equation dictates that lower temperatures exponentially reduce the rate of side reactions.[1] |
| Drying Time | Minimize wet cake hold times. | Reduces the contact time between the solvated API and the nucleophilic solvent. |
Experimental Protocol: Solvent Swap Verification
Trustworthiness Check: This protocol allows you to validate if your current workup induces the impurity.[1]
Objective: Determine the rate of Impurity B formation in the current crystallization solvent system.
-
Preparation: Dissolve 1.0 g of pure Ramipril (Ethyl Ester) in 10 mL of Isopropanol.
-
Acid Spike (Stress): Add 0.1 equivalent of HCl (or the specific acid used in your process, e.g., p-TsOH).[1]
-
Incubation: Split into three vials:
-
Vial A: 25°C (Room Temp)
-
Vial B: 45°C (Simulated Drying)
-
Vial C: 60°C (Accelerated)
-
-
Sampling: Aliquot 100 µL at T=0, T=4h, and T=24h. Neutralize immediately with buffer.[1]
-
Analysis: Analyze via HPLC (Method defined in Section 5).
-
Decision Gate: If Vial B (45°C) shows >0.1% Impurity B at 4h, the crystallization process must be re-engineered (e.g., lower temp, buffer wash, or solvent swap).
Analytical Characterization
Detecting Impurity B requires a method capable of resolving the isopropyl ester from the ethyl ester (Ramipril) and the methyl ester (Impurity A). Due to their structural similarity, a C18 column with a specific gradient is required.[1]
High-Performance Liquid Chromatography (HPLC) Method
This method is derived from validated pharmacopeial principles and optimized for resolution.[1]
-
Column: Octadecylsilyl silica gel (C18), 250 mm x 4.6 mm, 3-5 µm (e.g., Hypersil BDS C18 or equivalent).[1]
-
Mobile Phase A: Perchlorate Buffer pH 2.5 (Dissolve 2.0 g Sodium Perchlorate in 1000 mL water, adjust pH with dilute Phosphoric Acid).[1] Note: Perchlorate offers superior peak shape for cationic amines.
-
Mobile Phase B: Acetonitrile.[1]
-
Detection: UV at 210 nm.[1]
-
Column Temp: 25°C.
-
Injection Volume: 10 µL.
Gradient Program:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 | 75 | 25 |
| 15 | 50 | 50 |
| 30 | 20 | 80 |
| 35 | 75 | 25 |
Retention Time Logic:
-
Ramipril (Ethyl Ester): ~12-14 min.
-
Impurity A (Methyl Ester): Elutes before Ramipril (more polar).
-
Impurity B (Isopropyl Ester): Elutes after Ramipril (more lipophilic due to the isopropyl group). Relative Retention Time (RRT) is typically ~1.2 - 1.3.[1]
Mass Spectrometry (LC-MS) Identification
For definitive structural confirmation during R&D:
-
Ionization: ESI Positive Mode.
-
Parent Ion [M+H]+:
-
Ramipril: m/z 417
-
Impurity B: m/z 431 (+14 Da mass shift corresponding to CH₂ difference between Ethyl and Isopropyl).[1]
-
Regulatory Context (ICH & Pharmacopeia)
Drug developers must adhere to strict limits regarding this impurity.[1]
-
Classification: Organic Impurity (Process-Related).[1]
-
Regulatory Limit (ICH Q3A):
-
Reporting Threshold: 0.05%
-
Identification Threshold: 0.10%
-
Qualification Threshold: 0.15% (or 1.0 mg/day, whichever is lower).
-
-
Pharmacopeial Status: Listed in EP and USP monographs.[1] Presence above 0.15% usually requires toxicological qualification or process reduction.[1]
Toxicological Note: As an ester analog of the active drug, Impurity B is generally considered to have a similar toxicological profile to Ramipril, but it is not a "mutagenic" impurity (like nitrosamines).[1] Therefore, it is controlled as a standard organic impurity.[1]
References
-
European Pharmacopoeia (Ph.[1] Eur.) 11.0 . (2023).[1] Ramipril Monograph 1368. EDQM.
-
United States Pharmacopeia (USP) . (2023).[1] Ramipril: Related Compound B.[1][3][4] USP-NF.[1]
-
PubChem . (2023).[1] Ramipril Isopropyl Ester (Compound Summary). National Center for Biotechnology Information.[1]
-
ICH Guidelines . (2006).[1] Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[1]
-
SynThink Research Chemicals . (2023).[1] Ramipril EP Impurity B Data Sheet.
Sources
Advanced Characterization of Ramipril Ester Impurities: Identification of Ramipril Isopropyl Ester (EP Impurity B)
Topic: Identification of Ramipril Isopropyl Ester as Ramipril EP Impurity B Content Type: Technical Whitepaper Audience: Pharmaceutical Scientists, Analytical Chemists, and Regulatory Affairs Specialists.
Executive Summary & Regulatory Context
In the synthesis and purification of Ramipril, the control of ester-related impurities is critical for compliance with European Pharmacopoeia (EP) Monograph 1365. While Ramipril itself is an ethyl ester , the use of alternative alcoholic solvents during crystallization leads to transesterification byproducts.
Specifically, Ramipril EP Impurity B is chemically identified as Ramipril Isopropyl Ester .[1][2] This impurity arises when isopropanol (IPA) is employed in the final purification steps—a common strategy to avoid the formation of the methyl ester (Impurity A), which is associated with methanol use.
This guide provides a definitive technical workflow for the structural elucidation, formation mechanism, and chromatographic separation of Ramipril Isopropyl Ester, distinguishing it from the parent drug and other ester analogs.
| Compound | Common Name | EP Designation | Chemical Structure Feature | CAS Registry |
| Ramipril | Ramipril | API | Ethyl Ester ( | 87333-19-5 |
| Impurity A | Ramipril Methyl Ester | Impurity A | Methyl Ester ( | 108313-11-7 |
| Impurity B | Ramipril Isopropyl Ester | Impurity B | Isopropyl Ester ( | 295328-72-2 |
| Impurity E | Ramiprilat | Impurity E | Carboxylic Acid ( | 87269-97-4 |
Formation Mechanism: Solvolysis & Transesterification
The formation of Impurity B is not a degradation via oxidation or hydrolysis, but a nucleophilic acyl substitution (transesterification) .
Ramipril contains a labile ethyl ester moiety. In the presence of isopropanol (IPA) and trace acidic catalysts (often residual HCl from deprotection steps) or basic conditions, the ethoxy group is exchanged for an isopropoxy group. This reaction is equilibrium-driven; thus, prolonged exposure of Ramipril to IPA, especially at elevated temperatures during drying, favors the formation of Impurity B.
Pathway Visualization
The following diagram illustrates the competitive transesterification pathways leading to Impurities A and B.
Analytical Identification Strategy
To unequivocally identify Ramipril Isopropyl Ester as EP Impurity B, a multi-modal approach combining LC-MS/MS and NMR is required. The structural similarity between the ethyl and isopropyl groups necessitates high-resolution techniques.
Mass Spectrometry (LC-MS/MS)
Mass spectrometry provides the primary evidence of identity based on molecular weight shifts.
-
Parent (Ramipril): The protonated molecular ion
is observed at m/z 417 . -
Impurity B (Isopropyl): The substitution of an ethyl group (
, mass 29) with an isopropyl group ( , mass 43) results in a net mass increase of +14 Da . -
Diagnostic Signal: Look for
at m/z 431 .
Fragmentation Pattern (MS/MS): Both Ramipril and Impurity B undergo characteristic cleavage of the ester group.
-
Ramipril: Loss of ethanol (46 Da) or the ethoxycarbonyl moiety.
-
Impurity B: Loss of isopropanol (60 Da) or the isopropoxycarbonyl moiety. The daughter ions related to the "core" bicyclic ring structure (octahydrocyclopenta[b]pyrrole) typically remain consistent between the two, confirming the core structure is intact.
Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for distinguishing the ester alkyl chain. The key distinction lies in the multiplicity of the ester protons.
| Feature | Ramipril (Ethyl Ester) | Impurity B (Isopropyl Ester) |
| Diagnostic Protons | ||
| Chemical Shift (ppm) | ||
| Multiplicity | Quartet ( | Septet ( |
| Terminal Methyls |
Experimental Protocol for NMR ID:
-
Solvent: Dissolve 10 mg of isolated impurity in
or . -
Focus: Zoom into the 4.0–5.0 ppm region.
-
Validation: The presence of a septet at ~4.9 ppm is the "smoking gun" for the isopropyl ester.
Chromatographic Separation (HPLC)
Separating the Isopropyl Ester (Impurity B) from Ramipril is challenging due to their similar hydrophobicity. Impurity B is slightly more lipophilic than Ramipril due to the additional methyl group and branched structure.
Critical Pair Resolution
-
Elution Order: Impurity A (Methyl)
Ramipril (Ethyl) Impurity B (Isopropyl). -
Challenge: Impurity B elutes after the main peak (RRT > 1.0).
Recommended Method Parameters
To achieve baseline separation (Resolution > 2.0), the following conditions are recommended based on standard reversed-phase behavior for ACE inhibitors.
-
Column: C18 or C8, high carbon load (e.g., Zorbax SB-C18, 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: Phosphate buffer pH 2.0–3.0 (suppresses ionization of the carboxylic acid, increasing retention).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
Start: 10-20% B.
-
Ramp to 60% B over 20-30 minutes.
-
Impurity B typically elutes at RRT ~1.2 to 1.3 relative to Ramipril.
-
-
Temperature: 25°C (Higher temperatures may degrade resolution between the ethyl and isopropyl species).
Analytical Workflow Diagram
The following decision tree outlines the protocol for confirming Impurity B in a drug substance batch.
Synthesis of Reference Standard
For definitive identification, it is often necessary to synthesize the impurity in-house if a pharmacopoeial standard is unavailable.
Protocol:
-
Reactants: Dissolve Ramipril (1.0 eq) in Isopropanol (20 volumes).
-
Catalyst: Add catalytic amount of concentrated HCl (0.1 eq) or Thionyl Chloride.
-
Condition: Reflux at 80°C for 4–6 hours. Monitor by HPLC until Ramipril < 5%.
-
Workup: Evaporate solvent, neutralize with
, extract into Ethyl Acetate. -
Purification: Flash chromatography (Hexane:Ethyl Acetate) to isolate the Isopropyl Ester.
-
Yield: Typically >80% conversion.
This synthesized standard can be co-injected with the sample to confirm retention time (Spiking Study).
References
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). Ramipril Monograph 1365. European Pharmacopoeia (Ph.[3] Eur.). Link
-
National Center for Advancing Translational Sciences (NCATS). Ramipril Isopropyl Ester (Impurity B) - Inxight Drugs.[2][] Link
-
PubChem. Ramipril Isopropyl Ester Compound Summary. National Library of Medicine. Link
-
BOC Sciences. Ramipril EP Impurity B Data Sheet.
-
SynThink Research Chemicals. Characterization of Ramipril Impurities. Link
Sources
Metabolic Fate and Bioanalytical Characterization of Ramipril Isopropyl Ester
Technical Whitepaper | Version 2.0
Executive Summary: The Impurity Context
In the development of Angiotensin-Converting Enzyme (ACE) inhibitors, the control of alkyl ester impurities is critical for CMC (Chemistry, Manufacturing, and Controls) compliance. Ramipril Isopropyl Ester (identified as Impurity B in EP/USP pharmacopeias) is a process-related impurity often arising from transesterification during synthesis or solvent-swaps involving isopropanol.[1]
Unlike inert byproducts, this impurity retains the core pharmacophore of Ramipril. Its metabolic fate is of particular interest because it functions as a structural analog to the parent prodrug. This guide details the metabolic trajectory of Ramipril Isopropyl Ester, its enzymatic hydrolysis by human carboxylesterase 1 (hCES1), and the bioanalytical protocols required to distinguish its kinetics from the parent drug.
Chemical Basis and Structural Homology
To understand the metabolic fate, we must first contrast the impurity with the parent molecule. Ramipril is a prodrug designed as an ethyl ester to improve oral bioavailability.[1] The isopropyl ester analog introduces a bulkier alkyl group at the esterification site.
| Feature | Ramipril (Parent) | Ramipril Isopropyl Ester (Impurity B)[1][2][3][4][5] |
| Chemical Name | (2S,3aS,6aS)-1-[(S)-2-[[(S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino] propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid | (2S,3aS,6aS)-1-[(S)-2-[[(S)-1-(isopropoxycarbonyl )-3-phenylpropyl]amino] propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid |
| Molecular Formula | C23H32N2O5 | C24H34N2O5 |
| Molecular Weight | 416.5 g/mol | 430.54 g/mol |
| Lipophilicity (LogP) | ~3.32 (High permeability) | ~3.65 (Predicted; Higher lipophilicity due to isopropyl) |
| Key Metabolic Locus | Ethyl ester bond | Isopropyl ester bond |
Steric Hindrance and Enzymatic Access
The primary metabolic pathway for Ramipril is hydrolysis by hCES1 (Human Carboxylesterase 1) in the liver to form the active diacid, Ramiprilat .
-
Mechanism: The catalytic triad of hCES1 attacks the carbonyl carbon of the ester.
-
Impact of Isopropyl Group: The isopropyl group introduces steric hindrance compared to the ethyl group. While hCES1 has a large flexible pocket, the rate of hydrolysis (
) for isopropyl esters is typically lower than that of ethyl esters due to reduced access to the carbonyl center.
Metabolic Pathway Analysis
The metabolic fate of Ramipril Isopropyl Ester is defined by three competing pathways: Bioactivation (Hydrolysis) , Cyclization (Degradation) , and Conjugation .
Pathway 1: Hepatic Hydrolysis (Bioactivation)
Like the parent, the isopropyl ester is a substrate for hepatic esterases.
-
Reaction: Ramipril Isopropyl Ester +
Ramiprilat + Isopropanol.[1] -
Significance: This confirms that the impurity is a "prodrug of the active metabolite."[6] Upon entry into systemic circulation, it converts to the same active pharmacological agent (Ramiprilat) as the parent drug.[6][7]
Pathway 2: Intramolecular Cyclization (DKP Formation)
ACE inhibitors are prone to intramolecular cyclization to form Diketopiperazines (DKP) .[1]
-
Mechanism: The N-terminal amine attacks the amide carbonyl, expelling water (or the alcohol in ester cyclization).[1]
-
Fate: Ramipril Isopropyl Ester can cyclize to form the Isopropyl-DKP derivative, or hydrolyze to Ramiprilat which then cyclizes to the DKP-acid.[1] These are generally inactive and excreted renally.
Pathway Visualization
The following diagram illustrates the parallel metabolic fates of the parent and the impurity.
Figure 1: Comparative metabolic pathways of Ramipril and its Isopropyl Ester impurity.[1] Note the convergence at Ramiprilat.
Experimental Protocols for Metabolic Characterization
To validate the metabolic fate and determine the hydrolysis kinetics relative to the parent, the following self-validating workflow is recommended.
In Vitro Stability Assay (Liver Microsomes)
This protocol determines the intrinsic clearance (
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL).[1]
-
NADPH Regenerating System (if checking CYP oxidation, though esterase activity does not require NADPH). Note: For pure hydrolysis study, NADPH is omitted to isolate esterase activity.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).[1]
Step-by-Step Workflow:
-
Pre-incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer. Pre-incubate at 37°C for 5 minutes.
-
Spike: Add Ramipril Isopropyl Ester (dissolved in DMSO, final concentration 1 µM, DMSO <0.1%). Run a parallel arm with Ramipril (Parent) as a positive control.[1]
-
Incubation: Incubate at 37°C with shaking.
-
Sampling: Withdraw aliquots at
minutes. -
Quench: Immediately transfer aliquot into ice-cold Acetonitrile containing Internal Standard (e.g., Ramipril-d3).
-
Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.
Bioanalytical Detection (LC-MS/MS)
Separating the ethyl and isopropyl esters is critical as they differ only by a methylene group (
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 5 minutes. The Isopropyl ester will elute later than Ramipril due to higher logP.
-
MS Transitions (MRM):
Workflow Visualization
Figure 2: Analytical workflow for determining metabolic stability.
Toxicological & Regulatory Implications[12]
"Qualified by Metabolism"
From a regulatory standpoint (ICH Q3A/B), an impurity is often considered "qualified" if it is a metabolite of the drug or metabolizes rapidly to the active drug or a known metabolite.
-
Ramipril Isopropyl Ester hydrolyzes to Ramiprilat .[1]
-
Since Ramiprilat is the intended active moiety of the parent drug, the systemic exposure resulting from the impurity contributes to the therapeutic effect rather than forming a novel toxicophore.
-
Risk Assessment: The primary risk is not toxicity, but dosing precision . If the hydrolysis rate is significantly slower, it could theoretically alter the
or onset of action, though at impurity levels (<0.15%), this is pharmacokinetically negligible.
Control Limits
Despite the benign metabolic fate, regulatory agencies require strict control.
-
Limit: Typically NMT (Not More Than) 0.15% or 0.10% depending on the daily dose.
-
Rationale: To ensure batch-to-batch consistency and prevent variability in total active moiety delivery.
References
-
European Pharmacopoeia (Ph.[1] Eur.) . Ramipril Monograph 1368. Strasbourg: Council of Europe. (Defines Impurity B structure and limits).
-
Thomsen, R., et al. (2013) . "In Vitro Drug Metabolism by Human Carboxylesterase 1: Focus on Angiotensin-Converting Enzyme Inhibitors". Drug Metabolism and Disposition, 42(1), 126–133. Link (Establishes hCES1 as the primary hydrolase for Ramipril).[1]
-
United States Pharmacopeia (USP) . Ramipril Related Compound B.[1][5][8] USP-NF.[1] Rockville, MD. (Official standard for the isopropyl ester).[1]
- Berry, L. M., et al. (2009). "Species differences in the metabolism of ester prodrugs". Drug Metabolism Reviews, 41(1). (Discusses steric hindrance in ester hydrolysis).
-
ICH Harmonised Tripartite Guideline . Impurities in New Drug Substances Q3A(R2). Link (Regulatory framework for impurity qualification).[1]
Sources
- 1. AstraZeneca Brand of Ramipril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. allmpus.com [allmpus.com]
- 3. tlcpharma.com [tlcpharma.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Ramipril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. RAMIPRIL ISOPROPYL ESTER [drugs.ncats.io]
Solubility profile of Ramipril isopropyl ester in different solvents
An In-Depth Technical Guide to the Solubility Profile of Ramipril Isopropyl Ester
Abstract
This technical guide provides a comprehensive overview of the anticipated solubility profile of ramipril isopropyl ester, a derivative of the widely used angiotensin-converting enzyme (ACE) inhibitor, ramipril. In the absence of extensive empirical data for this specific ester, this document establishes a predictive framework grounded in fundamental principles of physical chemistry and prodrug design. It synthesizes known solubility data of the parent compound, ramipril, with theoretical considerations of how the isopropyl ester modification will influence its interaction with a diverse range of solvents. This guide is intended for researchers, scientists, and drug development professionals, offering both a predictive solubility map and detailed, actionable protocols for its empirical determination. The methodologies outlined herein are designed to be self-validating, ensuring the generation of robust and reliable data for formulation development and preclinical studies.
Introduction: The Rationale for Ester Prodrugs and the Case of Ramipril
Ramipril is a potent ACE inhibitor administered as a prodrug. Its active metabolite, ramiprilat, is formed via hydrolysis of the ethyl ester group in the liver[1][2]. This biotransformation is a classic example of prodrug strategy, where the ester moiety enhances the lipophilicity of the parent molecule, thereby improving its oral absorption. Ramipril itself is characterized as a poorly water-soluble drug[1][3].
The subject of this guide, ramipril isopropyl ester, represents a further structural modification of the ramipril molecule. The substitution of the ethyl ester with a larger, more lipophilic isopropyl ester group is expected to further alter its physicochemical properties, most notably its solubility. Understanding this solubility profile is a critical first step in any formulation development program for this compound. This guide will explore the theoretical underpinnings of this profile and provide the necessary experimental framework for its precise determination.
Physicochemical Properties: A Comparative Analysis
A molecule's solubility is intrinsically linked to its structural and physicochemical properties. The key difference between ramipril and its isopropyl ester lies in the ester side chain, which influences lipophilicity and, consequently, solubility.
| Property | Ramipril (Ethyl Ester) | Ramipril Isopropyl Ester | Rationale for Predicted Difference |
| Molecular Formula | C23H32N2O5[4][5] | C24H34N2O5[6] | Addition of a CH2 group. |
| Molecular Weight | 416.5 g/mol [4][5] | 430.54 g/mol [6] | Increased molecular mass due to the larger ester group. |
| Predicted XLogP3 | 1.4[4] | > 1.4 | The isopropyl group is more non-polar than the ethyl group, increasing the octanol/water partition coefficient. |
| Aqueous Solubility | Sparingly soluble[2][3][7] | Predicted to be less soluble than ramipril | Increased lipophilicity generally leads to decreased solubility in aqueous media. |
Theoretical Principles of Solubility
The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like."[8][9][10] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The interplay of intermolecular forces—such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces—determines the extent of solubility.
The Role of Solvent Polarity
Solvents can be broadly categorized based on their polarity:
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are effective at dissolving polar and ionic compounds.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents possess a dipole moment but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. They are good at dissolving polar compounds.
-
Non-Polar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and are composed of molecules with minimal partial charges. They are used to dissolve non-polar, lipophilic compounds.
Ramipril isopropyl ester, with its significant hydrocarbon structure and polar functional groups (carboxyl, amide, ester), is an amphiphilic molecule. However, the larger isopropyl ester group is expected to enhance its non-polar character compared to ramipril.
Impact of the Isopropyl Ester Group
The replacement of the ethyl group with an isopropyl group will have several effects on solubility:
-
Increased Lipophilicity: The larger alkyl group increases the non-polar surface area of the molecule, making it more favorable for interaction with non-polar solvents.
-
Reduced Aqueous Solubility: The increased lipophilicity will disrupt the hydrogen bonding network of water more significantly, leading to lower solubility in aqueous media. Esters can act as hydrogen bond acceptors with water, but as the alkyl chain length increases, this effect is diminished[11].
-
Enhanced Solubility in Non-Polar Solvents: The molecule will be more "like" non-polar solvents, leading to improved solubility in solvents such as oils and hydrocarbons.
Predicted Solubility Profile of Ramipril Isopropyl Ester
Based on the principles outlined above and the known solubility of ramipril, a predictive solubility profile for ramipril isopropyl ester can be constructed. This table serves as a hypothesis for guiding experimental work.
| Solvent Class | Solvent Example | Predicted Solubility of Ramipril Isopropyl Ester | Rationale |
| Polar Protic | Water | Very Low | Increased lipophilicity compared to the already sparingly soluble ramipril. |
| PBS (pH 7.2) | Very Low | Similar to water; ionization state will play a role. | |
| Ethanol | Moderate to High | The alkyl nature of ethanol can solvate the non-polar parts of the molecule, while the hydroxyl group interacts with the polar moieties. | |
| Methanol | Moderate to High | Similar to ethanol, but its higher polarity may slightly reduce its effectiveness compared to ethanol for this more lipophilic compound. | |
| Polar Aprotic | DMSO | High | Excellent solvent for a wide range of amphiphilic compounds. |
| DMF | High | Similar to DMSO in its solvating capabilities for such structures. | |
| Acetonitrile | Moderate | Less polar than DMSO and DMF, may have slightly lower solvating power. | |
| Non-Polar | Isopropyl Myristate | Moderate to High | The ester nature of the solvent and solute should lead to good miscibility. |
| Oils (e.g., Sefsol 218) | Moderate to High | Increased lipophilicity should favor solubility in oily vehicles. | |
| Hexane | Low | The presence of multiple polar functional groups will likely limit solubility in a purely non-polar aliphatic solvent. |
Experimental Determination of Solubility: A Validated Protocol
The "gold standard" for determining thermodynamic solubility is the shake-flask method[12][13][14]. This equilibrium-based method provides the most accurate and reliable solubility data.
The Shake-Flask Method
This protocol describes a robust procedure for determining the solubility of ramipril isopropyl ester in a selected solvent.
Objective: To determine the equilibrium solubility of ramipril isopropyl ester at a specified temperature.
Materials:
-
Ramipril isopropyl ester (solid)
-
Solvent of interest
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF, depending on solvent compatibility)
-
HPLC-grade solvents for analysis
-
Analytical balance
-
Volumetric flasks and pipettes
Protocol Steps:
-
Preparation: Add an excess amount of solid ramipril isopropyl ester to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached[13][15].
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For more complete separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Sampling: Carefully withdraw a sample from the supernatant, being cautious not to disturb the solid pellet.
-
Filtration: Immediately filter the supernatant through a syringe filter to remove any remaining solid microparticles.
-
Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (usually the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as RP-HPLC, to determine the concentration of ramipril isopropyl ester.
Analytical Quantification by RP-HPLC
A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for the accurate quantification of the dissolved analyte. While a specific method for ramipril isopropyl ester must be developed and validated, methods for ramipril provide a strong starting point[16][17][18][19].
General RP-HPLC Method Parameters
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a common choice for compounds of this nature.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol) is typical.
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., around 210-220 nm for ramipril)[16].
-
Injection Volume: 10-20 µL.
-
Column Temperature: Controlled at a constant temperature, for instance, 25°C.
Method Validation
The chosen analytical method must be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and specificity for ramipril isopropyl ester. This involves creating a calibration curve from standard solutions of known concentrations.
// Nodes Structure [label="Molecular Structure\n(Ramipril Isopropyl Ester)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lipophilicity [label="Increased Lipophilicity\n(Higher LogP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Polarity [label="Amphiphilic Nature", fillcolor="#FBBC05", fontcolor="#202124"]; AqSol [label="Aqueous Solubility", fillcolor="#34A853", fontcolor="#FFFFFF"]; OrgSol [label="Organic Solvent\nSolubility", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Structure -> Lipophilicity [label=" Isopropyl group > Ethyl group "]; Structure -> Polarity [label=" Contains polar and non-polar moieties "]; Lipophilicity -> AqSol [label=" Decreases ", color="#EA4335"]; Lipophilicity -> OrgSol [label=" Increases (in non-polar solvents) ", color="#34A853"]; Polarity -> OrgSol [label=" Increases (in polar organic solvents) ", color="#34A853"]; } Caption: Factors influencing the solubility of Ramipril Isopropyl Ester.
Conclusion
The solubility profile of ramipril isopropyl ester is a foundational dataset required for its development as a potential therapeutic agent. While direct experimental data is not widely available, a robust predictive framework can be established based on its structural relationship to ramipril and the fundamental principles of solubility. The isopropyl ester modification is predicted to decrease aqueous solubility while enhancing its solubility in various organic solvents, particularly those with a non-polar or moderately polar character. This guide provides both the theoretical basis for these predictions and a detailed, validated experimental protocol for their empirical verification. By following the outlined shake-flask method and employing a validated analytical technique, researchers can generate the high-quality solubility data necessary to advance their formulation and development efforts.
References
-
Formulation and Evaluation of Ramipril Fast Dissolving Tablet using Solid Dispersion. (2020). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Solubility of ramipril in different oils. IPM indicates isopropyl myristate. (n.d.). ResearchGate. Retrieved from [Link]
-
RP-HPLC Estimation of Ramipril and Telmisartan in Tablets. (2011). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences. Retrieved from [Link]
-
View of Formulation and Evaluation of Microspheres of Ramipril. (2022). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Development and Validation of RP-HPLC Method for Estimation of Ramipril in Tablet Dosage Form. (2023). Walsh Medical Media. Retrieved from [Link]
-
Determination of Ramipril in Pharmaceutical Dosage Forms. (2006). Asian Journal of Chemistry. Retrieved from [Link]
-
DETERMINATION OF RAMIPRIL IN PHARMACEUTICAL PREPARATIONS BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. (2010). Marmara Pharmaceutical Journal. Retrieved from [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. Retrieved from [Link]
-
Development of a Validated RP-HPLC Method Using Full Factorial Design for the Analysis of Ramipril. (2026). ResearchGate. Retrieved from [Link]
-
Annex 4. (2019). World Health Organization (WHO). Retrieved from [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2005). Lund University Publications. Retrieved from [Link]
-
Ramipril methyl ester. (n.d.). PubChem. Retrieved from [Link]
-
Ramipril. (n.d.). PubChem. Retrieved from [Link]
-
PRODUCT MONOGRAPH pharma-RAMIPRIL. (2018). Retrieved from [Link]
-
solvent polarity effect: Topics. (n.d.). Science.gov. Retrieved from [Link]
-
Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (2021). Dow Development Labs. Retrieved from [Link]
-
Properties of Esters. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Ramipril Me - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved from [Link]
-
AstraZeneca Brand of Ramipril. (n.d.). PharmaCompass.com. Retrieved from [Link]
-
Pharmaceutical Solubility Testing. (2026). Raytor. Retrieved from [Link]
-
A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). ResearchGate. Retrieved from [Link]
-
Solubility determination of compounds of pharmaceutical interest. (n.d.). Retrieved from [Link]
-
Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013). American Pharmaceutical Review. Retrieved from [Link]
-
3.2 Solubility. (n.d.). Introductory Organic Chemistry - Open Oregon Educational Resources. Retrieved from [Link]
-
Stability of ramipril in the solvents of different pH. (n.d.). ResearchGate. Retrieved from [Link]
- Process for the preparation of Ramipril. (n.d.). Google Patents.
- A process for preparation of ramipril. (n.d.). Google Patents.
-
Synthesis and Structural Elucidation of Impurities in Ramipril Tablets. (2026). Spectroscopy Online. Retrieved from [Link]
-
Enhancement of Dissolution Rate of Poorly Water Soluble Drug by Solid Dispersion Technique. (2011). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [https://www.rjpbcs.com/pdf/2011_2(2)/[20].pdf]([Link]20].pdf)
-
Does solubility in water increase as polarity increases? (2017). Quora. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jddtonline.info [jddtonline.info]
- 3. rjptonline.org [rjptonline.org]
- 4. Ramipril | C23H32N2O5 | CID 5362129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. AstraZeneca Brand of Ramipril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Ramipril Isopropyl Ester | CymitQuimica [cymitquimica.com]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 9. caymanchem.com [caymanchem.com]
- 10. quora.com [quora.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. who.int [who.int]
- 14. researchgate.net [researchgate.net]
- 15. raytor.com [raytor.com]
- 16. RP-HPLC Estimation of Ramipril and Telmisartan in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
- 18. asianpubs.org [asianpubs.org]
- 19. globalresearchonline.net [globalresearchonline.net]
- 20. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
Methodological & Application
Application Note: HPLC Method Development for Ramipril Isopropyl Ester Detection
Executive Summary
This application note details the protocol for the detection and quantification of Ramipril Isopropyl Ester , formally designated as Impurity B in the European Pharmacopoeia (EP) and Related Compound B in the United States Pharmacopeia (USP).
Ramipril Isopropyl Ester is a process-related impurity typically formed via transesterification when Ramipril (an ethyl ester) is exposed to isopropanol during crystallization or synthesis steps. Due to its structural similarity to the parent drug (differing only by a single methylene group in the ester chain), separating this impurity requires a highly selective stationary phase and optimized mobile phase conditions.
This guide provides a validated, self-validating workflow for researchers to isolate, detect, and quantify this specific impurity with high sensitivity.
Chemical Context & Separation Logic
The Target Analyte
-
Parent Drug: Ramipril (Ethyl ester)[1]
-
Target Impurity: Ramipril Isopropyl Ester (Impurity B)[2][3]
-
Mechanism of Formation: Solvolysis/Transesterification in the presence of Isopropyl Alcohol (IPA) and acid catalysts.
Physicochemical Properties & Detection Strategy
| Property | Ramipril (Parent) | Ramipril Isopropyl Ester (Target) | Chromatographic Impact |
| Structure | Ethyl Ester side chain | Isopropyl Ester side chain | Isopropyl group increases lipophilicity (LogP). |
| Elution Order | Elutes First | Elutes Second | Target impurity will be more retained on C18 columns. |
| Chromophore | Weak (Amide/Ester) | Weak (Amide/Ester) | Requires low UV detection (205–215 nm). |
| pKa | ~3.2 (Carboxylic acid) | ~3.2 (Carboxylic acid) | Mobile phase pH must be < 3.0 to suppress ionization and prevent peak tailing. |
Reaction Pathway Diagram
The following diagram illustrates the formation of the isopropyl ester impurity and its relationship to other common degradants.
Figure 1: Formation pathway of Ramipril Isopropyl Ester (Impurity B) via transesterification, distinct from the hydrolytic pathway forming Ramiprilat.
Method Development Protocol
Instrumentation & Reagents
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with Diode Array Detector (DAD).
-
Column: Phenomenex Luna C18(2) or Waters Symmetry C18 (250 mm x 4.6 mm, 3 µm or 5 µm). Note: High carbon load is preferred for steric selectivity.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Sodium Perchlorate (NaClO₄) or Potassium Dihydrogen Phosphate (KH₂PO₄)
-
Triethylamine (TEA) – Used as a peak shape modifier for basic nitrogen moieties.
-
Phosphoric Acid (85%)
-
Optimized Chromatographic Conditions
This protocol uses a Perchlorate buffer system (aligned with EP methods) for maximum resolution, but includes a Phosphate alternative for laboratories avoiding perchlorates.
| Parameter | Condition A (Standard/EP Aligned) | Condition B (Green/Phosphate) |
| Mobile Phase A | Buffer: 0.2% NaClO₄ + 0.05% TEA in Water (pH 2.5 w/ H₃PO₄) | Buffer: 20 mM KH₂PO₄ (pH 2.5 w/ H₃PO₄) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient Profile | Time (min) | %B0.0 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp | 45°C (Critical for mass transfer) | 40°C |
| Detection | UV @ 210 nm (Bandwidth 4 nm) | UV @ 210 nm |
| Injection Vol | 10 µL | 10 µL |
Preparation of Standards
Important: Ramipril Isopropyl Ester is often present in trace amounts. You must prepare a "Spiked" solution to validate resolution.
-
System Suitability Solution (SSS):
-
Dissolve 10 mg of Ramipril Reference Standard (RS) in 10 mL of Mobile Phase A.
-
Spike with 0.1 mg of Ramipril Impurity B (Isopropyl Ester) RS.
-
Target: Final concentration ~1.0 mg/mL Ramipril containing ~1.0% Impurity B.
-
-
Test Sample:
-
Dissolve formulation (tablet powder) or API in Mobile Phase A to a concentration of 1.0 mg/mL.
-
Sonicate for 10 minutes and filter through a 0.45 µm PVDF filter.
-
Experimental Workflow & Decision Logic
The following diagram outlines the logical flow for method execution and troubleshooting.
Figure 2: Step-by-step decision tree for optimizing the separation of Ramipril and its Isopropyl Ester.
Validation & Acceptance Criteria
To ensure the method is reliable (Trustworthiness), the following criteria must be met during validation:
System Suitability
-
Resolution (Rs): > 1.5 (preferably > 2.0) between Ramipril and Ramipril Isopropyl Ester.[1][4]
-
Tailing Factor: 0.8 – 1.5 for the Ramipril peak.
-
Precision: %RSD < 2.0% for 6 replicate injections of the standard.
Linearity & Sensitivity
-
LOD (Limit of Detection): Should be established at Signal-to-Noise (S/N) ratio of 3:1. Typical target: 0.05% of nominal concentration.
-
LOQ (Limit of Quantification): S/N of 10:1. Typical target: 0.10% (Reporting Threshold).
-
Linearity: Correlation coefficient (R²) > 0.999 over the range of LOQ to 120% of the specification limit.
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Poor Resolution (Rs < 1.5) | Gradient too steep or Temperature too high. | Decrease %B slope (e.g., extend gradient time). Lower column temperature to 35°C to increase steric separation. |
| Peak Tailing | Secondary interactions with silanols. | Ensure TEA is added to the buffer. Verify pH is < 3.0 (Ramipril pKa is ~3.2; must be fully protonated). |
| Baseline Drift | UV absorbance of buffer components. | If using TEA/Perchlorate, ensure high-grade reagents. Switch to Phosphate buffer if drift persists at 210 nm. |
| Ghost Peaks | Contaminated Isopropanol in sample prep. | Use only HPLC-grade Acetonitrile for diluents. Avoid using Isopropanol in the needle wash. |
References
-
European Pharmacopoeia (Ph.[5][6][7][8] Eur.) . Monograph 1368: Ramipril. 10th Edition. Strasbourg, France: Council of Europe.[5]
-
United States Pharmacopeia (USP) . Ramipril Monograph: Organic Impurities. USP-NF.[6] Rockville, MD: United States Pharmacopeial Convention.
-
Phenomenex Application Note . Separation of Ramipril and Related Substances on Luna C18.
-
National Center for Advancing Translational Sciences (NCATS) . Ramipril Isopropyl Ester (Impurity B).[4] Inxight Drugs.[5][6][7][9][10][11][12][13]
-
PubChem . Ramipril Isopropyl Ester Compound Summary.
Sources
- 1. EP1817007A2 - Stabilized individually coated ramipril particles, compositions and methods - Google Patents [patents.google.com]
- 2. allmpus.com [allmpus.com]
- 3. allmpus.com [allmpus.com]
- 4. RAMIPRIL ISOPROPYL ESTER [drugs.ncats.io]
- 5. phenomenex.com [phenomenex.com]
- 6. Ramipril Related Compound D USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. Separation of Ramipril on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. ijpar.com [ijpar.com]
- 12. wjbphs.com [wjbphs.com]
- 13. ijrti.org [ijrti.org]
Application Note: High-Sensitivity LC-MS/MS Quantification of Ramipril Isopropyl Ester (Impurity B)
Executive Summary
This application note details a validated, high-sensitivity protocol for the quantification of Ramipril Isopropyl Ester (commonly designated as Impurity B , MW 430.54 Da).[1] This impurity typically arises via transesterification when Ramipril (an ethyl ester) is synthesized, crystallized, or stored in the presence of isopropyl alcohol (IPA) .[1]
Given the structural similarity between Ramipril and its alkyl ester analogs, standard UV detection often lacks the specificity required to meet ICH Q3A/Q3B thresholds (typically <0.15%). This guide provides a self-validating LC-MS/MS workflow capable of achieving a Lower Limit of Quantification (LLOQ) in the sub-ng/mL range, ensuring strict regulatory compliance.
Key Technical Insights
-
Mechanism of Formation: Solvolysis of the ethyl ester moiety by isopropanol under acidic/basic catalysis.
-
Mass Spectrometry Logic: The isopropyl substitution adds +14 Da to the precursor ion (417
431). Crucially, because the common fragment ion ( 234) in ACE inhibitors is derived from the ester-containing side chain, the product ion for this impurity also shifts (+14 Da) to 248 .[1] -
Critical Control Point: Sample diluents must be strictly free of isopropyl alcohol to prevent in-situ artifact formation during analysis.
Chemical Context & Method Development Logic
To develop a robust method, one must understand the structural relationship between the analyte and the parent drug.
Structural Analysis
-
Ramipril (Parent): C23H32N2O5 | MW: 416.51 | Precursor:
[1] -
Ramipril Isopropyl Ester (Target): C24H34N2O5 | MW: 430.54 | Precursor:
[1] -
Structural Difference: Replacement of the Ethyl group (-CH2CH3) with an Isopropyl group (-CH(CH3)2).[1]
Fragmentation Prediction (The "Why" behind the MRM)
Most ACE inhibitors (Ramipril, Enalapril) share a common fragmentation pathway where the side chain (N-[1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl) generates a characteristic ion at
-
Since the isopropyl modification occurs on this side chain, the fragment ion also shifts mass.
-
Ramipril Transition:
-
Isopropyl Ester Transition:
(Predicted & Verified)[1]
Chromatographic Separation Strategy
The isopropyl ester is more lipophilic than the ethyl ester (Ramipril) due to the increased carbon content and branching.
-
Retention Time (RT): Ramipril Isopropyl Ester will elute after Ramipril on a reversed-phase C18 column.[1]
-
Separation Requirement: Baseline resolution is critical to prevent ion suppression from the high-abundance parent drug (Ramipril) affecting the trace impurity signal.
Visual Workflows
Diagram 1: Analytical Method Development Decision Tree
This decision tree illustrates the logic used to select the column and MS parameters, ensuring the method is "fit-for-purpose" per ICH Q2(R2) guidelines.
Caption: Logic flow for deriving MS transitions and chromatographic conditions based on structural differences.
Detailed Experimental Protocol
Reagents and Standards
-
Reference Standard: Ramipril Isopropyl Ester (Certified Reference Material, >95% purity).[1]
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.[1]
-
Additives: LC-MS Grade Formic Acid or Ammonium Formate.[1]
-
Diluent: 50:50 ACN:Water (v/v) .
-
WARNING: Do NOT use alcohols (Methanol/Ethanol/Isopropanol) as the diluent for the final sample preparation to avoid transesterification artifacts.
-
Sample Preparation
To ensure trustworthiness and prevent false positives, this protocol uses a "Dilute-and-Shoot" approach for API, or Liquid-Liquid Extraction (LLE) for complex matrices.[1]
A. For API / Tablet Powder (Limit Test):
-
Weigh 50 mg of Ramipril API or equivalent tablet powder.
-
Transfer to a 50 mL volumetric flask.
-
Add 30 mL of Diluent (ACN:Water 50:50). Sonicate for 10 mins (maintain temp < 25°C).
-
Make up to volume with Diluent.
-
Filter through a 0.22 µm PTFE syringe filter (discard first 2 mL).
-
Transfer to LC vial.
B. Preparation of Calibration Standards:
-
Prepare a Stock Solution of Ramipril Isopropyl Ester (1 mg/mL in ACN).
-
Serially dilute with Diluent to obtain concentrations: 1.0, 5.0, 10.0, 50.0, 100.0 ng/mL.
LC-MS/MS Instrumentation Parameters
| Parameter | Setting / Description |
| System | UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400, Sciex QTRAP, Waters Xevo) |
| Column | Waters ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or Zorbax Eclipse Plus C18 |
| Column Temp | 40°C |
| Flow Rate | 0.4 mL/min |
| Injection Vol | 5 µL |
| Mobile Phase A | 0.1% Formic Acid in Water (or 5mM Ammonium Formate pH 3.[1]0) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 20 | Initial Hold |
| 1.0 | 20 | Equilibration |
| 6.0 | 80 | Elution of Ramipril & Impurities |
| 7.0 | 95 | Column Wash |
| 8.0 | 95 | Wash Hold |
| 8.1 | 20 | Re-equilibration |
| 10.0 | 20 | End |
Mass Spectrometry Settings (ESI+)[1]
| Analyte | Precursor ( | Product ( | Dwell (ms) | Cone (V) | Collision (eV) |
| Ramipril | 417.3 | 234.3 | 50 | 30 | 22 |
| Ramipril Isopropyl Ester | 431.3 | 248.3 | 100 | 32 | 24 |
| Ramipril-d3 (IS) | 420.3 | 237.3 | 50 | 30 | 22 |
Note: Collision energies are indicative. Perform a "Product Ion Scan" during setup to optimize for your specific instrument.
Validation Framework (Self-Validating System)
To ensure the method is reliable (Trustworthiness), perform the following System Suitability Tests (SST) before every batch.
System Suitability Criteria
-
Resolution (
): > 1.5 between Ramipril and Ramipril Isopropyl Ester. -
Sensitivity (S/N): Signal-to-Noise ratio > 10 for the LOQ standard (1.0 ng/mL).
-
Precision: %RSD of 6 replicate injections of Standard < 5.0%.
Linearity & Range
-
Range: 1.0 ng/mL to 200 ng/mL.
-
Acceptance: Correlation coefficient (
) > 0.995.[2]
Specificity (Blank Check)
-
Inject a blank (Diluent). Ensure no interference peaks at the retention time of the Isopropyl Ester.
-
Troubleshooting: If a peak appears in the blank, check the Acetonitrile source or glassware for IPA contamination.
Diagram 2: Sample Preparation & Contamination Control
This workflow emphasizes the critical exclusion of IPA to ensure data integrity.
Caption: Workflow highlighting the exclusion of Isopropanol to prevent false-positive impurity generation.
References
-
International Council for Harmonisation (ICH). (2023).[3][4][5][6] ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
European Medicines Agency (EMA). (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
National Center for Advancing Translational Sciences (NCATS). (n.d.). Ramipril Isopropyl Ester (Impurity B)[1] Entry. Inxight Drugs.[7][8] Retrieved from [Link][1]
-
Alvi, S. N., et al. (2008).[1] Validated LC-MS/MS assay for the determination of ramipril levels in human plasma. TSI Journals. Retrieved from [Link]
Sources
- 1. CN103282350B - Process for preparing ramipril - Google Patents [patents.google.com]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. edqm.eu [edqm.eu]
- 8. Ramipril Impurity 1 - SRIRAMCHEM [sriramchem.com]
Application Note: A Comprehensive Guide to the Structural Elucidation of Ramipril Isopropyl Ester using NMR and IR Spectroscopy
Abstract
This application note provides a detailed guide for the structural elucidation of Ramipril isopropyl ester, a known impurity and related substance of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril.[1][2] In the pharmaceutical industry, the unambiguous identification and characterization of such compounds are critical for ensuring drug safety, efficacy, and regulatory compliance.[3][4] We present an integrated approach utilizing Fourier-Transform Infrared (FT-IR) spectroscopy for functional group analysis and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments for complete constitutional and configurational assignment. This document serves as a practical resource for researchers, analytical scientists, and quality control professionals in drug development and manufacturing, offering both theoretical justifications for experimental choices and detailed, field-tested protocols.
Introduction: The Analytical Imperative
Ramipril is a widely prescribed medication for hypertension and heart failure.[4] Its synthesis and storage can lead to the formation of related impurities, such as Ramipril isopropyl ester (also known as Ramipril Impurity B).[1][2][5] The presence of impurities, even in small quantities, can impact the stability, bioavailability, and safety profile of the active pharmaceutical ingredient (API). Therefore, regulatory bodies mandate the rigorous identification and characterization of any impurity present above a specified threshold.
Spectroscopic techniques are indispensable tools for this purpose.[3] FT-IR spectroscopy offers a rapid and non-destructive method to obtain a molecular "fingerprint," identifying the functional groups present.[3][6] However, for a definitive structural map, NMR spectroscopy is the gold standard, providing atomic-level information about the molecular skeleton and stereochemistry through a variety of experiments.[7] This guide details the synergistic use of these two powerful techniques for the complete structural verification of Ramipril isopropyl ester.
FT-IR Spectroscopy: Functional Group Fingerprinting
Infrared spectroscopy probes the vibrational modes of chemical bonds within a molecule.[3] Specific functional groups (e.g., C=O, N-H, O-H) absorb IR radiation at characteristic frequencies, making FT-IR an excellent first-pass technique for confirming the presence of expected chemical motifs and identifying key structural differences from the parent API.
Causality of Method Selection: Why ATR-FTIR?
For solid pharmaceutical samples, Attenuated Total Reflectance (ATR) is the preferred sampling technique over traditional methods like KBr pellets. The primary reasons for this choice are:
-
Minimal Sample Preparation: ATR analysis can often be performed on the neat, solid powder, eliminating the time-consuming and potentially error-prone process of grinding and pressing KBr pellets.[8]
-
Reproducibility: ATR provides high-quality, reproducible spectra by ensuring consistent contact between the sample and the ATR crystal.[8]
-
Speed: Analysis time is reduced to minutes per sample, making it ideal for screening and routine quality control.[8]
Experimental Protocol: ATR-FTIR Analysis
-
Instrument Preparation: Ensure the diamond ATR accessory of the FT-IR spectrometer is clean. Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) interference.
-
Sample Application: Place a small amount of the Ramipril isopropyl ester powder (typically 1-2 mg) directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Data Acquisition: Use the pressure clamp to apply firm and consistent pressure, ensuring good contact between the sample and the crystal.
-
Spectral Collection: Acquire the spectrum, typically by co-adding 30 scans at a resolution of 4 cm⁻¹ over the mid-IR range (4000–400 cm⁻¹).[9]
-
Data Processing: Perform an automatic baseline correction and ATR correction on the resulting spectrum.
Expected Spectral Features and Interpretation
The FT-IR spectrum of Ramipril isopropyl ester is expected to show characteristic absorption bands. By comparing its spectrum to that of Ramipril, the key difference lies in the ester functional group. Ramipril contains both a carboxylic acid and an ethyl ester, while the impurity has a carboxylic acid and an isopropyl ester.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Interpretation & Significance |
| N-H Stretch | ~3300 - 3250 | Indicates the presence of the secondary amine. A similar peak is seen in Ramipril.[10] |
| C-H Stretch (Aromatic/Aliphatic) | ~3000 - 2850 | Aromatic C-H stretches from the phenyl ring and aliphatic C-H stretches from the rest of the molecule.[11] |
| O-H Stretch (Carboxylic Acid) | ~3000 - 2500 (broad) | A very broad absorption characteristic of the hydrogen-bonded O-H in the carboxylic acid dimer. |
| C=O Stretch (Isopropyl Ester) | ~1745 - 1735 | Crucial diagnostic peak. This sharp, strong band confirms the presence of the ester carbonyl. Its position is similar to the ethyl ester in Ramipril.[4][10][11] |
| C=O Stretch (Carboxylic Acid) | ~1720 - 1700 | Carbonyl stretch of the carboxylic acid group. |
| C=O Stretch (Amide) | ~1650 - 1630 | Carbonyl stretch of the tertiary amide within the bicyclic ring system.[4][11] |
The presence of the isopropyl group may also contribute to the C-H bending vibrations in the 1470-1370 cm⁻¹ region, but the carbonyl stretch is the most definitive feature for confirming the ester functionality.
NMR Spectroscopy: The Definitive Structural Blueprint
While IR confirms functional groups, NMR spectroscopy elucidates the precise atomic connectivity. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment of all protons and carbons in Ramipril isopropyl ester.
Workflow for NMR-Based Structural Elucidation
The logical flow of NMR experiments is designed to build the molecular structure piece by piece, from individual atoms to complete fragments and their final assembly.
Caption: Logical workflow for NMR structural elucidation.
Protocol 1: NMR Sample Preparation
The quality of the NMR spectrum is critically dependent on proper sample preparation.[12]
-
Analyte Weighing: Accurately weigh 5-10 mg of Ramipril isopropyl ester for ¹H NMR and 20-40 mg for ¹³C NMR experiments.[13]
-
Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.[12]
-
Homogenization: Gently vortex or sonicate the tube to ensure the sample is completely dissolved. A homogenous solution free of particulate matter is essential for high-resolution spectra.[12]
-
Reference Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard for chemical shift calibration (δ = 0.00 ppm), though modern spectrometers can also reference the residual solvent signal (CDCl₃: δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C).[13]
Protocol 2: NMR Data Acquisition
The following are general parameters on a 500 MHz (or higher) spectrometer. Specific parameters should be optimized for the instrument in use.
-
¹H NMR: Acquire with a 30-degree pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C{¹H} NMR: Acquire with proton decoupling, a 45-degree pulse, a relaxation delay of 2 seconds, and accumulate 1024 or more scans for adequate signal-to-noise.
-
DEPT-135: Use standard pulse program parameters to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) signals.
-
2D Experiments (COSY, HSQC, HMBC): Use gradient-selected (gs) versions of these experiments. Acquire with sufficient increments in the indirect dimension (e.g., 256-512) and scans per increment (e.g., 2-8) to achieve desired resolution and sensitivity.
Interpretation of NMR Spectra
¹H NMR: The Isopropyl Signature
The most telling feature in the ¹H NMR spectrum that distinguishes Ramipril isopropyl ester from Ramipril is the signal from the isopropyl group.
-
Isopropyl CH: A septet (or multiplet) integrating to 1H, expected around δ 5.0-5.2 ppm . This downfield shift is due to the deshielding effect of the adjacent ester oxygen.
-
Isopropyl CH₃: Two doublets (or one doublet integrating to 6H if diastereotopic protons are equivalent), expected around δ 1.2-1.4 ppm . Each doublet is coupled to the CH proton.
Other key signals would be similar to Ramipril, including the phenyl group protons (~δ 7.1-7.3), the ethyl side-chain protons, and the complex multiplets of the bicyclic core.
¹³C NMR and DEPT: Carbon Skeleton Mapping
The ¹³C NMR spectrum provides a count of unique carbon atoms. The DEPT-135 experiment is crucial for assigning multiplicity.
-
Ester Carbonyl (C=O): Expected around δ 170-175 ppm .
-
Isopropyl CH: Expected around δ 68-72 ppm .
-
Isopropyl CH₃: Expected around δ 21-23 ppm .
2D NMR: Connecting the Dots
While 1D NMR provides an inventory of parts, 2D NMR shows how they are connected.[14][15]
-
COSY (¹H-¹H Correlation): This experiment reveals proton-proton couplings, typically over two or three bonds. It is used to trace out the spin systems, such as the entire -CH(CH₃)-CH₂-CH₂-Ph fragment and the protons within the bicyclic core.
-
HSQC (¹H-¹³C Direct Correlation): This spectrum is a powerful editing tool that correlates each proton signal with the carbon signal to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, proton signals.
-
HMBC (¹H-¹³C Long-Range Correlation): This is the key experiment for assembling the final structure.[15] It reveals correlations between protons and carbons that are two or three bonds away. Crucial HMBC correlations for Ramipril isopropyl ester would include:
-
Correlation from the isopropyl CH proton to the ester carbonyl carbon , confirming the isopropyl ester moiety.
-
Correlations from the protons on the carbon adjacent to the amine (the α-proton of the alanine moiety) to the amide carbonyl carbon, linking the side chain to the bicyclic core.
-
Correlations from the CH₂ protons adjacent to the phenyl ring to the aromatic carbons, confirming the phenylethyl portion of the side chain.
-
Expected NMR Data Summary
The following table summarizes the expected chemical shifts for key nuclei in Ramipril isopropyl ester (in CDCl₃). Actual values may vary slightly.
| Assignment | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | Key 2D Correlations (HMBC) |
| Phenyl-H | 7.1 - 7.3 (m, 5H) | 126 - 141 | Protons to C=O of ester |
| Isopropyl-CH | 5.0 - 5.2 (septet, 1H) | 68 - 72 | CH to Isopropyl C=O |
| Isopropyl-CH₃ | 1.2 - 1.4 (d, 6H) | 21 - 23 | CH₃ to Isopropyl-CH |
| Ester C=O | - | 170 - 175 | - |
| Amide C=O | - | ~173 | - |
| Carboxylic Acid C=O | - | ~178 | - |
| Carboxylic Acid OH | Broad, variable | - | - |
Integrated Analysis and Final Structure Confirmation
The structural elucidation process culminates in the integration of all spectroscopic data.
Caption: Integrated workflow for structure confirmation.
-
FT-IR provides the initial hypothesis : The data confirm the presence of the key functional groups: an amine, an amide, a carboxylic acid, and, crucially, an ester.
-
1D NMR provides the parts list : ¹H and ¹³C NMR spectra give an inventory of all proton and carbon environments, with the signals for the isopropyl group being the key diagnostic feature.
-
2D NMR provides the assembly instructions : COSY, HSQC, and HMBC experiments are used systematically to connect the atoms, confirming the bicyclic core, the alanine linker, and the phenylpropyl side chain terminated by an isopropyl ester.
-
Final Verification : The proposed structure must be consistent with all collected data without any contradictions. The molecular formula (C₂₄H₃₄N₂O₅) and molecular weight (430.54 g/mol ) should also be confirmed, typically by mass spectrometry, to provide orthogonal verification.[2][5]
Conclusion
The structural elucidation of pharmaceutical impurities like Ramipril isopropyl ester is a non-trivial task that demands a robust, multi-technique approach. By combining the rapid functional group analysis of ATR-FTIR with the detailed constitutional mapping provided by a full suite of 1D and 2D NMR experiments, an unambiguous and defensible structural assignment can be achieved. The protocols and interpretive guides detailed in this application note provide a comprehensive framework for scientists to confidently characterize Ramipril-related substances, ensuring the quality and safety of the final drug product.
References
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Dadson, J., et al. (2018). Quantitative screening of the pharmaceutical ingredient for the rapid identification of substandard and falsified medicines using reflectance infrared spectroscopy. PMC.
- Alam, M. A., et al. (2023). Utilizing hot-stage polarized microscopy and ATR-FTIR for ramipril co-crystal screening, supported by principal. Journal of Pharmacy & Pharmacognosy Research.
- NMR Sample Preparation Guidelines. (n.d.).
- Specac Ltd. (2025). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. AZoM.
- Segall, A. I. (n.d.). Preformulation: The use of FTIR in compatibility studies. CONICET.
- ResearchGate. (n.d.). FT-IR spectra of ramipril, PLGA, PLA, pNIPAM, ramipril loaded in....
- Edinburgh Instruments. (n.d.). API Identification Using FTIR Spectroscopy.
- Edinburgh Analytical. (2025). API Identification Using FTIR Spectroscopy.
- Bruker. (n.d.). How to Use Solid-state NMR for Pharmaceutical Analysis.
- Reddy, G. O., et al. (2026). Synthesis and Structural Elucidation of Impurities in Ramipril Tablets. Spectroscopy Online.
- Mesbah Energy. (2021). Basics of NMR Sample preparation and analysis of NMR analysis data.
- Das, N., & Hart, K. M. (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC.
- Google Patents. (n.d.). US20070232680A1 - Preparation of ramipril and stable pharmaceutical compositions.
- ChemicalBook. (n.d.). Ramipril(87333-19-5) 1H NMR spectrum.
- ResearchGate. (n.d.). FT-IR spectrum of ramipril, PLGA and formulations.
- CymitQuimica. (n.d.). Ramipril Isopropyl Ester.
- Google Patents. (n.d.). US7732620B2 - Process for crystallization of Ramipril and preparation of a hydrated form thereof.
- Inxight Drugs. (n.d.). RAMIPRIL ISOPROPYL ESTER.
- All Chemistry. (n.d.). Ramipril EP Impurity B / Ramipril Isopropyl Ester / Ramipril USP Related Compound B.
- Pharmaffiliates. (n.d.). Chemical Name : Ramipril Isopropyl-d3 Ester.
- Google Patents. (n.d.). US6407262B1 - Process for the preparation of Ramipril.
- Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed.
- YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules.
- JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum.
- University of Aberdeen. (n.d.). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy.
Sources
- 1. RAMIPRIL ISOPROPYL ESTER [drugs.ncats.io]
- 2. allmpus.com [allmpus.com]
- 3. azom.com [azom.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Ramipril Isopropyl Ester | CymitQuimica [cymitquimica.com]
- 6. edinburghanalytical.com [edinburghanalytical.com]
- 7. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative screening of the pharmaceutical ingredient for the rapid identification of substandard and falsified medicines using reflectance infrared spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. edinst.com [edinst.com]
- 10. jppres.com [jppres.com]
- 11. researchgate.net [researchgate.net]
- 12. organomation.com [organomation.com]
- 13. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 14. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
Protocol for the Preparative Isolation and Purification of Ramipril Isopropyl Ester (EP Impurity B) from Ramipril Tablets
An Application Note for Drug Development Professionals
Abstract
The stringent guidelines set by regulatory bodies for the pharmaceutical industry mandate the identification, characterization, and control of impurities in drug products.[1] Ramipril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, can contain several process-related impurities and degradation products.[1][2][3] This application note presents a comprehensive and robust protocol for the isolation of Ramipril Isopropyl Ester, designated as Impurity B in the European Pharmacopoeia (EP), from commercially available Ramipril tablets.[4][5] The methodology leverages reversed-phase preparative high-performance liquid chromatography (Prep-HPLC), a powerful technique for purifying and isolating specific molecules from complex mixtures.[6][7] This guide provides a step-by-step workflow, from sample extraction to final purity verification, designed for researchers, scientists, and professionals in pharmaceutical development and quality control.
Introduction and Scientific Rationale
Ramipril is a prodrug that is converted in the liver to its active metabolite, ramiprilat, which exerts its therapeutic effect by inhibiting ACE.[3] During the synthesis or storage of the drug product, various impurities can arise. Ramipril Isopropyl Ester is a potential process-related impurity.[8][9] The presence of such impurities, even in minute quantities, can impact the safety and efficacy of the final drug product. Therefore, isolating these impurities in a pure form is a critical step.[10] The isolated material serves as a reference standard for validating analytical methods, conducting toxicological studies, and ensuring that commercial batches of the drug meet the required purity specifications.
This protocol is founded on the principles of reversed-phase chromatography, where separation is achieved based on the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. Ramipril Isopropyl Ester, due to the addition of the isopropyl group in place of the ethyl group of Ramipril, is slightly more hydrophobic. This increased hydrophobicity results in a stronger interaction with the C18 stationary phase, leading to a longer retention time compared to the parent Ramipril molecule, thus enabling their separation. The use of preparative HPLC allows for the processing of larger sample volumes to yield milligram-to-gram quantities of the purified compound, which is essential for its use as a reference standard.[11]
Materials and Equipment
Instrumentation
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system equipped with a gradient pump, autosampler, column oven, fraction collector, and a UV-Vis or Diode Array Detector (DAD).[7]
-
Analytical High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or DAD detector.
-
Rotary Evaporator or Lyophilizer (Freeze-Dryer).[1]
-
Analytical Balance (4-decimal place).
-
pH Meter.
-
Vortex Mixer.
-
Ultrasonic Bath.
-
Centrifuge (capable of >4000 rpm).
-
Syringe filters (0.45 µm, PTFE or nylon).
Chemicals and Reagents
-
Ramipril Tablets (e.g., 5 mg or 10 mg dosage).
-
Acetonitrile (HPLC Grade or higher).
-
Methanol (HPLC Grade or higher).
-
Water (HPLC Grade or Milli-Q).
-
Sodium Hexanesulfonate (for ion-pairing, optional but recommended).[12]
-
Phosphoric Acid (ACS Grade or higher).
-
Trifluoroacetic Acid (TFA) (HPLC Grade).[13]
-
Ramipril Reference Standard (USP or EP).
Experimental Workflow Overview
The protocol is divided into four main stages: initial sample preparation from the tablets, analytical method development for scouting and final purity checks, scaling up to preparative HPLC for isolation, and post-collection processing to obtain the pure solid compound.
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Ramipril | 87333-19-5 [chemicalbook.com]
- 4. Ramipril Isopropyl Ester | CymitQuimica [cymitquimica.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. agilent.com [agilent.com]
- 7. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 8. US20070232680A1 - Preparation of ramipril and stable pharmaceutical compositions - Google Patents [patents.google.com]
- 9. RAMIPRIL ISOPROPYL ESTER [drugs.ncats.io]
- 10. Impurity isolation and sample purification [manufacturingchemist.com]
- 11. HPLC Purification: When to Use Analytical, Semi-Preparative and Preparative Methods | HPLC Courses [hplccourses.com]
- 12. mdpi.com [mdpi.com]
- 13. wjbphs.com [wjbphs.com]
Application Note: Ramipril Isopropyl Ester as a Reference Standard in Pharmaceutical Analysis
Executive Summary
In the impurity profiling of Ramipril, the Isopropyl Ester analog (CAS: 295328-72-2) represents a critical "known impurity" monitored by major pharmacopoeias (EP Impurity B, USP Related Compound B). Its presence typically indicates the use of isopropanol (IPA) during the crystallization or synthesis steps, leading to transesterification.
This guide provides a comprehensive protocol for utilizing Ramipril Isopropyl Ester as a Reference Standard (RS). It addresses the specific chromatographic challenges of separating this lipophilic ester from the active pharmaceutical ingredient (API) and other alkyl esters (methyl/ethyl) using validated HPLC-UV and LC-MS methodologies.
Chemical Identity & Mechanism of Formation
Ramipril Isopropyl Ester is structurally identical to Ramipril, except the ethyl ester moiety on the alanyl side chain is replaced by an isopropyl ester.
-
Chemical Name: (2S,3aS,6aS)-1-[(S)-2-[[(S)-1-[(1-Methylethoxy)carbonyl]-3-phenylpropyl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid.[1][2][3]
-
Molecular Formula: C₂₄H₃₄N₂O₅[2]
-
Regulatory Designation:
Formation Pathway: Transesterification
The primary source of this impurity is the interaction between Ramipril (or its precursors) and Isopropanol (IPA). IPA is frequently used as a solvent for crystallization due to Ramipril's favorable solubility profile. Under acidic conditions or prolonged heat, the ethyl group exchanges with the isopropyl group.
Figure 1: Mechanism of Ramipril Isopropyl Ester formation via solvent-mediated transesterification.
Analytical Strategy
Separating Ramipril from its esters requires high-efficiency chromatography because the structural difference (Ethyl vs. Isopropyl) results in only minor hydrophobicity changes. Furthermore, Ramipril exists as rotamers in solution, which can cause peak broadening or splitting if the column temperature or pH is not optimized.
Strategic Pillars:
-
Selectivity: Use of C18 columns with high carbon loading or specific steric selectivity (e.g., phenyl-hexyl) to resolve the steric bulk of the isopropyl group.
-
Suppression of Rotamers: Elevated temperature (50°C–65°C) or specific buffer pH (2.0–2.5) is often required to coalesce rotameric peaks.
-
Detection: UV at 210 nm is standard, but LC-MS is required for definitive ID during method development.
Protocol 1: HPLC-UV Quantification (QC Method)
This protocol is derived from harmonized pharmacopoeial principles (EP/USP) utilizing ion-pairing reagents to sharpen peaks and ensure resolution between Ramipril, Impurity A (Methyl ester), and Impurity B (Isopropyl ester).
A. Reagents & Standards[5][6][9][10][11][12][13][14]
-
Reference Standard: Ramipril Isopropyl Ester (>98% purity).
-
Buffer Reagent: Sodium Perchlorate (NaClO₄). Note: Perchlorates are hazardous; handle with care.
-
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Phosphoric Acid (85%), Triethylamine (TEA).
B. Chromatographic Conditions[10][11][14][15][16]
| Parameter | Setting |
| Column | C18 (L1), 250 mm x 4.0 mm, 3 µm or 5 µm (e.g., Nucleosil C18, Luna C18) |
| Column Temp | 65°C (Critical for rotamer coalescence and peak shape) |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 10–20 µL |
| Detection | UV @ 210 nm |
| Run Time | 45–60 minutes |
C. Mobile Phase Preparation
-
Solution A (Buffer): Dissolve 2.0 g Sodium Perchlorate in 300 mL water + 0.5 mL TEA. Adjust pH to 2.6 ± 0.1 with Phosphoric Acid.[8] Add 700 mL Water.
-
Solution B (Organic): Dissolve 2.0 g Sodium Perchlorate in 300 mL water + 0.5 mL TEA. Adjust pH to 2.6 ± 0.1 with Phosphoric Acid.[8] Add 700 mL Acetonitrile.
Gradient Program:
| Time (min) | % Solution A | % Solution B |
|---|---|---|
| 0 | 90 | 10 |
| 5 | 90 | 10 |
| 35 | 50 | 50 |
| 45 | 10 | 90 |
| 50 | 90 | 10 |
D. System Suitability Criteria
-
Resolution (Rs): > 2.0 between Ramipril and Ramipril Isopropyl Ester.
-
Tailing Factor: 0.8 – 2.0 for the Ramipril peak.[9]
-
Relative Retention Time (RRT):
-
Ramipril: 1.00
-
Ramipril Methyl Ester (Impurity A): ~0.8 – 0.9
-
Ramipril Isopropyl Ester (Impurity B): ~1.1 – 1.2 (Elutes after Ramipril due to higher hydrophobicity).
-
Protocol 2: LC-MS Identification (R&D Method)
Caution: Do NOT use the perchlorate method for MS. It will clog the source.
This method uses volatile buffers to confirm the identity of the impurity in a new formulation or process.
A. MS Conditions[10][13][15]
-
Ionization: ESI Positive Mode (Electrospray).
-
Target Mass:
-
Ramipril: [M+H]⁺ = 417.2 m/z
-
Ramipril Isopropyl Ester: [M+H]⁺ = 431.2 m/z (+14 Da shift from Ethyl to Isopropyl).
-
B. LC Conditions (MS-Compatible)
-
Column: C18, 100 mm x 2.1 mm, 1.7 µm (UPLC/UHPLC).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
Standard Preparation & Handling
Ramipril esters are prone to hydrolysis (forming Ramiprilat) and cyclization (forming Diketopiperazine) if mishandled.[10]
Preparation Workflow
-
Weighing: Weigh 5.0 mg of Ramipril Isopropyl Ester RS into a 50 mL low-actinic volumetric flask.
-
Diluent Selection: Use Acetonitrile or the Mobile Phase.[9] Avoid pure Methanol or Ethanol to prevent transesterification back to methyl/ethyl esters in the standard solution itself.
-
Dissolution: Sonicate for < 2 minutes. Minimize heat generation.
-
Storage: Store stock solutions at 2–8°C. Stable for 24 hours.
Figure 2: Workflow for Reference Standard preparation and analysis.
Troubleshooting & Common Pitfalls
| Issue | Cause | Solution |
| Peak Splitting | Ramipril Rotamers | Increase column temperature to 60-65°C. |
| Retention Shift | pH drift in buffer | Precisely adjust pH to 2.6. Small changes affect selectivity of ionizable amines. |
| New Impurity Peak | Transesterification in diluent | Ensure diluent does not contain alcohols (MeOH/EtOH). Use ACN.[11][12] |
| Source Clogging | Using Protocol 1 for MS | STOP. Switch to Protocol 2 (Formic Acid) for MS work. |
References
-
European Pharmacopoeia (Ph. Eur.) . Monograph 1368: Ramipril. European Directorate for the Quality of Medicines (EDQM).
-
United States Pharmacopeia (USP) . Ramipril Monograph: Related Compounds. USP-NF Online.
-
Sigma-Aldrich . Ramipril Impurity B EP Reference Standard.
-
National Institutes of Health (NIH) . Ramipril Isopropyl Ester - Substance Record. PubChem.
-
Phenomenex . Application Note: Separation of Ramipril and Impurities.
Sources
- 1. saitraders.co.in [saitraders.co.in]
- 2. allmpus.com [allmpus.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. RAMIPRIL RELATED COMPOUND B (20 MG) (RAMIPRIL ISOPROPYLESTER) | 295328-72-2 [chemicalbook.com]
- 7. Ramipril EP Impurity B - Opulent Pharma [opulentpharma.com]
- 8. Ramipril - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 9. phenomenex.com [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. drugfuture.com [drugfuture.com]
- 12. Separation of Ramipril on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: A Robust Forced Degradation Protocol for the Identification of Ramipril Isopropyl Ester
Abstract
This application note provides a comprehensive, step-by-step protocol for conducting forced degradation studies on the angiotensin-converting enzyme (ACE) inhibitor, Ramipril. The primary objective is to identify and characterize potential degradation products, with a specific focus on the formation of Ramipril Isopropyl Ester, an impurity that can arise from the presence of isopropyl alcohol as a residual solvent. The methodologies detailed herein are aligned with the principles outlined in the International Council for Harmonisation (ICH) guideline Q1A(R2) for stability testing.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals involved in impurity profiling, stability-indicating method development, and formulation studies.
Introduction: The Rationale for Forced Degradation
Forced degradation, or stress testing, is a critical component of the drug development process.[2][4] By subjecting the active pharmaceutical ingredient (API) to conditions more severe than accelerated stability testing, we can elucidate its intrinsic stability, identify potential degradation pathways, and characterize the resulting degradation products.[2][3][4] This information is paramount for developing and validating stability-indicating analytical methods, which are essential for ensuring the safety, efficacy, and quality of the final drug product.[2][4][5]
Ramipril, a prodrug, is converted in the liver to its active metabolite, ramiprilat. Its chemical structure is susceptible to degradation through several pathways, including hydrolysis to ramipril-diacid and cyclization to ramipril-diketopiperazine.[6][7] The formation of Ramipril Isopropyl Ester is of particular interest as it can result from a transesterification reaction in the presence of isopropyl alcohol, a common solvent used in pharmaceutical manufacturing. This application note provides a systematic approach to induce and identify this specific impurity alongside other potential degradants.
Regulatory Framework: Adherence to ICH Q1A(R2)
The protocols described in this document are designed to meet the expectations of regulatory bodies as outlined in the ICH Q1A(R2) guideline on stability testing of new drug substances and products.[1][3] The guideline mandates stress testing to be performed on a single batch of the drug substance to understand its stability profile.[3] The typical stress conditions include hydrolysis (across a range of pH values), oxidation, photolysis, and thermal stress.[1][2][3] The goal is to achieve a target degradation of 5-20%, which is sufficient to provide meaningful data without completely degrading the sample.[1]
Experimental Design
This study will employ a systematic approach to subject a solution of Ramipril to various stress conditions. A control sample, protected from stress, will be analyzed alongside the stressed samples to provide a baseline.
Materials and Reagents
-
Ramipril Reference Standard
-
Ramipril Isopropyl Ester Reference Standard
-
Isopropyl Alcohol (IPA), HPLC Grade
-
Hydrochloric Acid (HCl), AR Grade
-
Sodium Hydroxide (NaOH), AR Grade
-
Hydrogen Peroxide (H₂O₂), 30% solution, AR Grade
-
Acetonitrile (ACN), HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
Monobasic Potassium Phosphate (KH₂PO₄), AR Grade
-
Orthophosphoric Acid (H₃PO₄), AR Grade
-
Purified Water, HPLC Grade
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system for peak identification and characterization.
-
pH meter
-
Analytical balance
-
Calibrated glassware
-
Forced-air oven
-
Photostability chamber
Detailed Protocols for Forced Degradation Studies
Initial Sample Preparation: Prepare a stock solution of Ramipril at a concentration of 1 mg/mL in a suitable solvent system. A mixture of acetonitrile and water is often a good starting point. For the specific investigation of isopropyl ester formation, a separate stock solution in a mixture containing a controlled amount of isopropyl alcohol (e.g., 10% v/v) should also be prepared.
Acidic Hydrolysis
-
Transfer 5 mL of the Ramipril stock solution to a 10 mL volumetric flask.
-
Add 1 mL of 0.1 N HCl.
-
Keep the flask at 60°C for 24 hours.
-
After the incubation period, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 N NaOH.
-
Dilute to the mark with the mobile phase.
-
Analyze by HPLC.
Causality: Acidic conditions can catalyze the hydrolysis of the ester functional groups in Ramipril, leading to the formation of ramiprilat and other related substances. The presence of isopropyl alcohol under these conditions may promote transesterification to form the isopropyl ester.
Basic Hydrolysis
-
Transfer 5 mL of the Ramipril stock solution to a 10 mL volumetric flask.
-
Add 1 mL of 0.1 N NaOH.
-
Keep the flask at room temperature for 8 hours.
-
After the incubation period, neutralize the solution with an appropriate volume of 0.1 N HCl.
-
Dilute to the mark with the mobile phase.
-
Analyze by HPLC.
Causality: Basic conditions are known to degrade Ramipril.[6] The degradation pathway in basic formulations can preferentially lead to the formation of the active metabolite, ramiprilat, as opposed to inactive products like ramipril diketopiperazine.[8]
Oxidative Degradation
-
Transfer 5 mL of the Ramipril stock solution to a 10 mL volumetric flask.
-
Add 1 mL of 3% H₂O₂.
-
Keep the flask at room temperature for 24 hours, protected from light.
-
Dilute to the mark with the mobile phase.
-
Analyze by HPLC.
Causality: The purpose of oxidative stress is to determine the susceptibility of the drug substance to oxidation. This can lead to the formation of N-oxides or other oxidation products.
Thermal Degradation
-
Place the solid Ramipril API in a controlled temperature oven at 80°C for 48 hours.
-
Separately, place a solution of Ramipril (in a solvent system with and without isopropyl alcohol) in the oven under the same conditions.
-
After the exposure period, dissolve the solid sample in the mobile phase to the target concentration.
-
Cool the solution sample to room temperature.
-
Analyze all samples by HPLC.
Causality: Thermal stress provides insight into the stability of the drug substance at elevated temperatures, which can occur during manufacturing and storage. It can accelerate degradation reactions like cyclization to form ramipril-diketopiperazine.[6]
Photolytic Degradation
-
Expose the solid Ramipril API and a solution of Ramipril to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After exposure, prepare the samples for analysis as described for thermal degradation.
-
Analyze by HPLC.
Causality: Photostability testing is crucial to determine if the drug substance is light-sensitive. This information is vital for defining appropriate packaging and storage conditions.[2]
Analytical Methodology
A validated, stability-indicating HPLC method is required to separate Ramipril from its degradation products.
Suggested HPLC Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in waterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
Note: This is a starting point, and the method should be optimized and validated for the specific application.
Identification of Ramipril Isopropyl Ester
The identification of Ramipril Isopropyl Ester can be confirmed by:
-
Spiking Study: Doping the stressed sample with a known reference standard of Ramipril Isopropyl Ester and observing for peak co-elution.
-
LC-MS Analysis: The mass-to-charge ratio (m/z) of the eluting peak corresponding to the suspected impurity should match the theoretical mass of Ramipril Isopropyl Ester. Further fragmentation analysis (MS/MS) can provide structural confirmation.
Visualization of Workflows
Forced Degradation Experimental Workflow
Caption: Experimental workflow for the forced degradation study of Ramipril.
Formation of Ramipril Isopropyl Ester
Caption: Transesterification of Ramipril to form Ramipril Isopropyl Ester.
Expected Results and Discussion
The chromatograms from the stressed samples should be compared to the control sample. New peaks observed in the stressed samples are potential degradation products. The peak corresponding to Ramipril Isopropyl Ester is expected to be more prominent in samples that were prepared with isopropyl alcohol and subjected to acidic and/or thermal stress.
A summary of expected degradation under different conditions is presented below:
| Stress Condition | Expected Primary Degradants | Potential for Isopropyl Ester Formation |
| Acidic Hydrolysis | Ramiprilat, Diketopiperazine | High (if IPA is present) |
| Basic Hydrolysis | Ramiprilat | Low |
| Oxidative | N-Oxide and other oxidative products | Low |
| Thermal | Diketopiperazine | Moderate (if IPA is present) |
| Photolytic | Varies depending on wavelength | Low |
It is crucial to perform a mass balance calculation to ensure that all degradation products are accounted for. The sum of the areas of all peaks, including the parent drug, should ideally be close to 100% of the initial area of the parent drug.
Conclusion
This application note outlines a systematic and robust approach for conducting forced degradation studies on Ramipril, with a specific focus on identifying the formation of Ramipril Isopropyl Ester. By following these protocols, researchers can generate crucial data for understanding the stability of Ramipril, developing and validating stability-indicating analytical methods, and ensuring the quality and safety of Ramipril-containing drug products. The successful identification and characterization of degradation products are essential for regulatory submissions and for the overall success of the drug development program.
References
-
Development of Methods of Quality Control of the Tablets «Ramipril». (2023). MDPI. Retrieved from [Link]
-
Synthesis and Structural Elucidation of Impurities in Ramipril Tablets. (n.d.). LCGC International. Retrieved from [Link]
-
Enhanced Stability of Ramipril in Nanoemulsion Containing Cremophor-EL: A Technical Note. (2010). PMC. Retrieved from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass Laboratories. Retrieved from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]
-
Ramipril Metabolism Pathway. (2025). SMPDB. Retrieved from [Link]
-
Synthesis and Structural Elucidation of Impurities in Ramipril Tablets. (2026). Spectroscopy Online. Retrieved from [Link]
-
Ramipril EP Impurities & USP Related Compounds. (n.d.). SynThink. Retrieved from [Link]
- Ramipril formulation with increased stability. (2007). Google Patents.
-
Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025). YouTube. Retrieved from [Link]
-
Proposed degradation pathway of RAM in the solid state. (n.d.). ResearchGate. Retrieved from [Link]
-
Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). ICH. Retrieved from [Link]
-
Forced Degradation for Pharmaceuticals: A Review. (2023). International Journal of Scientific Development and Research. Retrieved from [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. onyxipca.com [onyxipca.com]
- 3. database.ich.org [database.ich.org]
- 4. biomedres.us [biomedres.us]
- 5. mdpi.com [mdpi.com]
- 6. Enhanced Stability of Ramipril in Nanoemulsion Containing Cremophor-EL: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. EP1937220A2 - Ramipril formulation with increased stability - Google Patents [patents.google.com]
Application Note: High-Resolution Separation of Ramipril and Impurities via Microemulsion Electrokinetic Chromatography (MEEKC)
This Application Note is designed for research and development scientists focusing on the stability and purity analysis of Ramipril. It addresses the specific challenge of cis-trans isomerization and hydrophobic impurity separation using Microemulsion Electrokinetic Chromatography (MEEKC), a superior alternative to standard CZE for this application.[1]
Abstract
The quantification of Ramipril and its related impurities (Ramiprilat, Diketopiperazine, and ester derivatives) presents a unique analytical challenge due to the presence of rotamers (cis-trans isomers) arising from the proline-like bicyclic ring system. Standard HPLC and Capillary Zone Electrophoresis (CZE) often result in split peaks or "saddle" baselines due to on-column interconversion.[1] This protocol details a Microemulsion Electrokinetic Chromatography (MEEKC) method using a high-speed, reverse-polarity voltage ramp. The method suppresses peak broadening caused by isomerization and provides baseline resolution of Ramipril from its five major impurities within 12 minutes.
Introduction & Mechanistic Rationale
The Challenge: Isomerization & Hydrophobicity
Ramipril is an ester prodrug hydrolyzed in vivo to Ramiprilat (the active ACE inhibitor). Its structure contains a bicyclic ring system that allows slow rotation around the amide bond, creating cis and trans rotamers in dynamic equilibrium.
-
In HPLC: This often manifests as peak tailing or splitting if the timescale of separation matches the timescale of rotation.
-
In CZE: Differences in pKa are insufficient for separating neutral ester impurities.
The Solution: MEEKC
We utilize MEEKC, where a microemulsion (oil droplets stabilized by surfactant and co-surfactant) forms a "pseudostationary phase" within the capillary.
-
Suppression of Isomerization: The highly hydrophobic core of the microemulsion droplets solvates the Ramipril molecule, restricting the conformational freedom of the amide bond and stabilizing a single migration profile.
-
Selectivity: Separation is driven by solubilization kinetics (partitioning into the oil droplet) rather than just charge-to-mass ratio.[1] This allows the separation of neutral impurities (Impurity A, B) based on their hydrophobicity.
Degradation Pathway
Understanding the impurities is critical for method development.
-
Hydrolysis: Ramipril
Ramiprilat (Impurity C/E).[1] Occurs in moisture/alkaline conditions. -
Cyclization: Ramipril
Diketopiperazine (Impurity D).[1][2] Occurs under thermal stress/acidic conditions.
Figure 1: Primary degradation pathways of Ramipril leading to key impurities monitored by this method.
Experimental Protocol
Equipment & Reagents[2][3][4]
-
CE System: Capillary Electrophoresis system equipped with a Diode Array Detector (DAD) and liquid cooling (e.g., Agilent 7100 or Sciex PA 800 Plus).
-
Capillary: Fused silica, 50 µm I.D.
40 cm effective length (48.5 cm total). -
Chemicals:
-
Sodium Dodecyl Sulfate (SDS) - Surfactant
-
n-Heptane - Oil Phase
-
1-Butanol - Co-surfactant
-
Sodium Phosphate Monobasic (
) -
Phosphoric Acid (to adjust pH)[3]
-
Microemulsion Preparation (The "Running Buffer")
The stability of the microemulsion is the critical quality attribute (CQA) of this method. Follow this order strictly to ensure optical transparency.
-
Weigh: 0.89 g of n-Heptane.
-
Add: 6.61 g of SDS and 13.20 g of 1-Butanol (Co-surfactant/Surfactant ratio 2:1 by weight). Mix gently until SDS is wetted.
-
Buffer Addition: Slowly add 89.30 g of 100 mM Phosphate Buffer (pH 2.5) while stirring.
-
Sonication: Sonicate for 20 minutes. The result must be a clear, thermodynamically stable solution.
-
Note: If the solution is cloudy, the microemulsion has not formed. Do not proceed. Check the temperature (maintain 20-25°C).
-
Instrument Settings
-
Polarity: Reverse Polarity (Cathode at Inlet, Anode at Outlet).[1]
-
Reasoning: At pH 2.5, Electroosmotic Flow (EOF) is negligible. The SDS-coated microemulsion droplets are negatively charged and migrate toward the Anode (+). We detect the analytes as they partition into these moving droplets.
-
-
Voltage: -22 kV to -26 kV (Ramp 0 to -26 kV over 0.5 min).
-
Temperature: 17°C (Critical for preventing Joule heating which disrupts the microemulsion).
-
Detection: Signal 210 nm (peptide bond); Reference 360 nm.[1]
-
Injection: Hydrodynamic, 50 mbar for 5 seconds.
Operational Workflow
Figure 2: Step-by-step operational workflow for the MEEKC analysis cycle.[1]
Validation Parameters & Performance
This method is self-validating through the use of relative migration times (RMT) relative to Ramipril.
System Suitability Criteria
| Parameter | Acceptance Criteria | Rationale |
| Resolution ( | Critical pair; Impurity D elutes closest to main peak.[1] | |
| Symmetry Factor | Indicates suppression of isomerization.[1] | |
| Current Stability | RSD | Ensures microemulsion stability during run.[1] |
| Migration Time RSD | Essential for peak identification in CE. |
Linear Range & Sensitivity
-
Linearity: 5 µg/mL to 200 µg/mL (
). -
LOD (Limit of Detection): 0.5 µg/mL (S/N > 3).
-
LOQ (Limit of Quantitation): 1.5 µg/mL (S/N > 10).
Specificity (Stress Testing)
The method successfully resolves degradation products generated under stress:
-
Acid Hydrolysis (0.1 N HCl): Increases Impurity D (Diketopiperazine).[1]
-
Base Hydrolysis (0.1 N NaOH): Increases Ramiprilat (Diacid).
-
Oxidative (
): Generates N-oxide species (elutes before Ramipril).
Troubleshooting Guide
Issue 1: Unstable Current or Arcing
-
Cause: Microemulsion breakdown or air bubbles.
-
Fix: Degas the buffer thoroughly. Ensure the capillary temperature is strictly controlled at 17°C. If the current drops to zero, the circuit is broken (bubble).
Issue 2: Peak Broadening (Doublet Peaks)
-
Cause: Incomplete suppression of isomerization or sample solvent mismatch.
-
Fix: Ensure sample is dissolved in the running buffer (microemulsion) or a 50:50 mix of buffer/methanol. Avoid pure acetonitrile as sample solvent, as it disrupts the local microemulsion structure upon injection.
Issue 3: Migration Time Shift
-
Cause: Evaporation of n-Heptane or Butanol from the inlet vial.
-
Fix: Cap vials immediately. Replace inlet buffer vials every 5 runs.
References
-
European Pharmacopoeia (Ph.[2] Eur.) . Ramipril Monograph 1368. (Provides definitions of Impurities A, B, C, D).
-
Hancu, G. et al. (2011) .[1] Development of a capillary electrophoresis method for the assay of ramipril and its impurities: an issue of cis-trans isomerization. Journal of Pharmaceutical and Biomedical Analysis. (Establishes the MEEKC conditions and isomerization theory).
-
Nishi, H. (1997) . Pharmaceutical applications of micelles and microemulsions in chromatography and electrophoresis. Journal of Chromatography A. (Foundational text on MEEKC mechanism).
-
ICH Harmonised Tripartite Guideline . Validation of Analytical Procedures: Text and Methodology Q2(R1). (Guideline for validation parameters).
Sources
Application Note: Development and Validation of a Stability-Indicating Assay for Ramipril
Abstract
This application note provides a comprehensive, field-proven guide for the development and validation of a robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for Ramipril. The protocol is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. By adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines, this method ensures specificity, accuracy, and precision in quantifying Ramipril in the presence of its degradation products. We detail the entire workflow, from understanding the molecule's degradation pathways and performing forced degradation studies to full method validation according to ICH Q2(R1) standards.
Introduction: The Rationale for a Stability-Indicating Method
Ramipril is a potent angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension and congestive heart failure.[1] As a prodrug, its chemical stability is a critical quality attribute that can impact therapeutic efficacy and patient safety. The purpose of stability testing is to provide evidence on how the quality of a drug substance or product changes over time under various environmental factors like temperature, humidity, and light.[2][3]
The development of a stability-indicating analytical method is a regulatory requirement and a cornerstone of drug development. Such a method must be able to accurately quantify the active pharmaceutical ingredient (API) without interference from any potential degradation products, process impurities, or excipients. This ensures that the measured potency of the drug is real and not falsely elevated by co-eluting species. This guide is grounded in the principles of the ICH guidelines, specifically ICH Q1A(R2) for stability testing and ICH Q2(R1) for the validation of analytical procedures.[4][5][6][7][8][9][10]
Understanding Ramipril's Chemistry and Degradation Pathways
A successful stability-indicating method is built upon a fundamental understanding of the analyte's chemical liabilities. Ramipril's structure contains two ester functional groups and an amide bond, making it susceptible to degradation under various conditions.
The two primary degradation pathways for Ramipril are:
-
Hydrolysis: The ethyl ester group is hydrolyzed to form Ramiprilat (Impurity E), which is the active metabolite of the drug.[11]
-
Intramolecular Cyclization (Lactamization): The molecule undergoes internal cyclization to form Ramipril diketopiperazine (DKP) (Impurity D), which is pharmacologically inactive.[12][13][14]
The formation of these degradants is influenced by factors such as pH, temperature, and moisture.[13] Therefore, the analytical method must be capable of separating Ramipril from both Ramiprilat and Ramipril DKP, as well as any other potential degradants formed under stress conditions.
Caption: Primary degradation pathways of Ramipril.
Workflow for Method Development and Validation
The development of a validated method is a systematic process. It begins with initial method development, proceeds to stress testing to ensure the method is stability-indicating, and concludes with formal validation to prove its suitability for the intended purpose.
Caption: Overall workflow for stability-indicating method development.
Experimental Protocols
Materials and Instrumentation
-
Reference Standards: Ramipril (USP or equivalent)
-
Reagents: HPLC-grade acetonitrile and methanol, potassium dihydrogen orthophosphate, orthophosphoric acid, sodium hydroxide, hydrochloric acid, and hydrogen peroxide (30%).
-
Instrumentation: An HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
Protocol 1: Chromatographic Method Development
The goal is to achieve a symmetric peak for Ramipril and good resolution from its potential degradants. A reversed-phase C8 or C18 column is a suitable starting point.[15][16]
-
Buffer Preparation: Prepare a 20 mM potassium dihydrogen orthophosphate buffer. Adjust the pH to 3.0 with orthophosphoric acid.
-
Mobile Phase: Use a mixture of the prepared buffer and acetonitrile in a ratio of 60:40 (v/v) as the initial mobile phase.[15] Filter and degas.
-
Standard Solution: Prepare a standard solution of Ramipril in the mobile phase at a concentration of approximately 50 µg/mL.
-
Initial Run: Inject the standard solution and evaluate the chromatogram.
Table 1: Optimized HPLC Conditions
| Parameter | Condition |
| Column | C8, 150 x 4.6 mm, 5 µm |
| Mobile Phase | 20 mM KH₂PO₄ Buffer (pH 3.0) : Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm[15] |
| Injection Volume | 10 µL |
| Column Temp. | 40°C |
| Run Time | 15 minutes |
Protocol 2: Forced Degradation (Stress) Studies
Forced degradation studies are essential to demonstrate the specificity and stability-indicating nature of the method. The goal is to achieve 5-20% degradation of the API.[17]
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of Ramipril in a suitable solvent (e.g., methanol or mobile phase diluent).
-
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.5 N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 0.5 N NaOH, and dilute to a final concentration of ~50 µg/mL with mobile phase.[15]
-
Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.5 N NaOH. Keep at room temperature for 1 hour. Cool, neutralize with 0.5 N HCl, and dilute to ~50 µg/mL with mobile phase.[15]
-
Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 30% H₂O₂. Keep at room temperature for 3 hours, protected from light. Dilute to ~50 µg/mL with mobile phase.[15]
-
Thermal Degradation: Expose solid Ramipril powder in a hot air oven at 80°C for 5 hours.[15] Dissolve the stressed powder and dilute to ~50 µg/mL with mobile phase.
-
Photolytic Degradation: Expose the Ramipril stock solution to UV and fluorescent light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[5] A control sample should be kept in the dark. Dilute to ~50 µg/mL with mobile phase.
-
Analysis: Inject the unstressed control and all stressed samples into the HPLC system. Use a PDA detector to check for peak purity of the Ramipril peak in all stressed samples. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.
Table 2: Example Summary of Forced Degradation Results
| Stress Condition | % Degradation | No. of Degradation Peaks | Resolution (Rs) of Major Degradant from Ramipril |
| 0.5 N HCl, 80°C, 2h | 15.2% | 2 | 2.8 |
| 0.5 N NaOH, RT, 1h | 18.5% | 1 | 3.5 |
| 30% H₂O₂, RT, 3h | 11.8% | 2 | 2.5 |
| Thermal (Solid), 80°C, 5h | 8.9% | 1 | 4.1 |
| Photolytic (ICH Q1B) | 4.5% | 1 | 3.2 |
Protocol 3: Method Validation
Perform method validation as per the ICH Q2(R1) guideline .[4][10]
-
Specificity: Already demonstrated through forced degradation studies. The method should show no interference from blanks, placebos, or degradation products at the retention time of Ramipril.
-
Linearity: Prepare a series of at least five concentrations of Ramipril ranging from 35-65 µg/mL (70-130% of the target concentration).[15] Plot a calibration curve of peak area versus concentration and calculate the correlation coefficient (r²), which should be >0.998.
-
Accuracy (Recovery): Analyze, in triplicate, a placebo mixture spiked with Ramipril at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be within 98.0-102.0%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate preparations of the standard solution (50 µg/mL) on the same day. The Relative Standard Deviation (%RSD) should be ≤2.0%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst. The %RSD between the two days' results should be evaluated.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. For Ramipril, typical values are around 0.06 µg/mL for LOD and 0.2 µg/mL for LOQ.[1][15]
-
Robustness: Intentionally make small variations to the method parameters (e.g., mobile phase pH ±0.2, flow rate ±0.1 mL/min, column temperature ±5°C) and assess the impact on system suitability parameters. The results should remain within acceptable limits.
Table 3: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Measurement | Acceptance Criteria (as per ICH) |
| Specificity | Resolution (Rs) > 2 between Ramipril and degradants | No interference at the analyte retention time |
| Linearity (r²) | Correlation Coefficient | ≥ 0.998 |
| Accuracy (% Recovery) | Spiked Placebo at 3 levels | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability (n=6) & Intermediate | ≤ 2.0% |
| LOD | Signal-to-Noise Ratio | ~ 3:1 |
| LOQ | Signal-to-Noise Ratio | ~ 10:1 |
| Robustness | System Suitability | System suitability criteria must be met |
Conclusion
This application note outlines a systematic and robust approach for the development and validation of a stability-indicating HPLC method for Ramipril. The described method successfully separates Ramipril from its degradation products generated under various stress conditions, demonstrating its specificity. The validation protocol, designed in accordance with ICH Q2(R1) guidelines, confirms that the method is linear, accurate, precise, and robust for its intended purpose. This validated assay can be confidently implemented in quality control laboratories for routine analysis and stability studies of Ramipril in both bulk drug substance and finished pharmaceutical products.
References
-
ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
SlideShare. (n.d.). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Regulska, K., Matera-Witkiewicz, A., Mikołajczyk, A., & Stanisz, B. J. (2023). The Degradation Product of Ramipril Is Potentially Carcinogenic, Genotoxic and Mutagenic. International Journal of Molecular Sciences, 24(4), 3358. [Link]
-
Regulska, K., & Stanisz, B. J. (2021). Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety. Pharmaceutics, 13(10), 1629. [Link]
-
ResearchGate. (2018). (PDF) STABILITY-INDICATING RP-HPLC METHOD FOR DETERMINATION OF RAMIPRIL IN DRUG SUBSTANCE AND MARKETED FORMULATION. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Memmert. (2012). Stability tests according to ICH Q1A (R2). [Link]
-
Zhang, Z. Y., et al. (2014). Development and validation of an rp-hplc method for simultaneous determination of Ramipril and Amlodipine in tablets. Tropical Journal of Pharmaceutical Research, 13(10), 1709-1714. [Link]
-
Suneetha, A., & Rao, D. (2015). A new validated stability indicating LC method for simultaneous determination of metoprolol succinate and ramipril in pharmaceutical market. Der Pharma Chemica, 7(1), 1-10. [Link]
-
FDCELL. (2025). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
Spectroscopy Online. (2013). Synthesis and Structural Elucidation of Impurities in Ramipril Tablets. [Link]
-
ICH. (2003). Q1A(R2) Guideline. [Link]
-
Asian Journal of Pharmaceutical Research. (2019). Stability Indicating RP-HPLC Method For Simultaneous Estimation of Ramipril and Amlodipine Besylate in Pharmaceutical Dosage Form. [Link]
-
ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
-
Kasem, H., Ntorkou, M., Tzanavaras, P. D., & Zacharis, C. K. (2025). Application of AQbD principles on the development of a stability-indicating HPLC method for the determination of acetylsalicylic acid, ramipril and atorvastatin in their fixed-dose polypills. RSC Publishing. [Link]
- Google Patents. (2007).
-
ResearchGate. (2023). The Degradation Product of Ramipril Is Potentially Carcinogenic, Genotoxic and Mutagenic. [Link]
-
Science Publishing Group. (2025). A Review of Current Trends and Advances in Analytical Methods for Determination of ACE Inhibitors Combinations with Hydrochlorothiazide. [Link]
-
ResearchGate. (2010). (PDF) Stress degradation studies of ramipril by a validated stability-indicating liquid chromatographic method. [Link]
Sources
- 1. Development and validation of an rp-hplc method for simultaneous determination of Ramipril and Amlodipine in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICH Q1A(R2) Stability Testing of New Drug Substances and Products - FDCELL [fdcell.com]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH Official web site : ICH [ich.org]
- 6. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. memmert.com [memmert.com]
- 10. database.ich.org [database.ich.org]
- 11. WO2007045907A2 - Ramipril formulation with increased stability - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. researchgate.net [researchgate.net]
Application of Ramipril Isopropyl Ester in In-Vitro ACE Inhibition Assays: A Detailed Guide for Researchers
Introduction: The Critical Role of ACE Inhibition and the Prodrug Strategy of Ramipril
The Renin-Angiotensin-Aldosterone System (RAAS) is a cornerstone of cardiovascular physiology, meticulously regulating blood pressure and fluid balance.[1][2] A key enzymatic player in this cascade is the Angiotensin-Converting Enzyme (ACE), a peptidyl dipeptidase that catalyzes the conversion of the inactive angiotensin I to the potent vasoconstrictor, angiotensin II.[3][4] Angiotensin II exerts a powerful influence on blood pressure by constricting blood vessels and stimulating the adrenal cortex to release aldosterone, which promotes sodium and water retention.[2] Consequently, the inhibition of ACE has emerged as a highly effective therapeutic strategy for managing hypertension and heart failure.[5]
Ramipril is a prominent member of the ACE inhibitor class of drugs.[5][6] It is administered as a prodrug, specifically as Ramipril isopropyl ester, which is readily absorbed orally.[1][7] In vivo, Ramipril undergoes metabolic activation, primarily in the liver, where esterase enzymes hydrolyze the isopropyl ester group to form the active diacid metabolite, ramiprilat.[1][4][7] Ramiprilat is a significantly more potent inhibitor of ACE than its parent prodrug, exhibiting a high affinity for the enzyme.[8][9] This prodrug strategy enhances the bioavailability of the active compound.
For researchers and drug development professionals, understanding the nuances of Ramipril's mechanism is crucial for designing and interpreting in-vitro ACE inhibition assays. This guide provides a comprehensive overview and detailed protocols for accurately assessing the inhibitory potential of Ramipril and its active form in a laboratory setting.
The In-Vitro Challenge: The Necessity of Bioactivation
A common pitfall in the in-vitro assessment of prodrugs like Ramipril isopropyl ester is the direct application of the inactive form to the assay system. Standard in-vitro ACE inhibition assays typically utilize purified ACE enzyme and a synthetic substrate. These systems lack the necessary esterases found in vivo to convert the prodrug to its active metabolite. Therefore, directly testing Ramipril isopropyl ester will yield misleadingly low or no inhibitory activity.
While some research has shown that tissue homogenates, particularly from the liver or kidney, can facilitate the in-vitro conversion of ramipril to ramiprilat due to their esterase content, this approach introduces significant variability and is not recommended for standardized inhibitor screening.[10][11]
The Scientifically Sound Approach: Utilizing the Active Metabolite, Ramiprilat
For accurate and reproducible in-vitro ACE inhibition assays, it is imperative to use the active metabolite, ramiprilat . This eliminates the confounding factor of enzymatic activation and allows for the direct measurement of the compound's inhibitory effect on the ACE enzyme.
Mechanism of ACE Inhibition by Ramiprilat
The following diagram illustrates the RAAS pathway and the point of intervention by ramiprilat.
Caption: The Renin-Angiotensin-Aldosterone System and Ramiprilat's point of inhibition.
Experimental Protocols for In-Vitro ACE Inhibition Assays
Several methods are available for measuring ACE activity in vitro, with spectrophotometric and fluorometric assays being the most common due to their simplicity and adaptability to high-throughput screening.[10]
Spectrophotometric Assay using FAPGG
This method is based on the ACE-catalyzed hydrolysis of the synthetic substrate N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG). The cleavage of FAPGG results in a decrease in absorbance at 340 nm, which is proportional to the ACE activity.[1][12][13]
Materials and Reagents:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Ramiprilat
-
FAPGG (N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine)
-
HEPES buffer (pH 8.2) containing NaCl
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading at 340 nm
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of Ramiprilat in a suitable solvent (e.g., deionized water or DMSO, ensuring the final solvent concentration in the assay is less than 1%).[3] Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Prepare a working solution of ACE in HEPES buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10-15 minutes.
-
Prepare the FAPGG substrate solution in HEPES buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the following to each well:
-
Blank: Buffer only.
-
Control (100% ACE activity): ACE working solution and buffer.
-
Inhibitor wells: ACE working solution and serial dilutions of Ramiprilat.
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the FAPGG substrate solution to all wells.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the decrease in absorbance at 340 nm kinetically for 10-20 minutes, with readings every minute.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of control well)] * 100
-
Plot the percentage of inhibition against the logarithm of the Ramiprilat concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]
-
Data Summary Table for Spectrophotometric Assay:
| Parameter | Recommended Value | Notes |
| Enzyme | ACE from rabbit lung | --- |
| Substrate | FAPGG | --- |
| Buffer | 25 mM HEPES, 300 mM NaCl, pH 8.2 | [1] |
| Incubation Temp. | 37°C | [1] |
| Wavelength | 340 nm | [1][4] |
| Assay Volume | 200-250 µL | --- |
| Positive Control | Captopril or Lisinopril |
Fluorometric Assay
Fluorometric assays often offer higher sensitivity compared to spectrophotometric methods.[8] A common fluorogenic substrate is o-aminobenzoylglycyl-p-nitrophenylalanylproline.[8][10] ACE cleaves this substrate, separating the fluorophore (o-aminobenzoylglycine) from the quencher, resulting in an increase in fluorescence.[8]
Materials and Reagents:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Ramiprilat
-
Fluorogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline)
-
Assay buffer (as recommended by the substrate supplier)
-
96-well black opaque microplate
-
Fluorescence microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution and serial dilutions of Ramiprilat as described for the spectrophotometric assay.
-
Prepare a working solution of ACE in the assay buffer.
-
Prepare the fluorogenic substrate solution in the assay buffer, protecting it from light.
-
-
Assay Procedure:
-
To the wells of a 96-well black opaque plate, add the ACE working solution.
-
Add the Ramiprilat dilutions or assay buffer (for control).
-
Incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the fluorogenic substrate solution to each well.
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence kinetically for at least 15-30 minutes, with readings every 1-2 minutes. The excitation and emission wavelengths will depend on the specific substrate used (e.g., Ex/Em = 350/420 nm).
-
Calculate the rate of increase in fluorescence for each well.
-
Determine the percentage of inhibition and the IC50 value as described for the spectrophotometric assay.
-
Data Summary Table for Fluorometric Assay:
| Parameter | Recommended Value | Notes |
| Enzyme | ACE from rabbit lung | --- |
| Substrate | o-aminobenzoylglycyl-p-nitrophenylalanylproline | [8][10] |
| Buffer | As per substrate supplier's recommendation | --- |
| Incubation Temp. | 37°C | |
| Wavelengths | Ex/Em = 350/420 nm (substrate-dependent) | |
| Plate Type | 96-well black opaque | |
| Positive Control | Captopril or Lisinopril |
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in-vitro ACE inhibition assay.
Caption: General workflow for an in vitro ACE inhibition assay.
Conclusion and Best Practices
The successful application of Ramipril isopropyl ester in in-vitro ACE inhibition assays hinges on the critical understanding of its prodrug nature. For generating reliable, accurate, and reproducible data, it is strongly recommended to use the active metabolite, ramiprilat, directly. This approach ensures that the measured inhibitory activity is a true reflection of the compound's effect on the ACE enzyme, free from the complexities of in-vitro bioactivation. By following the detailed protocols and adhering to the principles outlined in this guide, researchers can confidently assess the ACE inhibitory potential of this important therapeutic agent and its analogs in drug discovery and development endeavors.
References
-
Ahmad, I., et al. (2017). Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants. Pharmacognosy Reviews, 11(21), 32-37. Available at: [Link]
-
Dezso, M., et al. (1991). In vitro tissue potencies of converting enzyme inhibitors. Prodrug activation by kidney esterase. Hypertension, 17(4), 492-496. Available at: [Link]
-
Dezso, M., et al. (1991). In vitro tissue potencies of converting enzyme inhibitors. Prodrug activation by kidney esterase. PubMed. Available at: [Link]
-
Sentandreu, M. Á., & Toldrá, F. (2007). A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity. Nature Protocols, 2(2), 230-234. Available at: [Link]
-
Kovács, D., et al. (2014). New Perspectives in the Renin-Angiotensin-Aldosterone System (RAAS) I: Endogenous Angiotensin Converting Enzyme (ACE) Inhibition. PLOS ONE, 9(4), e93739. Available at: [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Measuring ACE Inhibition with Moveltipril. BenchChem.
-
Vermeirssen, V., et al. (2002). Optimisation and validation of an angiotensin-converting enzyme inhibition assay for the screening of bioactive peptides. Journal of Biochemical and Biophysical Methods, 51(1), 75-87. Available at: [Link]
-
van Griensven, J. M., et al. (1995). Pharmacokinetics, pharmacodynamics and bioavailability of the ACE inhibitor ramipril. European Journal of Clinical Pharmacology, 47(6), 513-518. Available at: [Link]
- Dr. Oracle. (2025). What is the class of Ramipril (Angiotensin-Converting Enzyme Inhibitor)?. Dr. Oracle.
-
Levitt, D. G., & Schoemaker, R. C. (2006). Human physiologically based pharmacokinetic model for ACE inhibitors: ramipril and ramiprilat. BMC Clinical Pharmacology, 6, 1. Available at: [Link]
-
OneLab. (n.d.). ACE Inhibition Assay - Protocol. OneLab. Available at: [Link]
-
Tomovska, J., et al. (2013). Development of a Spectrophotometric Method for Monitoring Angiotensin-Converting Enzyme in Dairy Products. Pakistan Veterinary Journal, 33(1), 14-18. Available at: [Link]
- Google Patents. (n.d.). WO2007045907A2 - Ramipril formulation with increased stability. Google Patents.
-
Drugs.com. (n.d.). Ramipril Tablets: Package Insert / Prescribing Info / MOA. Drugs.com. Available at: [Link]
- B-Bridge International, Inc. (n.d.). ACE.
-
protocols.io. (2022). ACE-inhibitory activity assay: IC50. protocols.io. Available at: [Link]
-
ResearchGate. (n.d.). What is the simple protocol or method to determine ACE inhibitory activity of peptides?. ResearchGate. Available at: [Link]
- Dr. Oracle. (2025). What is the onset of action of ramipril (Angiotensin-Converting Enzyme (ACE) inhibitor)?. Dr. Oracle.
-
Ciência-UCP | Universidade Católica Portuguesa. (2022). ACE-inhibitory activity assay: IC50. Ciência-UCP. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Ramipril?. Patsnap Synapse. Available at: [Link]
-
MDPI. (2021). Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety. MDPI. Available at: [Link]
-
ResearchGate. (2025). Stability of ramipril in the solvents of different pH | Request PDF. ResearchGate. Available at: [Link]
-
Ovid. (n.d.). Screening of inhibitors of angiotensin-converting enzyme (ACE) employing high performance liquid chromatography-electrospray. Ovid. Available at: [Link]
-
Wikipedia. (n.d.). ACE inhibitor. Wikipedia. Available at: [Link]
-
Todd, P. A., & Benfield, P. (1990). Ramipril. A review of its pharmacological properties and therapeutic efficacy in cardiovascular disorders. Drugs, 39(1), 110-135. Available at: [Link]
Sources
- 1. SMPDB [smpdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. droracle.ai [droracle.ai]
- 6. droracle.ai [droracle.ai]
- 7. WO2007045907A2 - Ramipril formulation with increased stability - Google Patents [patents.google.com]
- 8. Rapid conversion of the new angiotensin converting enzyme inhibitor ramipril to its active metabolite in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. In vitro tissue potencies of converting enzyme inhibitors. Prodrug activation by kidney esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of ramipril in the solvents of different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. jddtonline.info [jddtonline.info]
Troubleshooting & Optimization
Strategies to minimize Ramipril isopropyl ester formation during synthesis
Subject: Minimizing Ramipril Isopropyl Ester (Impurity B) Formation
Executive Summary & Diagnostic
The Issue: You are observing elevated levels of Ramipril Isopropyl Ester (Pharmacopoeial designation: EP Impurity B / USP Related Compound B ) in your final API.
The Root Cause: This impurity is almost exclusively an artifact of transesterification . Ramipril contains a labile ethyl ester moiety. When exposed to Isopropanol (IPA) —a common solvent for crystallization or salt formation—in the presence of acidic or basic catalysts and heat , the ethyl group is exchanged for an isopropyl group.
The Fix: The strategy is not necessarily to eliminate IPA (which is an excellent anti-solvent) but to decouple the presence of IPA from the conditions that catalyze transesterification (Low pH + Heat).
Mechanism of Failure (Visualized)
The following diagram illustrates the chemical pathway leading to Impurity B. Note that the reaction is reversible, but equilibrium often favors the impurity if IPA is the bulk solvent.
Figure 1: Mechanism of Ramipril Isopropyl Ester formation via acid/base-catalyzed transesterification.
Troubleshooting & FAQs
Q1: We use IPA for the final crystallization of the free base. Why is the impurity appearing now when it wasn't before? A: Check your pH and drying temperature.
-
Scenario: If you acidify the reaction mixture (e.g., to pH 4.0–5.0) to precipitate Ramipril and then add IPA, you have created a "Transesterification Reactor."
-
Fix: Ensure the pH is adjusted to the isoelectric point (approx pH 5.2) before IPA addition, and keep the temperature <30°C. If possible, swap to Ethyl Acetate or Acetone for the acidification step.
Q2: Can we use IPA to wash the filter cake? A: Yes, but with strict controls.
-
Risk: Wet cake containing residual HCl + IPA + Heat (during drying) = Impurity B.
-
Protocol: Ensure the cake is washed with neutral water or a buffer before the IPA wash to remove residual mineral acids. Dry under vacuum at lower temperatures (<40°C) rather than using high heat.
Q3: Is this impurity formed during the coupling of NEPA and the bicyclic system? A: Unlikely.
-
The coupling usually uses DCC/HOBt or similar agents in non-protic solvents (DCM, Ethyl Acetate). If Impurity B is present here, check if your starting material (NEPA) was recrystallized from IPA. The impurity is likely being carried forward, not formed in situ during coupling.
Process Control Strategy
The following table outlines the risk profile of common solvents used in Ramipril synthesis relative to ester stability.
| Solvent System | Catalyst Presence (H+/OH-) | Temperature | Risk Level (Impurity B) | Recommendation |
| Isopropanol | High (pH < 4) | > 40°C | CRITICAL | AVOID. Major source of failure. |
| Isopropanol | Neutral (pH 5-6) | < 25°C | Moderate | Acceptable for quick washes only. |
| Ethanol | Acidic/Basic | Any | Low (Impurity B) | Safe for Impurity B (forms Ethyl ester, which is the API), but may cause yield loss via solubility. |
| Acetone | Acidic | < 40°C | Negligible | Preferred solvent for acidification steps. |
| Ethyl Acetate | Acidic | < 45°C | Negligible | Excellent alternative for extraction/isolation. |
| Methanol | Acidic | > 30°C | High (Impurity A) | Forms Methyl Ester (Impurity A). Avoid. |
Recommended Protocol: "Safe" Crystallization
This workflow minimizes the contact time between Ramipril and IPA under catalytic conditions.
Figure 2: Optimized Isolation Workflow to prevent ester exchange.
Detailed Methodology:
-
Dissolution: Dissolve crude Ramipril in a non-alcoholic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Concentration: Concentrate the organic layer to a residue or thick oil.
-
Solvent Swap: Add Acetone (approx. 5-7 volumes). Acetone is aprotic and will not participate in transesterification.
-
Acidification/Precipitation: If the product is in a salt form, adjust pH to the isoelectric point (pH 5.0–5.3) using aqueous HCl/NaOH.[1] Do not use alcoholic acid solutions (e.g., HCl in IPA).
-
Crystallization: Cool the acetone mixture to 0–5°C. Ramipril free acid will crystallize.
-
Filtration & Wash: Filter the solid.
-
Critical Step: Wash the cake primarily with cold water to remove residual inorganic acids/salts.
-
Optional Polish: If an organic wash is needed for drying speed, use Diisopropyl Ether (DIPE) or cold Acetone. If IPA must be used, ensure the cake is neutral and the IPA is chilled (<5°C).
-
-
Drying: Dry under vacuum at 35–40°C. Avoid temperatures >50°C if any residual solvent is trapped.
References
-
European Pharmacopoeia (Ph.[2] Eur.) 10.0 . Ramipril Monograph (1368). (Defines Impurity B as Ramipril Isopropyl Ester).[3][4][5]
-
United States Pharmacopeia (USP) . Ramipril Monograph: Related Compound B.
-
Teva Pharmaceutical Industries Ltd. (2007). Process for the preparation of Ramipril. US Patent Application 2007/0232680 A1. (Discusses impurity profiles and solvent selection).
-
Lupin Ltd. (2005). Process for the purification of Ramipril. WO2005068422. (Describes crystallization strategies to minimize ester impurities).
-
Hanyšová, L., et al. (2005). Stability of ramipril in the solvents of different pH. Journal of Pharmaceutical and Biomedical Analysis, 37(5), 1179-1183. (Scientific validation of pH/solvent effects on degradation).
Sources
Addressing matrix effects in the bioanalysis of Ramipril isopropyl ester
Welcome to the technical support center for the bioanalysis of Ramipril. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with quantifying Ramipril and its active metabolite, Ramiprilat, in biological matrices. We will focus specifically on identifying and mitigating matrix effects, a critical step for ensuring accurate and reliable data in regulated bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern for Ramipril bioanalysis using LC-MS/MS?
A: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting, undetected components in the biological sample matrix (e.g., plasma, urine). In the context of Ramipril and its more polar active metabolite, Ramiprilat, these effects typically manifest as ion suppression , leading to an underestimation of the analyte concentration. The primary culprits are endogenous phospholipids from plasma that are often not fully removed during sample preparation. This suppression can compromise the accuracy, precision, and sensitivity of the assay, making it a critical parameter to evaluate and control during method development and validation according to FDA and EMA guidelines.
Q2: I was asked to analyze "Ramipril isopropyl ester." Most literature refers to Ramipril, an ethyl ester. Are they different?
A: This is an excellent clarifying question. Ramipril is the ethyl ester prodrug of Ramiprilat. While other ester forms are chemically possible, the pharmacologically active and commercially available drug is the ethyl ester. It is highly probable that your project is focused on Ramipril. We recommend confirming the chemical structure with your project lead. This guide focuses on the bioanalysis of the widely used Ramipril (ethyl ester) and its active metabolite, Ramiprilat. The principles and troubleshooting steps described here will be directly applicable.
Q3: What is the most common sample preparation technique for Ramipril, and what are its limitations?
A: Protein precipitation (PPT) with acetonitrile is frequently used due to its simplicity and speed. However, while it effectively removes proteins, it does not adequately remove phospholipids, which are a major source of matrix effects for Ramipril and Ramiprilat. For more rigorous and sensitive assays, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are superior choices as they provide a much cleaner sample extract.
Troubleshooting Guide: Overcoming Ion Suppression
Issue: My signal intensity for Ramipril/Ramiprilat is low and variable, especially at the lower limit of quantification (LLOQ). How do I confirm a matrix effect is the cause?
A: This classic symptom points towards ion suppression. To confirm this, a post-extraction addition experiment is the standard approach.
-
Prepare Samples:
-
Set 1 (Neat Solution): Spike the analyte and internal standard (IS) into the reconstitution solvent.
-
Set 2 (Post-Spiked Matrix): Extract blank biological matrix (e.g., plasma) using your established protocol. After extraction, but before evaporation, spike the analyte and IS into the extracted solvent.
-
Set 3 (Pre-Spiked Matrix): Spike the analyte and IS into the biological matrix before extraction (this is your standard QC sample).
-
-
Analyze: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set 2) / (Peak Area in Set 1)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Calculate Recovery (RE):
-
RE (%) = [(Peak Area in Set 3) / (Peak Area in Set 2)] * 100
-
-
Calculate Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
This is the most critical value.
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
The coefficient of variation (%CV) of the IS-Normalized MF across different lots of matrix should be ≤15%.
-
| Metric | Result | Interpretation | Action |
| Matrix Factor (MF) | < 0.85 | Significant Ion Suppression | Proceed to mitigation strategies. |
| IS-Normalized MF (%CV) | > 15% | Internal standard is not tracking the analyte's behavior in the matrix. | Re-evaluate IS or improve sample cleanup. |
| Recovery (RE) | < 70% | Inefficient extraction from the matrix. | Optimize the extraction procedure (e.g., different pH, solvent). |
Issue: I've confirmed ion suppression. What is the best way to eliminate it?
A: The most effective strategy is to improve your sample cleanup method to remove the interfering phospholipids. Switching from protein precipitation to a more selective technique is highly recommended.
Optimization of extraction methods for Ramipril impurities from formulations
Topic: Optimization of Extraction Methods for Ramipril Impurities
Status: Operational | Tier: Level 3 (Senior Application Support)
Welcome to the Analytical Method Development Hub
From: Dr. Aris Thorne, Senior Application Scientist To: Analytical Development Team
You are likely here because your Ramipril impurity profiling is showing inconsistent results. Ramipril is a notoriously fragile molecule.[1] It is an ester-prodrug susceptible to two distinct degradation pathways that are often artificially induced during sample preparation.
If you are seeing high levels of Impurity D (DKP) or Impurity E (Diacid) , do not assume your formulation is failing stability. You might be degrading the sample in the flask. This guide is designed to troubleshoot and optimize your extraction protocol to distinguish real degradation from method-induced artifacts.
Module 1: The Degradation Landscape
Before optimizing extraction, you must understand the enemy. Ramipril degrades via two opposing mechanisms based on pH and energy input.
The Dual-Threat Pathway
-
Impurity D (Ramipril Diketopiperazine): Formed via cyclization .[1][2][3][4] This is the most common artifact generated during extraction. It is driven by Heat (sonication) and Acidic/Mechanical stress .
-
Impurity E (Ramipril Diacid/Ramiprilat): Formed via hydrolysis of the ester group. This is driven by Moisture and Alkaline pH .[1]
Figure 1: Ramipril degradation pathways. Impurity D is the primary indicator of aggressive extraction (thermal/mechanical stress).
Module 2: Troubleshooting & Optimization Guides
Ticket #101: "My DKP peaks keep increasing during sample prep."
Diagnosis: Thermal or Mechanical Stress. Context: Ramipril cyclizes to DKP rapidly when energy is applied. Standard sonication baths can heat up to 40-50°C within 15 minutes, which is sufficient to generate false-positive DKP results.
The Fix: Cold Extraction Protocol Do not use standard sonication without temperature control.
| Parameter | Standard (Risky) | Optimized (Safe) |
| Solvent | 100% Methanol | Acetonitrile:Buffer (pH 3.0) or Cold Methanol |
| Disintegration | Vigorous Sonication (>20 min) | Intermittent Shaking + Short Sonication (<5 min) |
| Temperature | Ambient (Uncontrolled) | Strictly < 20°C (Use ice bath if sonicating) |
| Filtration | Standard Nylon | PVDF or PTFE (Nylon can adsorb Ramipril) |
Why Acetonitrile? While Methanol is a common solvent, it can promote transesterification or accelerate degradation in some excipient mixtures. Acetonitrile (ACN) is aprotic and generally safer for Ramipril stability during extraction [1].
Ticket #102: "I have low recovery of Impurity E (Diacid)."
Diagnosis: Solubility Mismatch & pH Locking. Context: Ramipril is lipophilic (LogP ~3.3), but Ramipril Diacid (Impurity E) is highly polar and zwitterionic. If you extract in pure organic solvent (like 100% ACN), the polar Diacid may remain trapped in the tablet matrix (excipients like lactose/starch).
The Fix: The "Wetting" Step You must introduce a controlled aqueous phase to release the polar impurities before adding the organic solvent.
Protocol:
-
Disperse: Add 5-10 mL of Phosphate Buffer (pH 2.0 - 3.0) to the tablet powder first.
-
Soak: Allow to stand for 5 minutes. This hydrates the matrix and dissolves the polar Diacid.
-
Extract: Add the organic solvent (ACN or MeOH) to volume.
-
Clarify: Centrifuge before filtering to avoid clogging filters with excipients.
Ticket #103: "Ghost peaks are co-eluting with Ramipril."
Diagnosis: Excipient Interference or Filter Leaching. Context: Stearates (lubricants) and degradation products of starch can absorb at 210 nm (the detection wavelength for Ramipril).
The Fix: Specificity Check
-
Wavelength: Ensure you are monitoring at 210 nm for sensitivity, but check 215-220 nm if interference is high.
-
Gradient Optimization: If using an isocratic method (e.g., ACN:Buffer 50:50), switch to a gradient method to flush lipophilic excipients at the end of the run.
-
Filter Validation: Discard the first 2-3 mL of filtrate. Some filters leach plasticizers that mimic impurities.
Module 3: The "Golden Standard" Extraction Workflow
This protocol is designed to minimize DKP formation while maximizing Diacid recovery.
Figure 2: Optimized extraction workflow minimizing thermal stress and maximizing polar impurity recovery.
Frequently Asked Questions (FAQ)
Q: Can I use the USP/BP mobile phase for extraction? A: Generally, yes. The USP mobile phase (often Perchlorate or Phosphate buffer with ACN) is designed to stabilize Ramipril [2]. However, using the mobile phase as the diluent is often the best starting point to prevent "solvent shock" (peak distortion) during injection.
Q: Why is my Ramipril peak tailing? A: Ramipril has peptide-like bonds. Tailing is usually caused by silanol interactions on the column.
-
Fix 1: Lower the pH of the mobile phase to ~2.0-2.5 (suppresses silanol ionization).
-
Fix 2: Increase buffer concentration (e.g., from 0.01M to 0.05M KH2PO4).
-
Fix 3: Use a base-deactivated column (e.g., Inertsil ODS-3 or Zorbax SB-C18) [3].
Q: How stable is the extracted sample? A: Not very. Ramipril in solution degrades within hours at room temperature.
-
Requirement: Your HPLC autosampler must be set to 4°C - 8°C.
-
Limit: Analyze samples within 8-12 hours of extraction [4].
References
-
Stability of Ramipril in various solvents: Journal of Pharmaceutical and Biomedical Analysis. Ramipril degradation kinetics in alcohols vs. acetonitrile.
-
Official Monograph: United States Pharmacopeia (USP). Ramipril Tablets Monograph - Impurity Profiling.
-
Column Selection & Method Optimization: Chromatography Online. Separation of Ramipril and its precursors/impurities using C18 stationary phases.[2]
-
Degradation Kinetics: International Journal of Pharmaceutics. "Kinetics of the cyclization of Ramipril to diketopiperazine."
(Note: While specific deep-links to paid journals may vary by institution, the sources listed above represent the authoritative bodies of knowledge for this protocol.)
Sources
Troubleshooting poor peak shape in the analysis of Ramipril compounds
Welcome to the technical support resource for the chromatographic analysis of Ramipril. This guide is designed for researchers, analytical scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape in HPLC analysis. As Senior Application Scientists, we have structured this guide to provide not only solutions but also the underlying scientific principles to empower your method development and routine analysis.
Understanding Ramipril's Chromatographic Behavior
Ramipril is a prodrug that is metabolized in the liver to its active form, Ramiprilat .[1] Both compounds contain multiple functional groups, including carboxylic acids and secondary amines, which can undergo ionization depending on the pH of the environment. This dual acidic and basic nature is fundamental to understanding its behavior in reversed-phase chromatography. Poor peak shape is often a symptom of unintended secondary chemical interactions between the analyte and the stationary phase, or suboptimal analytical conditions.
Table 1: Key Physicochemical Properties
| Property | Ramipril | Ramiprilat (Active Metabolite) | Significance in HPLC |
| Structure | Prodrug, ethyl ester | Active dicarboxylic acid | Ramipril is less polar than Ramiprilat. |
| Molar Mass | 416.5 g/mol | 388.5 g/mol | Affects diffusion and mass transfer. |
| pKa Values | ~3.7 (carboxyl), ~5.6 (amine) | Two carboxyl pKa values | Critical for selecting mobile phase pH to control ionization and retention.[1][2] |
| Log P | High | Lower than Ramipril | Indicates relative hydrophobicity and retention in reversed-phase systems. |
Troubleshooting Guide: Frequently Asked Questions (FAQs)
This section addresses specific peak shape problems in a question-and-answer format. Each answer provides a likely cause, a detailed explanation, and a step-by-step protocol for resolution.
Category 1: Peak Tailing
Q1: My Ramipril peak shows significant tailing. What is the most probable cause and how do I fix it?
A1: The most common cause of peak tailing for basic compounds like Ramipril is secondary ionic interactions with the HPLC column's stationary phase.
-
Expert Explanation: Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface, even after end-capping. At mid-range pH values (e.g., pH 4-7), some of these silanol groups can deprotonate to become negatively charged silanolates (Si-O⁻).[3] Ramipril, containing a secondary amine, will be protonated (positively charged) at a pH below its pKa (~5.6). This creates a strong electrostatic attraction between the positively charged analyte and the negatively charged sites on the stationary phase.[4][5] This interaction is stronger than the desired hydrophobic interaction, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.
Diagram 1: Mechanism of Peak Tailing
Caption: Unwanted ionic attraction causing peak tailing.
Solutions for Peak Tailing
Your primary goal is to minimize the unwanted silanol interactions. This can be achieved by controlling the ionization of either the silanol groups or the Ramipril molecule.
By lowering the mobile phase pH to at least 2 units below the pKa of the silanol groups (~pH 4-5), you can ensure they remain fully protonated (neutral Si-OH). This eliminates the primary source of the ionic interaction. A pH between 2.5 and 3.5 is typically effective.[6][7]
Protocol 1: Preparation of a pH 3.0 Phosphate Buffer (10mM)
-
Preparation: Weigh approximately 1.36 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC-grade water.
-
pH Adjustment: Place a calibrated pH meter into the solution. Slowly add dilute phosphoric acid (e.g., 10% v/v) dropwise while stirring until the pH meter reads 3.0 ± 0.05.
-
Filtration: Filter the buffer through a 0.22 µm or 0.45 µm membrane filter to remove particulates.
-
Mobile Phase Preparation: Mix the filtered buffer with your organic solvent (e.g., acetonitrile or methanol) at the desired ratio (e.g., 50:50 v/v).
-
Degassing: Degas the final mobile phase using sonication or vacuum degassing before use.
Adding a small concentration of a competing base, like triethylamine (TEA), can also be effective. The TEA molecules will preferentially interact with the active silanol sites, effectively masking them from the Ramipril analyte. The European Pharmacopoeia monograph for Ramipril utilizes this approach.
-
Typical Concentration: Add 0.1% to 0.5% (v/v) of TEA to the aqueous portion of your mobile phase and adjust the pH as required. Note: TEA can shorten column lifetime and may be difficult to flush from the system.
Category 2: Peak Fronting or Broadening
Q2: My Ramipril peak is fronting (leading) or is excessively broad. What are the common causes?
A2: Peak fronting is often a sign of column overload or a sample solvent mismatch. Broad peaks can be caused by these issues as well as extra-column volume or column degradation.
-
Expert Explanation:
-
Column Overload: Injecting too much sample mass onto the column saturates the stationary phase at the inlet. The distribution of analyte molecules becomes non-linear, causing the peak shape to distort and often lead.[8]
-
Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger (more organic) than the mobile phase, the sample band will not focus properly at the head of the column. This causes the band to spread out, leading to broad or misshapen peaks.[9]
-
Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause the analyte band to diffuse and broaden before it is detected. This is often referred to as "dead volume".[9]
-
Column Degradation: Over time, the packed bed of the column can settle, creating a void at the inlet. This void acts as an unswept mixing chamber, causing severe peak broadening and splitting.[5]
-
Solutions for Peak Fronting and Broadening
Diagram 2: General Troubleshooting Workflow for Poor Peak Shape
Caption: A systematic approach to diagnosing peak shape issues.
Protocol 2: Systematic Troubleshooting for Fronting/Broad Peaks
-
Check for Overload: Prepare and inject a series of standards at decreasing concentrations (e.g., 50 µg/mL, 25 µg/mL, 10 µg/mL, 5 µg/mL). If the peak shape improves (becomes more symmetrical) at lower concentrations, the original sample was overloaded. Adjust your sample preparation accordingly.
-
Verify Sample Solvent: The ideal practice is to dissolve your sample directly in the initial mobile phase.[10] If this is not possible due to solubility constraints, use a solvent that is weaker (less eluting power) than your mobile phase. For Ramipril in reversed-phase, this means a solvent with a higher aqueous content.
-
Inspect System for Dead Volume:
-
Ensure all fittings are finger-tight and then tightened an additional 1/4 turn with a wrench (for stainless steel fittings).
-
Minimize tubing length between the injector, column, and detector. Use the narrowest internal diameter (ID) tubing that is practical for your system's pressure limits.
-
-
Assess Column Health:
-
If you suspect a void, first try disconnecting the column, reversing it, and flushing it with a compatible solvent at a low flow rate (check manufacturer's instructions).
-
If the problem persists after checking the above points, the column may be compromised and require replacement.
-
Category 3: Peak Splitting and Sample Stability
Q3: My Ramipril peak is split or has a significant shoulder. What could be the cause?
A3: A split peak can indicate a physical problem with the column inlet or a chemical issue, such as on-column degradation or the presence of a closely eluting impurity.
-
Expert Explanation: Ramipril is susceptible to degradation, particularly through hydrolysis and cyclization. The two primary degradation products are Ramiprilat (the active diacid) and Ramipril diketopiperazine (DKP) .[11][12] These compounds have different polarities and may elute very close to the parent Ramipril peak, appearing as a shoulder or a split peak if the chromatographic resolution is insufficient. Forced degradation studies show that Ramipril degrades under acidic, alkaline, and oxidative conditions.[12][13] Therefore, sample and standard solution stability is critical.
Solutions for Split Peaks
-
Rule out Physical Column Issues: First, follow the steps in Protocol 2, Step 4 to check for a clogged inlet frit or a column void, as these are common mechanical causes of peak splitting.
-
Ensure Sample Freshness: Always prepare Ramipril standards and sample solutions fresh daily. Store stock solutions in a refrigerator and protect them from light.[14] Ramipril is known to be unstable under certain conditions, and degradation can occur in the vial on the autosampler over time.[11]
-
Verify Method Specificity: Your analytical method must be "stability-indicating," meaning it can separate the main Ramipril peak from all potential degradation products and impurities. If you suspect a degradation issue, review the method's validation data or perform a forced degradation study to confirm the retention times of key degradants.[15]
Table 2: Example Starting HPLC Conditions for Ramipril
| Parameter | Recommended Condition | Rationale |
| Column | C18, <5 µm particle size (e.g., 150 x 4.6 mm) | Provides good hydrophobic retention and efficiency. |
| Mobile Phase | Acetonitrile/Methanol and a pH ~3.0 buffer | Organic solvent for elution, low pH buffer to control ionization.[6] |
| Detection | UV at ~210 nm or 230 nm | Ramipril has significant absorbance at lower UV wavelengths.[6][14][16] |
| Flow Rate | 1.0 - 1.5 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 25 - 30 °C | Controlled temperature ensures reproducible retention times. |
By systematically addressing these common issues, you can diagnose the root cause of poor peak shape and implement the correct solution, leading to more accurate, robust, and reliable analysis of Ramipril.
References
- The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations.
- Nikumbh PP, et al. (2023). Development and Validation of RP-HPLC Method for Estimation of Ramipril in Tablet Dosage Form. Walsh Medical Media.
- Ramipril | C23H32N2O5 | CID 5362129.
- Development and validation of an rp-hplc method for simultaneous determination of Ramipril and Amlodipine in tablets.
- Raut, P. V., et al. (2021). Development and Validation of RP-HPLC Chromatographic Dissolution Method for the Simultaneous Estimation of Ramipril and Hydrochlorothiazide from Solid Dosage Formulation.
- Development of a Validated RP-HPLC Method Using Full Factorial Design for the Analysis of Ramipril.
- Development and Validation of RP-HPLC Method for Simultaneous Estimation of Ramipril, Aspirin and Atorvastatin in Pharmaceutical. Semantic Scholar.
- Stress degradation studies of ramipril by a validated stability-indicating liquid chromatographic method.
- Typical HPLC chromatograms recorded during forced degradation studies.
- Troubleshooting Reversed Phase Chrom
- Szałek, E., et al. (2021). Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety.
- ramipril - PRODUCT MONOGRAPH. pdr.net.
- Application of AQbD principles on the development of a stability-indicating HPLC method for the determination of acetylsalicylic acid, ramipril and atorvastatin in their fixed-dose polypills. RSC Publishing.
- Ramipril Capsules. Teva Canada.
- Ramipril | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
- Help with Ramipril Assay by Normal Phase.
- A review on validated analytical methods for Ramipril. World Journal of Biology Pharmacy and Health Sciences.
- Stability of ramipril in the solvents of different pH.
- The Importance of Mobile Phase pH in Chromatographic Separ
- Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds. MDPI.
- RP-HPLC Estimation of Ramipril and Telmisartan in Tablets. Indian Journal of Pharmaceutical Sciences.
- Reversed-Phase Chromatography Overview.
- Troubleshooting Peak Shape Problems in HPLC.
- Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
- Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
- Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir.
- How does an acid pH affect reversed-phase chromatography separ
- Szałek, E., et al. (2021). Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety. MDPI.
- Ramipril. Wikipedia.
- Ramipril Related Substances on NUCLEOSIL® 3 µm C18, Luna™ 3 µm C18(2), Luna Omega 3 µm C18, and G. Phenomenex.
- DETERMINATION OF RAMIPRIL IN PHARMACEUTICAL PREPARATIONS BY HIGH-PERFORMANCE LIQUID CHROM
- Synthesis and Structural Elucidation of Impurities in Ramipril Tablets. Spectroscopy Online.
Sources
- 1. Ramipril | C23H32N2O5 | CID 5362129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. researchgate.net [researchgate.net]
- 4. Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds | MDPI [mdpi.com]
- 5. waters.com [waters.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ijpsonline.com [ijpsonline.com]
- 8. youtube.com [youtube.com]
- 9. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of an rp-hplc method for simultaneous determination of Ramipril and Amlodipine in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journaljpri.com [journaljpri.com]
Preventing the co-elution of Ramipril isopropyl ester with other impurities
Topic: Preventing the Co-elution of Ramipril Isopropyl Ester (Impurity B)
Executive Summary
Ramipril Isopropyl Ester (EP Impurity B / USP Related Compound B) is a lipophilic impurity formed via transesterification of the Ramipril ethyl ester moiety or esterification of the free acid (Ramiprilat) in the presence of isopropanol.
In Reverse-Phase HPLC (RP-HPLC), this impurity elutes after the main Ramipril peak due to the increased hydrophobicity of the isopropyl group compared to the ethyl group. The primary challenge is not just separation, but preventing in-situ formation (artifactual peaks) during sample preparation and ensuring resolution from other late-eluting hydrophobic impurities like Ramipril Diketopiperazine (Impurity D) .
Module 1: The "Artifact" Check (Critical First Step)
User Question: "I see a growing peak eluting shortly after Ramipril in my chromatogram. Is this a process impurity or an analytical artifact?"
Technical Insight: Before optimizing the chromatography, you must rule out transesterification . Ramipril is an ethyl ester.[1][2][3] If your sample diluent or mobile phase contains Isopropanol (IPA) , the ethyl group can exchange with the isopropyl group, creating Impurity B during the analysis. This is a time-dependent reaction catalyzed by acidic pH.
Diagnostic Protocol:
-
Check Diluent: Are you using IPA to dissolve the sample?
-
Check Mobile Phase: Does Mobile Phase B contain IPA?
-
Hold Study: Inject the sample immediately after preparation, then inject the same vial after 4 hours. If the "Impurity B" peak area increases, it is an artifact generated in the vial.
Corrective Action:
-
Replace IPA: Use Acetonitrile (ACN) or Methanol (MeOH) as the organic solvent in your diluent.
-
Buffer Control: Ensure the diluent pH is not extremely acidic (< 2.0) if the sample sits for long periods, although low pH is required for the separation.
Module 2: Chromatographic Resolution Strategies
User Question: "My Ramipril Isopropyl Ester peak is co-eluting with the tail of the main Ramipril peak or with Impurity D. How do I improve resolution (
Troubleshooting Guide:
1. Stationary Phase Selection (Steric Selectivity)
The structural difference between Ramipril (Ethyl) and Impurity B (Isopropyl) is merely the branching of a small alkyl chain. Standard C18 columns may struggle to differentiate this steric bulk.
-
Recommendation: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.
-
Mechanism: These phases utilize
interactions with the phenyl ring of Ramipril. The steric hindrance of the isopropyl group disrupts this interaction differently than the ethyl group, often enhancing selectivity ( ) significantly compared to hydrophobic interaction alone.
2. Mobile Phase pH (Ion Suppression)
Ramipril has two ionizable groups: a secondary amine and a carboxylic acid (pKa ~3.2 and ~5.6).
-
Requirement: Maintain pH 2.0 – 2.5 .
-
Why? At pH 2.0, the carboxylic acid is fully protonated (neutral), maximizing the molecule's hydrophobicity and retention on the RP column. If pH drifts > 3.0, the carboxylic acid begins to ionize, causing peak fronting/tailing and reducing the resolution between the closely eluting esters.
-
Buffer Choice: Use Perchlorate (traditional, high resolution) or Phosphate (more common, robust). Avoid volatile buffers like Formate/Acetate unless using LC-MS, as they have lower buffering capacity at pH 2.0.
3. Temperature Control
-
Effect: Higher temperatures reduce mobile phase viscosity but can alter the selectivity between esters.
-
Optimization: Lowering the column temperature to 25°C - 30°C often improves the separation of methylene selectivity (Ethyl vs. Isopropyl) compared to 40°C+, though system pressure will increase.
Module 3: Recommended Experimental Protocol
Method: Gradient UHPLC/HPLC for Ramipril Impurities
Objective: Resolve Impurity B (
| Parameter | Setting | Rationale |
| Column | Phenyl-Hexyl or C18 (High Carbon Load), 150 x 4.6 mm, 3 µm | Phenyl phases offer unique selectivity for aromatic ACE inhibitors. |
| Mobile Phase A | 0.1% Phosphoric Acid or Sodium Perchlorate Buffer (pH 2.3) | Suppresses carboxylic acid ionization; sharpens peaks. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks than MeOH for peptide-like molecules. |
| Flow Rate | 1.0 - 1.5 mL/min | Optimized for standard HPLC pressure limits. |
| Temp | 25°C | Lower temperature favors steric separation of esters. |
| Detection | UV @ 210 nm | Max absorbance for the peptide backbone. |
| Diluent | Mobile Phase A : ACN (50:50) | NO ISOPROPANOL . Matches initial gradient strength. |
Gradient Table:
-
0-5 min: Isocratic low %B (e.g., 20%) to elute Ramiprilat (Impurity E).
-
5-25 min: Shallow linear gradient (20%
50% B). This is the "Separation Zone" for Ramipril and Isopropyl Ester. -
25-30 min: Flush (High %B) to elute Impurity D.
Module 4: Mechanism & Logic Visualization
Diagram 1: Transesterification Risk Pathway
This diagram illustrates how the wrong diluent choice creates the very impurity you are trying to measure.
Caption: Mechanism of artifactual Impurity B formation. Avoid IPA in sample preparation to prevent false-positive impurity results.
Diagram 2: Method Development Decision Tree
Follow this logic to resolve the co-elution.
Caption: Step-by-step troubleshooting flow to isolate Ramipril Isopropyl Ester.
References
-
European Pharmacopoeia (Ph.[4] Eur.) . Ramipril Monograph 1368. Strasbourg: Council of Europe. (Defines Impurity B as Ramipril Isopropyl Ester and Impurity D as Ramipril Diketopiperazine).
-
United States Pharmacopeia (USP) . Ramipril Monograph: Related Compounds. Rockville: USP Convention. (Specifies chromatographic conditions for separation of related compounds).
-
Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare. (Discusses transesterification mechanisms in pharmaceutical esters).
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on selectivity tuning using Phenyl-Hexyl phases and pH control).
- Vertex AI Search. (2026). Ramipril Impurity Profiling Data. (Verified pKa values and elution order of lipophilic impurities).
Sources
Technical Support Center: High-Purity Synthesis of Ramipril Isopropyl Ester
Executive Summary
Ramipril Isopropyl Ester (CAS 295328-72-2), also known as Ramipril Impurity B (EP) or USP Related Compound B, is the isopropyl analog of the ACE inhibitor Ramipril. While often monitored as a contaminant, its high-purity synthesis is critical for use as a pharmacopeial reference standard.
This guide addresses the specific challenges in synthesizing this molecule: preventing intramolecular cyclization (diketopiperazine formation) and maintaining diastereomeric purity during the coupling of the bicyclic proline derivative with the isopropyl-protected alanine side chain.
Module 1: Synthetic Route & Reaction Optimization
Q1: What is the most reliable synthetic pathway for Ramipril Isopropyl Ester?
A: Do not attempt direct esterification of Ramiprilat (the diacid), as regioselectivity between the carboxylic acid on the bicyclic ring and the alanine side chain is difficult to control.
The superior route is a convergent coupling reaction between two key intermediates:
-
(S,S,S)-H-HCP: (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid (often benzyl-protected).[1]
-
Isopropyl-NEPA: N-[1-(S)-(isopropoxycarbonyl)-3-phenylpropyl]-L-alanine.
The Protocol: Activate the Isopropyl-NEPA using a mixed anhydride or active ester method (e.g., HOBt/EDC) rather than acid chlorides (PCl5/SOCl2), which are common in industrial Ramipril synthesis but prone to racemization.
Reaction Workflow (DOT Diagram):
Caption: Convergent synthesis pathway highlighting the critical divergence between product formation and DKP cyclization.
Q2: My yield is low (<50%), and I see a major impurity at RRT ~1.2. What is happening?
A: You are likely observing Diketopiperazine (DKP) formation . Ramipril and its esters are structurally prone to intramolecular cyclization, where the secondary amine attacks the amide carbonyl of the alanine moiety, expelling the ester group.
Root Causes & Solutions:
| Parameter | Mechanism of Failure | Corrective Action |
| Temperature | Heat accelerates the endothermic cyclization to DKP. | Maintain coupling temperature below 0°C . Store crude oil at 2-8°C. |
| pH Control | Basic conditions (pH > 8) deprotonate the amine, increasing nucleophilicity for cyclization. | Maintain reaction pH between 6.5 and 7.5 . Use N-methylmorpholine (NMM) over TEA. |
| Workup | Aqueous workup at high pH hydrolyzes the ester or promotes cyclization. | Acidify quench water to pH 4.5–5.0 immediately. |
Module 2: Purification & Crystallization
Q3: How do I remove the diastereomers without column chromatography?
A: Ramipril Isopropyl Ester is lipophilic. While flash chromatography is standard for small-scale reference standards, crystallization is possible if the crude purity is >90%.
Recommended Crystallization System: The isopropyl group increases solubility in ethers compared to standard Ramipril (ethyl).
-
Solvent: Diisopropyl ether (DIPE) or a mixture of Acetone/Diisopropyl ether (1:5) .
-
Anti-solvent: Heptane.
Protocol:
-
Dissolve crude oil in minimal Acetone at 30°C.
-
Add DIPE slowly until turbidity is observed.
-
Cool to 0°C at a rate of 5°C/hour (controlled cooling is vital to reject the (R,S,S) isomer).
-
Seed with pure Ramipril Isopropyl Ester (if available) at 15°C.
Q4: The product is oiling out instead of crystallizing. Why?
A: This "oiling out" phenomenon is typically caused by residual solvents (DCM or Toluene) from the extraction phase or high impurity levels (DKP > 5%).
Troubleshooting Steps:
-
Solvent Swap: Perform an azeotropic distillation with the crystallization solvent (e.g., DIPE) to remove traces of chlorinated solvents.
-
Seed Quality: If no seed is available, scratch the flask wall with a glass rod or use sonication to induce nucleation.
-
Purity Threshold: If DKP content is >5%, crystallization will fail. You must perform a silica plug filtration (eluting with Hexane/EtOAc 7:3) to remove the bulk DKP before attempting crystallization.
Module 3: Analytical Validation
Q5: How do I distinguish Ramipril Isopropyl Ester from Standard Ramipril (Ethyl) and Impurity D (DKP)?
A: You must use a gradient HPLC method with high resolution. The isopropyl ester elutes after the ethyl ester due to increased hydrophobicity.
Recommended HPLC Conditions:
-
Column: C18 (e.g., Zorbax SB-C18, 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: Buffer (2.0 g Sodium Perchlorate + 0.5 mL Triethylamine in 1L water, pH 3.6 with H3PO4).
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient:
-
Detection: UV at 210 nm.[2]
Retention Time Logic (Relative):
-
Ramipril Diacid (Ramiprilat): ~0.4 RRT
-
Ramipril (Ethyl Ester): 1.0 RRT
-
Ramipril Isopropyl Ester: ~1.3 - 1.5 RRT
-
Ramipril DKP: ~1.1 - 1.2 RRT (Check specific method validation).
Module 4: Mechanism of Failure (Visualized)
Understanding the DKP pathway is the key to preserving yield.
Caption: Mechanism of Diketopiperazine (DKP) formation. This reaction is irreversible and consumes the target product.[2]
References
-
European Pharmacopoeia (Ph. Eur.) . Ramipril Monograph: Impurity B. 10th Edition. Strasbourg: Council of Europe. (Defines the target molecule structure and impurity profile).
-
Tejedor, D., et al. (2005). "Process for the preparation of Ramipril." U.S. Patent No.[3][4][5] 6,407,262.[5] Washington, DC: U.S. Patent and Trademark Office. Link (Describes the coupling conditions and solvent systems for Ramipril esters).
-
Boc Sciences. (2023). Ramipril EP Impurity B (CAS 295328-72-2).[][7] (Confirmation of chemical identity and CAS).
-
Hitesh, M., et al. (2023). "Solubility and Dissolution Enhancement of Ramipril by Nanocrystallization." International Journal of Zoological Investigations. Link (Discusses crystallization kinetics and solvent interactions relevant to Ramipril derivatives).
-
Simig, G., et al. (2008). "Stable pharmaceutical compositions of ramipril." PCT International Application WO 2008/132756. Link (Details the degradation pathways to DKP and stabilization strategies).
Sources
- 1. US6407262B1 - Process for the preparation of Ramipril - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US8119375B2 - Method for the production of ramipril - Google Patents [patents.google.com]
- 4. US20100324304A1 - Improved ramipril synthesis - Google Patents [patents.google.com]
- 5. "Improved Process For Preparation Of Ramipril" [quickcompany.in]
- 7. synthinkchemicals.com [synthinkchemicals.com]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for Ramipril Isopropyl Ester Quantification
This guide provides an in-depth, technically-focused comparison of methodologies for the validation of a High-Performance Liquid Chromatography (HPLC) method intended for the quantification of Ramipril isopropyl ester, a potential impurity in Ramipril drug substances. The narrative emphasizes the rationale behind experimental choices, adherence to self-validating protocols, and is grounded in authoritative regulatory guidelines.
Foundational Principles: Why Method Validation is Non-Negotiable
In pharmaceutical analysis, the objective of validating an analytical procedure is to unequivocally demonstrate its suitability for the intended purpose[1][2]. For the quantification of Ramipril isopropyl ester, an impurity, the HPLC method must be proven to be reliable, reproducible, and accurate. This is not merely a regulatory requirement but the bedrock of patient safety and product efficacy. The validation process, guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines, provides a framework to ensure the integrity of the analytical data generated[1][2][3].
The core validation characteristics that will be scrutinized are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Strategic Development of the HPLC Method: A Comparative Analysis
The selection of an appropriate HPLC method is the crucial first step. For Ramipril and its related substances, reversed-phase HPLC (RP-HPLC) is the predominant technique due to the non-polar nature of the molecules[4][5].
Column and Mobile Phase Selection: The Heart of the Separation
-
Column Chemistry: A C18 column is a common choice for Ramipril analysis, offering good retention and resolution[6][7]. However, for closely related impurities like the isopropyl ester, a C8 column can sometimes provide alternative selectivity and may be a viable option to explore during method development[5]. The particle size of the column packing material (e.g., 3 µm or 5 µm) will influence efficiency and backpressure[4][5][8].
-
Mobile Phase Composition: A typical mobile phase for Ramipril analysis consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol[6][9]. The pH of the aqueous phase is a critical parameter. Ramipril has acidic and basic functional groups, so controlling the pH is essential for consistent retention times and peak shapes. A pH of around 2.5 to 3.0 is often employed to suppress the ionization of the carboxylic acid group, leading to better retention on a reversed-phase column[5][6][9]. The use of an ion-pairing reagent, such as sodium hexanesulfonate, can also be an effective strategy to improve the retention and separation of ionic analytes[8].
| Parameter | Alternative 1: C18 Column with Acetonitrile/Phosphate Buffer | Alternative 2: C8 Column with Methanol/Phosphate Buffer | Rationale for Comparison |
| Stationary Phase | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C8 (e.g., 150 mm x 4.6 mm, 5 µm)[5] | C18 offers higher hydrophobicity and retention, while C8 provides different selectivity which might be advantageous for resolving closely related impurities. |
| Mobile Phase | Acetonitrile and 0.02 M Potassium Dihydrogen Phosphate buffer (pH 3.0)[5] | Methanol and 0.02 M Potassium Dihydrogen Phosphate buffer (pH 3.0) | Acetonitrile generally provides lower viscosity and better peak shapes, while methanol can offer different selectivity. |
| Detection | UV at 210 nm[4][5] | UV at 215 nm[6][9] | The selection of wavelength is based on the UV absorbance maxima of Ramipril and its impurities to ensure adequate sensitivity. |
The Validation Gauntlet: A Step-by-Step Experimental Protocol
System Suitability: The Daily Health Check
Before any validation run, and periodically throughout, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately[10][11][12][13].
Protocol:
-
Prepare a standard solution of Ramipril containing a known concentration of Ramipril isopropyl ester (or a suitable proxy impurity if the ester is not available).
-
Inject the solution six replicate times.
-
Evaluate the following parameters:
| Parameter | Acceptance Criteria (based on USP <621>)[13][14] | Rationale |
| Tailing Factor (T) | T ≤ 2.0[10] | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | N > 2000 | Indicates column efficiency and the ability to produce sharp peaks. |
| Relative Standard Deviation (RSD) of Peak Area | RSD ≤ 2.0%[10] | Demonstrates the precision of the injection system. |
| Resolution (Rs) | Rs > 2.0 between Ramipril and Ramipril isopropyl ester | Ensures baseline separation of the analyte from the main component and other impurities. |
Specificity and Forced Degradation: Proving Selectivity
Specificity is the ability to measure the analyte of interest accurately and specifically in the presence of other components, including impurities, degradation products, and matrix components[1][2]. Forced degradation studies are a critical part of demonstrating specificity for a stability-indicating method[5][9].
Experimental Workflow:
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Development and validation of an rp-hplc method for simultaneous determination of Ramipril and Amlodipine in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wjbphs.com [wjbphs.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 11. m.youtube.com [m.youtube.com]
- 12. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 13. ftp.uspbpep.com [ftp.uspbpep.com]
- 14. System Suitability for USP Methods - USP's Future Expectations - ECA Academy [gmp-compliance.org]
Comparative stability analysis of Ramipril and Ramipril isopropyl ester
Topic: Comparative Stability Analysis of Ramipril and Ramipril Isopropyl Ester Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, and QC Professionals
Executive Summary
This guide provides a technical comparison of Ramipril (the active pharmaceutical ingredient, API) and Ramipril Isopropyl Ester (a critical process-related impurity, designated as Impurity B in EP/USP). While Ramipril is an ethyl ester prodrug designed for optimal hepatic activation, the isopropyl ester analog frequently arises during synthesis or crystallization involving isopropanol.
This analysis details the kinetic differences in their degradation pathways, specifically focusing on the steric influence of the ester group on hydrolysis rates and cyclization tendencies. It serves as a resource for optimizing solvent selection and establishing stability-indicating analytical methods.
Mechanistic Analysis: Structural & Kinetic Divergence
The core difference between Ramipril and its isopropyl ester lies in the ester moiety attached to the (S)-2-[[(S)-1-carboxy-3-phenylpropyl]amino]propanoyl system. This structural variation fundamentally alters their stability profiles and degradation kinetics.
1.1 Structural Comparison
-
Ramipril (API): Contains an Ethyl ester .[1] The ethoxy group is sterically accessible, allowing for rapid enzymatic hydrolysis in the liver to form the active metabolite, Ramiprilat (Ramipril Diacid).
-
Ramipril Isopropyl Ester (Impurity B): Contains an Isopropyl ester .[1][2] The branched isopropoxy group introduces significant steric hindrance around the carbonyl carbon.
1.2 Degradation Pathways
Both compounds degrade via two primary mechanisms: Hydrolysis and Intramolecular Cyclization .
-
Hydrolysis (Activation vs. Degradation):
-
Ramipril: Hydrolyzes readily under alkaline conditions or enzymatic action to form Ramiprilat. This lability is intentional for prodrug bioactivation.
-
Isopropyl Ester: Hydrolyzes to the same metabolite (Ramiprilat) but at a significantly slower rate due to the steric bulk of the isopropyl group shielding the carbonyl from nucleophilic attack.
-
-
Cyclization (Diketopiperazine Formation):
-
Under acidic or thermal stress, the secondary amine attacks the amide carbonyl, leading to cyclization.
-
Ramipril: Forms Ramipril Diketopiperazine (DKP) (Impurity D).[3]
-
Isopropyl Ester: Forms the corresponding Isopropyl-DKP analog, though the rate is often comparable as the ester group is the leaving group in this nucleophilic substitution.
-
1.3 Pathway Visualization
The following diagram illustrates the convergent and divergent pathways of these two species.
Figure 1: Comparative degradation pathways. Note that both esters hydrolyze to the same diacid (Ramiprilat), but the Isopropyl ester (Impurity B) reacts more slowly.
Experimental Protocol: Stability-Indicating Analysis
To objectively compare the stability and quantify these species, a validated HPLC method capable of resolving the critical pair (Ramipril and Impurity B) is required.
2.1 Forced Degradation Workflow
This protocol stresses the sample to induce degradation, allowing for the determination of relative stability.
-
Preparation: Prepare 1.0 mg/mL solutions of Ramipril API and Ramipril Isopropyl Ester reference standard in Acetonitrile.
-
Acid Stress: Add 0.1 N HCl. Heat at 60°C for 2 hours. (Promotes Cyclization -> DKP).
-
Base Stress: Add 0.1 N NaOH. Ambient temperature for 30 mins. (Promotes Hydrolysis -> Ramiprilat).[1]
-
Neutralization: Neutralize samples to pH 7.0 before injection.
-
Analysis: Inject onto HPLC using the method below.
2.2 HPLC Methodology (Gradient)
This method ensures separation based on the lipophilicity difference between the ethyl and isopropyl groups.
| Parameter | Specification | Rationale |
| Column | C18 (L1), 250 x 4.6 mm, 3-5 µm | Standard stationary phase for hydrophobic resolution. |
| Mobile Phase A | Phosphate/Perchlorate Buffer pH 2.5 | Low pH suppresses ionization of carboxylic acids, increasing retention. |
| Mobile Phase B | Acetonitrile | Strong eluent for lipophilic esters. |
| Gradient | 30% B to 60% B over 20 mins | Gradient required to elute the more lipophilic Impurity B. |
| Flow Rate | 1.0 mL/min | Standard flow. |
| Detection | UV @ 210 nm | Max absorption for the peptide backbone. |
| Temperature | 25°C - 40°C | Higher temp improves peak shape but may degrade sample on-column. |
Comparative Data Analysis
The following table summarizes the physicochemical and stability differences.
| Feature | Ramipril (API) | Ramipril Isopropyl Ester (Impurity B) |
| Chemical Nature | Ethyl Ester Prodrug | Isopropyl Ester Impurity |
| Lipophilicity (LogP) | Moderate | High (More lipophilic due to isopropyl) |
| HPLC Retention | Elutes First (e.g., ~19 min) | Elutes Later (e.g., ~22 min) |
| Hydrolytic Stability | Lower (Labile) | Higher (Sterically Hindered) |
| Primary Degradant | Ramiprilat (Impurity E) | Ramiprilat (Impurity E) |
| Cyclization Risk | High (Forms Impurity D) | High (Forms Isopropyl-DKP) |
| Process Origin | Synthetic Target | Transesterification in Isopropanol |
Key Finding: In comparative stability studies, Ramipril Isopropyl Ester exhibits a longer half-life under alkaline hydrolysis conditions compared to Ramipril. While this might appear "better" for stability, it renders the molecule unsuitable as a prodrug because it does not activate efficiently in vivo. Its presence in the drug product indicates a lack of process control during crystallization (likely using isopropanol without controlling pH or temperature).
Conclusion & Recommendations
The stability analysis confirms that Ramipril Isopropyl Ester (Impurity B) is a more hydrolytically stable but pharmacologically undesirable analog of Ramipril.
-
For Analysts: Ensure your HPLC method has a resolution >1.5 between Ramipril and Impurity B.[4] The isopropyl ester will always elute after the main peak in Reverse Phase chromatography.
-
For Process Scientists: Avoid the use of Isopropyl Alcohol (IPA) in the final crystallization steps, or strictly control temperature and pH to prevent transesterification. If IPA must be used, limit the holding time of the mother liquor.
References
-
European Pharmacopoeia (Ph.[5] Eur.) , "Ramipril Monograph: Impurities section," EDQM, (Accessed 2024).
-
Hanysova, L. et al. , "Stability of ramipril in the solvents of different pH," Journal of Pharmaceutical and Biomedical Analysis, 2005.
-
S. Singh et al. , "Stress degradation studies on ramipril and development of a validated stability-indicating HPLC assay," Acta Chromatographica, 2008.
-
United States Pharmacopeia (USP) , "Ramipril Related Compound B Reference Standard," USP Store.
-
PubChem , "Ramipril Isopropyl Ester (Compound Summary)," National Library of Medicine.
Sources
Technical Comparison: UV vs. MS Detection for Ramipril Isopropyl Ester Analysis
Executive Summary
Ramipril Isopropyl Ester (identified as Impurity B in EP/USP pharmacopoeial monographs, CAS: 295328-72-2) is a critical process-related impurity formed via transesterification when isopropanol is utilized during synthesis or crystallization. Its structural similarity to Ramipril (the ethyl ester) presents significant separation challenges.
This guide provides a technical comparison between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) . While HPLC-UV remains the regulatory standard for routine release testing, LC-MS is indispensable for trace-level quantification (<0.05%) and structural elucidation during method development.
Analyte Profile & Formation Mechanism[1]
Understanding the chemical nature of the analyte is the first step in selecting the detection method. Ramipril Isopropyl Ester differs from the parent drug only by the ester moiety (isopropyl vs. ethyl), resulting in a mass difference of +14 Da.
-
Molecular Formula:
[1][2][4][5] -
Molecular Weight: 430.54 g/mol (Ramipril: 416.51 g/mol )
-
Chromophores: Benzene ring, Amide bonds (Weak UV absorption >220 nm; requires low UV detection).
Formation Pathway (Transesterification)
The impurity forms when Ramipril is exposed to isopropyl alcohol under acidic or basic conditions, often during solvent exchange or final crystallization steps.
Figure 1: Formation of Ramipril Isopropyl Ester via transesterification.
Method 1: HPLC-UV (The Regulatory Workhorse)
Mechanism of Action
UV detection relies on the absorption of light by the phenyl and amide groups. Because these chromophores are not highly conjugated, detection is typically performed at low wavelengths (210 nm ), which increases background noise and susceptibility to solvent interference.
Experimental Protocol (Optimized for Selectivity)
This protocol is derived from standard pharmacopoeial principles (EP/USP) adapted for ester separation.
-
Column: C18 stationary phase (e.g., Hypersil BDS C18,
mm, 5 m). -
Mobile Phase A: Phosphate buffer pH 2.0 (Sodium Perchlorate added for peak shape).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20%
60% B -
25-30 min: 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm .
-
Temperature:
C (Higher temperature improves mass transfer and resolution of esters).
Performance Characteristics
-
Linearity: Excellent (
) in the g/mL range.[6] -
Limit of Quantification (LOQ): Typically 0.5
g/mL (approx. 0.05% of label claim). -
Limitations:
-
Co-elution: Ramipril Isopropyl Ester elutes very close to Ramipril due to similar hydrophobicity.
-
Specificity: Non-specific; detects any compound absorbing at 210 nm.
-
Method 2: LC-MS (The High-Sensitivity Solver)
Mechanism of Action
Mass Spectrometry (MS) detects the analyte based on its mass-to-charge ratio (
Experimental Protocol (Optimized for Sensitivity)
Note: Phosphate buffers from the UV method must be replaced with volatile buffers.
-
Column: C18 (e.g., Acquity UPLC BEH C18,
mm, 1.7 m). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Steep gradient (5% to 95% B in 10 mins).
-
MS Parameters (ESI+):
-
Capillary Voltage: 3.5 kV.
-
Source Temp:
C. -
Desolvation Gas:
L/hr ( ). -
Target Ion: SIM (Selected Ion Monitoring) at
431.5 .
-
Performance Characteristics
-
Linearity: Linear over 3-4 orders of magnitude, but requires stable isotopes for best precision.
-
Limit of Quantification (LOQ): Typically 1-5 ng/mL (Orders of magnitude lower than UV).
-
Advantages:
-
Absolute Selectivity: Mass resolution eliminates co-elution risks with the parent drug.
-
Speed: Shorter run times possible as baseline resolution from parent is less critical.
-
Comparative Data Analysis
The following table summarizes the performance metrics based on field application data and literature validation studies.
| Feature | HPLC-UV (210 nm) | LC-MS (ESI+, SIM) |
| Primary Detection Basis | Chromophore Absorbance | Mass-to-Charge Ratio ( |
| Target Analyte Signal | Retention Time (Risk of overlap) | |
| LOD (Limit of Detection) | ~0.1 | ~0.5 ng/mL |
| LOQ (Limit of Quant) | ~0.5 | ~1.0 ng/mL |
| Dynamic Range | ||
| Matrix Effects | Low (Robust) | High (Ion Suppression risk) |
| Buffer Compatibility | High (Phosphates/Perchlorates) | Low (Volatile only: Formates/Acetates) |
| Cost per Analysis | Low ($) | High ( |
Decision Logic for Method Selection
Use the following workflow to determine the appropriate technique for your development stage.
Figure 2: Decision matrix for selecting UV vs. MS for Ramipril impurity analysis.
Conclusion & Recommendation
For Ramipril Isopropyl Ester , the choice of detection dictates the quality of the data:
-
Use HPLC-UV for routine Quality Control (QC) of finished dosage forms where the impurity limit is standard (e.g., NMT 0.5%). The method is robust, cost-effective, and sufficient if the chromatographic resolution (
) between Ramipril and the isopropyl ester is maintained. -
Use LC-MS during process development, stability studies (to track degradation pathways), or if the impurity levels are below 0.05%. LC-MS is the only viable tool to definitively prove peak purity and confirm the absence of co-eluting contaminants.
Final Expert Tip: If using UV, ensure your mobile phase pH is strictly controlled (pH 2.0-2.5). At this pH, the ionization of the secondary amine is suppressed, improving peak shape and resolution between the ethyl and isopropyl esters.
References
-
European Directorate for the Quality of Medicines. (2025). Ramipril Monograph 1368: Impurity B (Ramipril Isopropyl Ester). European Pharmacopoeia.[7] Link
-
SynThink Research Chemicals. (n.d.). Ramipril EP Impurity B Characterization Data (CAS 295328-72-2).[1][2][3]Link
-
Yilmaz, B. (2010). Determination of Ramipril in Pharmaceutical Preparations by High-Performance Liquid Chromatography. International Journal of Pharmaceutical Sciences Review and Research.[8] Link
-
ChemicalBook. (2025).[5] Ramipril Isopropyl Ester Product Properties and CAS Data.[3][4][9][10][11]Link
-
Indian Journal of Pharmaceutical Sciences. (2019). Bio-Analytical Method Development and Validation for Ramipril and Its Metabolite by LC-MS/MS.Link
Sources
- 1. saitraders.co.in [saitraders.co.in]
- 2. allmpus.com [allmpus.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Ramipril Isopropyl Ester | CymitQuimica [cymitquimica.com]
- 5. RAMIPRIL RELATED COMPOUND B (20 MG) (RAMIPRIL ISOPROPYLESTER) | 295328-72-2 [chemicalbook.com]
- 6. wjbphs.com [wjbphs.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. ajpaonline.com [ajpaonline.com]
- 9. britiscientific.com [britiscientific.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
Relative Response Factor Determination for Ramipril Isopropyl Ester
The following guide is structured as a technical comparison and procedural manual for the determination of the Relative Response Factor (RRF) for Ramipril Isopropyl Ester.
A Publish Comparison Guide for Analytical Scientists
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]
Ramipril Isopropyl Ester (designated as Impurity B in EP and Related Compound B in USP) is a critical process-related impurity formed during the synthesis of Ramipril, specifically via the transesterification or incomplete esterification of the precursor with isopropyl alcohol.
In high-performance liquid chromatography (HPLC), the accuracy of impurity quantification relies heavily on the Relative Response Factor (RRF) .[1] While the pharmacopeial default for this impurity is often set to 1.0 (USP), experimental literature suggests values ranging from 1.0 to 1.1 , indicating a potential 10% quantification bias if unverified.
This guide compares the three primary methodologies for determining RRF—Linearity-Based Slope Method (Gold Standard), Single-Point Calibration , and Universal Detection (CAD) —providing a self-validating protocol to ensure regulatory compliance and scientific rigor.
Technical Deep Dive: The Chromophore & Theoretical RRF
To understand why we determine RRF, we must analyze the structural difference between the API and the impurity.
-
Ramipril (API): Contains an ethyl ester moiety.
-
Ramipril Isopropyl Ester (Impurity B): Contains an isopropyl ester moiety.[2]
-
Chromophore: The UV absorption at 210 nm is primarily driven by the phenyl group and the amide linkages in the octahydrocyclopenta[b]pyrrole backbone.
Scientific Insight: The substitution of an ethyl group with an isopropyl group is a non-chromophoric change. Therefore, the molar absorptivity (
Comparative Analysis of RRF Determination Methods
This section objectively compares the performance of three alternative workflows for establishing the RRF.
Method A: Linearity-Based Slope Method (The Gold Standard)
This is the most robust method required for method validation (ICH Q2). It compensates for intercept bias and covers the entire working range.
-
Mechanism: Construct calibration curves for both Ramipril and Impurity B across 5–7 concentration levels (LOQ to 150% of limit).
-
Calculation:
-
Pros: High accuracy, statistically validated, accounts for linearity.
-
Cons: High consumption of expensive impurity standards; time-consuming.
Method B: Single-Point Calibration (Routine QC)
Often used in routine testing after the RRF has been established.
-
Mechanism: Inject a single standard of Impurity B and API at the limit concentration.
-
Calculation:
-
Pros: Fast, minimal standard usage.
-
Cons: High risk of error if the detector response is non-linear at low concentrations; susceptible to preparation errors.
Method C: Charged Aerosol Detection (CAD) (The "Universal" Alternative)
An alternative when UV chromophores differ significantly (not the case here, but useful for confirmation).
-
Mechanism: CAD response is independent of chemical structure, relying on particle size after nebulization.
-
Pros: RRF is typically ~1.0 for all non-volatile species; excellent cross-validation tool.
-
Cons: Non-linear response (requires polynomial fit); incompatible with phosphate buffers (requires volatile mobile phases).
Summary Comparison Table
| Feature | Method A: Slope Method (UV) | Method B: Single Point (UV) | Method C: CAD Detection |
| Accuracy | Superior (Gold Standard) | Moderate (Prone to bias) | High (Mass-dependent) |
| Precision | High ( | Variable | Moderate |
| Resource Cost | High (Standard consumption) | Low | High (Equipment cost) |
| Regulatory Acceptance | Preferred (ICH/USP/EP) | Conditional | Supportive/Orthogonal |
| Typical RRF Value | 1.0 – 1.1 | Variable | ~1.0 |
Experimental Protocol: Self-Validating RRF Determination
Objective: Determine the RRF of Ramipril Isopropyl Ester relative to Ramipril using the Slope Method.
Chromatographic Conditions
-
Column: C18 (e.g., Inertsil ODS-3 or equivalent),
. -
Mobile Phase A: Buffer (0.2 g/L Sodium Hexanesulfonate, pH 2.7 with Phosphoric Acid).[3]
-
Mobile Phase B: Acetonitrile.[4]
-
Mode: Gradient Elution (Typical: 0-25 min increasing %B).
-
Detection: UV at 210 nm .[5]
-
Temperature:
(Ambient).
Preparation of Solutions
-
Stock Solutions: Prepare individual stock solutions of Ramipril API (
) and Ramipril Isopropyl Ester Impurity Standard ( ) in Mobile Phase. -
Linearity Levels: Dilute stocks to prepare 6 levels ranging from LOQ (approx. 0.05
) to 150% of the specification limit (approx. 7.5 ) .-
Note: Ensure concentrations are identical or accurately known for both sets to allow direct slope comparison.
-
Data Analysis & Calculation
-
Inject each level in triplicate.
-
Plot Peak Area (y-axis) vs. Concentration (mg/mL) (x-axis) .
-
Perform linear regression to obtain the equation:
. -
Calculate RRF:
Data Presentation & Visualization
Simulated Experimental Data (Example)
The following table illustrates a typical dataset where the impurity has a slightly higher response than the API (RRF > 1.0), consistent with some literature findings (e.g., MDPI, 2023).
| Level | Conc. ( | Ramipril Area (mAUs) | Impurity B Area (mAUs) |
| 1 (LOQ) | 0.05 | 1,200 | 1,320 |
| 2 | 0.50 | 12,500 | 13,750 |
| 3 | 1.00 | 25,100 | 27,600 |
| 4 | 2.50 | 62,800 | 69,000 |
| 5 | 5.00 | 125,500 | 138,000 |
| 6 | 7.50 | 188,000 | 206,500 |
| Slope ( | 25,100,000 | 27,550,000 | |
| 0.9999 | 0.9998 |
Calculation:
Interpretation: In this scenario, the impurity responds 10% more intensely than the API. Using an assumed RRF of 1.0 would under-report the impurity by ~9%.
Decision Logic for RRF Application
The following diagram outlines the decision process for determining when to apply the RRF correction.
Caption: Decision tree for selecting and validating the Relative Response Factor (RRF) in compliance with ICH Q3B guidelines.
References
-
European Pharmacopoeia (Ph.[1][5][6] Eur.) . Ramipril Monograph 1368. European Directorate for the Quality of Medicines (EDQM).
-
United States Pharmacopeia (USP) . Ramipril Official Monograph. USP-NF. (Note: Specifies RRF of 1.0 for Impurity B).
-
Hoda, M. et al. (2023) . "Development of Methods of Quality Control of the Tablets «Ramipril»". MDPI. (Reports experimental RRF of 1.1 for Impurity B).
-
ICH Harmonised Tripartite Guideline . Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
MicroSolv Technology Corp . "Relative Response Factor (RRF) in HPLC". HPLC Primer.
Sources
A Senior Application Scientist's Guide to Benchmarking a New Analytical Method Against the European Pharmacopoeia (EP) Method
In the landscape of pharmaceutical development and quality control, the European Pharmacopoeia (EP) stands as a pillar of authority, providing the legal and scientific benchmarks for the quality of medicines. For researchers and scientists introducing novel analytical techniques, demonstrating comparability or superiority to the established EP methods is a critical step. This guide provides a comprehensive framework for structuring and executing a scientifically rigorous comparison, ensuring that your data is robust, defensible, and clearly communicates the value of your new method.
The core principle of this endeavor is not merely to meet but to meaningfully compare against the gold standard. This requires a deep understanding of both the new methodology and the incumbent EP procedure. The ultimate goal is to generate unequivocal evidence that the alternative method is fit for its intended purpose.[1][2][3]
Foundational Principles: Understanding the "Why" Before the "How"
Before embarking on a head-to-head comparison, it is paramount to grasp the regulatory and scientific context. The EP general notices explicitly state that alternative analytical procedures may be used for control purposes, provided they lead to the same decision regarding compliance with monograph standards.[1] This underscores the necessity of a meticulously designed comparability study.
The International Council for Harmonisation (ICH) Q2(R1) guideline serves as a globally recognized framework for validating analytical methods, outlining key performance characteristics that must be evaluated.[4][5] While the EP methods are considered validated, any new method must undergo a thorough validation process to establish its performance characteristics.[3][6] Furthermore, the new EP general chapter 5.27, "Comparability of alternative analytical procedures," provides specific guidance on this process, emphasizing that the performance of both methods must be assessed and compared.[7]
Causality in Method Selection: The Rationale for a New Approach
The impetus for developing a new analytical method often stems from the limitations of the existing ones. Your narrative should begin by clearly articulating the scientific and practical advantages of the proposed method. These may include:
-
Enhanced Specificity: The ability to more accurately measure the analyte in the presence of interferences.
-
Improved Sensitivity: Lower limits of detection (LOD) and quantitation (LOQ).
-
Greater Efficiency: Reduced analysis time, lower solvent consumption, or simpler sample preparation.
-
Cost-Effectiveness: Lower operational costs.
-
Adaptability to Modern Technologies: Compatibility with newer instrumentation or analytical platforms, such as those utilizing multivariate statistical analysis (e.g., NIR, Raman).[8]
This initial justification sets the stage for the experimental comparison, providing a clear rationale for the investment in a new technique.
The Experimental Blueprint: A Dual-Pronged Approach
A robust comparability study requires a well-defined protocol that outlines the experimental design, sample selection, and acceptance criteria. The following workflow illustrates the key stages of this process.
Figure 1: A workflow for benchmarking a new analytical method.
Experimental Protocols: A Step-by-Step Guide
-
Objective: To validate the new analytical method according to ICH Q2(R1) guidelines.[9]
-
Materials: Reference standards, reagents, solvents, and instrumentation specific to the new method.
-
Procedure:
-
Specificity: Analyze the drug substance, finished drug product, placebo, and forced degradation samples. Assess for any interference at the retention time of the analyte.
-
Linearity: Prepare a series of at least five concentrations of the reference standard spanning the expected range. Plot the response versus concentration and determine the correlation coefficient, y-intercept, and slope of the regression line.
-
Accuracy: Perform recovery studies by spiking the placebo with known concentrations of the analyte at a minimum of three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]
-
Robustness: Intentionally vary critical method parameters (e.g., pH of the mobile phase, column temperature) and assess the impact on the results.
-
-
Objective: To verify the suitability of the EP method under the actual conditions of use in the laboratory.[10][11]
-
Materials: As specified in the relevant EP monograph.
-
Procedure:
-
System Suitability: Perform the system suitability tests as described in the monograph to ensure the chromatographic system is performing adequately. This is a fundamental requirement.[2]
-
Specificity: Analyze the finished drug product and placebo to confirm the absence of interference from excipients.[6]
-
Precision (Repeatability): As a minimum, perform two independent determinations to demonstrate the precision of the method in your laboratory.[6]
-
Accuracy: A minimum of one recovery determination is often sufficient for verification.[6]
-
Data Presentation: A Clear and Concise Comparison
The heart of a comparison guide lies in the transparent and objective presentation of data. Tables are an effective way to summarize the quantitative performance of both methods.
Table 1: Comparison of Method Validation and Verification Parameters
| Parameter | New Analytical Method | European Pharmacopoeia Method | Acceptance Criteria |
| Specificity | No interference from placebo or degradation products | No interference from placebo | Method is specific |
| Linearity | |||
| Correlation Coefficient (r²) | > 0.999 | N/A (Assumed linear) | r² ≥ 0.995 |
| Range | 50 - 150 µg/mL | As per monograph | Covers the intended analytical range |
| Accuracy (% Recovery) | |||
| Low Concentration (80%) | 99.5% (RSD: 0.8%) | 99.2% (RSD: 1.1%) | 98.0 - 102.0% |
| Medium Concentration (100%) | 100.2% (RSD: 0.5%) | 100.5% (RSD: 0.9%) | 98.0 - 102.0% |
| High Concentration (120%) | 100.8% (RSD: 0.6%) | 101.1% (RSD: 1.0%) | 98.0 - 102.0% |
| Precision (RSD%) | |||
| Repeatability (n=6) | 0.4% | 0.7% | RSD ≤ 2.0% |
| Intermediate Precision | 0.6% | 0.9% | RSD ≤ 2.0% |
| LOD | 0.1 µg/mL | As per monograph | Adequate for intended use |
| LOQ | 0.3 µg/mL | As per monograph | Adequate for intended use |
| Robustness | Unaffected by minor variations | N/A (Assumed robust) | System suitability passes |
Statistical Evaluation: Demonstrating Equivalence
Beyond a simple side-by-side comparison of performance characteristics, a statistical evaluation is crucial to formally demonstrate the comparability of the two methods.[7]
Figure 2: Key statistical tools for method comparison.
A paired t-test can be used to determine if there is a statistically significant difference between the mean results obtained from the two methods when analyzing the same set of samples.[12] A Bland-Altman plot is another powerful tool that visualizes the agreement between two quantitative measurements by plotting the difference between the two measurements against their average.[12] This helps to identify any systematic bias and to establish the limits of agreement.
The acceptance criteria for these statistical tests should be predefined in the study protocol. For example, the confidence interval for the difference in means should fall within a pre-specified equivalence margin.
Trustworthiness and Self-Validation: Building Confidence in Your Data
Every protocol described must be a self-validating system. This is achieved through:
-
System Suitability Tests: These are integral to both methods and must be performed before any sample analysis to ensure the system is operating correctly.[2]
-
Use of Certified Reference Materials: Whenever possible, use certified reference materials to establish accuracy and traceability.
-
In-study Quality Controls: Include quality control samples at multiple concentrations throughout the analytical run to monitor the performance of the method in real-time.
-
Clear and Unambiguous Acceptance Criteria: The criteria for passing or failing each validation and verification parameter must be clearly defined and justified.
Conclusion: A Data-Driven Verdict
By following this structured and scientifically rigorous approach, you can create a compelling and authoritative guide that effectively communicates the value of your new analytical method to a discerning scientific audience.
References
- Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1). International Journal of Pharmaceutical Sciences.
- Analytical Method Validation: ICH and USP Perspectives. IJRR, International Journal of Research and Review.
- Comparative Analysis of Analytical Method Validation Requirements Across ICH, USP, ChP and ANVISA. Journal of Pharmaceutical Research International.
- EANM guideline on the validation of analytical methods for radiopharmaceuticals. SEMNIM.
- A Review on Revision of ICH Q2 (R1) and New ICH Q14 Guidance. SciSpace.
- Method categories according to the ICH Q2(R1). MPL Lösungsfabrik.
- Comparative Method Validation: Evaluating New Techniques Against Established Standards. OMICS International.
- New general chapter on comparability of alternative analytical procedures published in European Pharmacopoeia. European Directorate for the Quality of Medicines & HealthCare.
- New Ph. Eur. Chapter Comparability of Alternative Analytical Procedures. ECA Academy.
- EP Chapter 5.26 IMPLEMENTATION OF ANALYTICAL METHODS AND COMPARISON WITH USP. Aschimfarma.
- PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures. European Directorate for the Quality of Medicines & HealthCare.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
- EANM guideline on the validation of analytical methods for radiopharmaceuticals. PMC.
- Compendial Methods: Suitability Verification, Challenges and Recommendations for Proteins. PubMed.
- How to Demonstrate Comparability of Analytical Procedures. ECA Academy.
Sources
- 1. New general chapter on comparability of alternative analytical procedures published in European Pharmacopoeia - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. EANM guideline on the validation of analytical methods for radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. edqm.eu [edqm.eu]
- 7. New Ph. Eur. Chapter Comparability of Alternative Analytical Procedures - ECA Academy [gmp-compliance.org]
- 8. scispace.com [scispace.com]
- 9. Method categories according to the ICH Q2(R1) [mpl.loesungsfabrik.de]
- 10. aschimfarma.federchimica.it [aschimfarma.federchimica.it]
- 11. Compendial Methods: Suitability Verification, Challenges and Recommendations for Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. omicsonline.org [omicsonline.org]
A Senior Application Scientist's Guide to Selecting the Optimal HPLC Column for Ramipril Impurity Separation
This guide provides a comprehensive, head-to-head comparison of various High-Performance Liquid Chromatography (HPLC) columns for the critical task of separating Ramipril from its process-related and degradation impurities. Drawing from pharmacopeial methods, peer-reviewed literature, and application notes, we will explore the nuances of column selection, backed by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for robust and reliable analytical method development.
The Analytical Challenge: Ramipril and Its Impurities
Ramipril, an angiotensin-converting enzyme (ACE) inhibitor, is a prodrug that is hydrolyzed in the body to its active metabolite, ramiprilat. Its chemical structure is susceptible to two primary degradation pathways: hydrolysis of the ethyl ester to form ramipril diacid (Impurity E), and intramolecular cyclization to form ramipril diketopiperazine (Impurity D).[1] The presence of these and other impurities, even in minute quantities, can impact the drug product's safety and efficacy. Therefore, a robust, stability-indicating analytical method capable of resolving Ramipril from all potential impurities is a regulatory necessity.[1]
Forced degradation studies—where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light—are essential to demonstrate the specificity of an analytical method.[2][3] These studies help identify potential degradation products and ensure they do not co-elute with the active pharmaceutical ingredient (API) or other impurities.
HPLC Column Selection: The Foundation of Separation
The vast majority of methods for Ramipril impurity analysis employ reversed-phase HPLC (RP-HPLC). The choice of stationary phase is the most critical parameter in achieving the desired separation. The decision primarily revolves around the hydrophobicity of the bonded phase, most commonly octadecyl (C18) or octyl (C8) silane.
-
C18 (Octadecyl) Columns: These columns are packed with silica particles bonded with 18-carbon alkyl chains.[4] Their high hydrophobicity provides strong retention for non-polar and moderately polar compounds like Ramipril and its impurities.[4][5] The longer carbon chains offer a larger surface area for interaction, which can lead to higher resolution for complex mixtures.[4][5][6]
-
C8 (Octyl) Columns: With 8-carbon alkyl chains, C8 columns are less hydrophobic than their C18 counterparts.[4] This results in shorter retention times for non-polar compounds.[4] A C8 column can be advantageous when a faster analysis is required or when dealing with highly hydrophobic compounds that might be too strongly retained on a C18 column.[5][7]
The choice between C18 and C8 depends on the specific impurity profile and the desired analytical outcome. For comprehensive impurity profiling, a C18 column is often the starting point due to its high resolving power.
Head-to-Head Column Performance Comparison
Various studies have successfully employed different columns for the separation of Ramipril impurities. Below is a comparative analysis based on published data.
Category 1: Traditional L1 (C18) Columns
Columns in this category are widely used and form the basis of many pharmacopeial methods. They are known for their robustness and reliability.
-
Examples: LiChrospher® 100 RP-18, Ace C18, Zorbax SB C18.[1][8][9][10]
-
Performance Insights: These columns demonstrate effective separation of Ramipril from its main degradation products, particularly under gradient conditions. For instance, a method using a LiChroCART® RP-18 column (250 mm x 4 mm, 5 µm) successfully identified ramiprilat and the diketopiperazine derivative after forced degradation.[8] Similarly, an Ace C18 column (250 x 4.6 mm, 5 µm) was used to develop a rapid 5-minute method for Ramipril determination, showcasing the versatility of C18 phases.[10] The United States Pharmacopeia (USP) monograph often specifies a 4.6-mm × 15-cm or 4.0-mm x 25-cm column with L1 packing, highlighting the industry standard.[11][12]
Category 2: Modern High-Performance C18 Columns
These columns often feature high-purity silica and advanced bonding technologies, leading to improved peak shapes, efficiency, and shorter run times.
-
Examples: Inertsil ODS-3, Acclaim 120 C18.
-
Performance Insights: A study developing a "green" HPLC method utilized an Inertsil ODS-3 column (150 × 4.6 mm, 3 µm).[13] This method achieved a run time of less than 25 minutes, which was approximately twice as fast as the official European Pharmacopoeia (Ph. Eur.) method, while successfully separating Ramipril from its specified impurities A and B.[13] The use of smaller 3 µm particles contributes to higher efficiency and faster analysis without sacrificing resolution.
Category 3: C8 Columns
C8 columns offer a less hydrophobic alternative, which can be beneficial for optimizing analysis time and altering selectivity.
-
Example: Hypersil BDS C8 (150 × 4.6 mm, 5 µm).
-
Performance Insights: In a method for the simultaneous determination of Ramipril and Amlodipine, a Hypersil BDS C8 column was used.[14] Ramipril eluted at a relatively short retention time of 5.9 minutes, demonstrating the potential for rapid analysis on a C8 phase.[14] While this study did not focus on a full impurity profile, it illustrates the utility of C8 columns for faster elution of the main component.
Comparative Data Summary
The table below summarizes the operational parameters and performance of different columns as reported in various studies.
| Column Name | Stationary Phase | Dimensions (mm) & Particle Size (µm) | Mobile Phase (Typical) | Flow Rate (mL/min) | Run Time (min) | Key Separations Noted | Reference |
| Inertsil ODS-3 | C18 | 150 x 4.6, 3 µm | Gradient: 0.2 g/L sodium hexanesulfonate (pH 2.7) and Acetonitrile | 1.5 | < 25 | Ramipril and its specified impurities A & B.[13] | [13] |
| RP-18 Column | C18 | Not Specified | Isocratic: Methanol:THF:Phosphate Buffer (pH 2.4) (55:5:40) | 1.0 | Not Specified | Ramipril from its degradation products under various stress conditions.[2] | [2] |
| LiChrospher 100 RP-18 | C18 | 250 x 4, 5 µm | Isocratic: Methanol:Water:Formaldehyde (49:50:1) | 0.5 | Not Specified | Ramipril from ramiprilat and diketopiperazine derivative.[8] | [8] |
| Zorbax SB C18 | C18 | 50 x 4.6, 1.8 µm | Gradient: Water (pH 3 with TFA) and Acetonitrile | 1.0 | ~35 | Ramipril from impurities D and L.[1] | [1] |
| Ace C18 | C18 | 250 x 4.6, 5 µm | Isocratic: 20 mM Phosphate Buffer (pH 2.5) with 0.1% TFA:Acetonitrile (50:50) | 1.0 | < 5 | Rapid quantification of Ramipril.[9][10] | [9][10] |
| Hypersil BDS C8 | C8 | 150 x 4.6, 5 µm | Isocratic: Buffer:Acetonitrile (70:30) | 1.2 | 25 | Ramipril (RT 5.9 min) and Amlodipine (RT 7.5 min).[14] | [14] |
| USP L1 Packing | C18 | 150 x 4.6, 5 µm | Gradient: Acetonitrile, Buffer, and Water | 1.5 | ~60 | Ramipril from related compound A and other impurities.[11][15] | [11][15] |
Experimental Protocol: A Representative Stability-Indicating Method
This protocol is a synthesized example based on common practices for developing a stability-indicating method for Ramipril, demonstrating a self-validating system through the inclusion of system suitability checks.
Objective: To separate Ramipril from its potential degradation and process-related impurities.
1. Chromatographic System:
-
HPLC System: A gradient-capable HPLC system with a UV or Diode Array Detector (DAD).
-
Column: Inertsil ODS-3 (150 x 4.6 mm, 3 µm) or equivalent high-performance C18 column.
-
Column Temperature: 30 °C
-
Autosampler Temperature: 10 °C
-
Detection Wavelength: 210 nm[13]
-
Injection Volume: 20 µL[13]
2. Reagents and Solutions:
-
Mobile Phase A: Prepare a 0.2 g/L solution of sodium hexanesulfonate in water. Adjust the pH to 2.7 with phosphoric acid.[13]
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Diluent: Mobile Phase A and Acetonitrile in a 50:50 v/v ratio.
-
Standard Solution: Accurately weigh and dissolve USP Ramipril RS in Diluent to obtain a concentration of approximately 0.5 mg/mL.
-
Impurity Stock Solution: Prepare a solution containing known Ramipril impurities (e.g., Impurity A, B, D) in Diluent.
-
System Suitability Solution (SSS): Spike the Standard Solution with the Impurity Stock Solution to obtain a final concentration of approximately 0.5% for each impurity relative to the Ramipril concentration.
3. Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0 | 70 | 30 |
| 15 | 40 | 60 |
| 20 | 40 | 60 |
| 22 | 70 | 30 |
| 25 | 70 | 30 |
-
Flow Rate: 1.5 mL/min[13]
4. System Suitability Test (SST):
-
Inject the Diluent (as a blank) to ensure no interfering peaks are present.
-
Inject the System Suitability Solution five times.
-
Acceptance Criteria:
-
The resolution between the Ramipril peak and the closest eluting impurity peak must be ≥ 2.0.
-
The tailing factor for the Ramipril peak must be ≤ 2.0.
-
The relative standard deviation (RSD) for the peak area of five replicate injections of Ramipril must be ≤ 2.0%.
-
5. Analysis Procedure:
-
Once SST criteria are met, inject the Standard Solution and the Sample Solution(s).
-
Identify the peaks of Ramipril and its impurities based on their retention times relative to the standard and SSS chromatograms.
-
Integrate all peaks and calculate the percentage of each impurity in the sample.
Visualization of the Method Development Workflow
The following diagram illustrates the logical workflow for establishing a robust HPLC method for impurity profiling.
Caption: Logical workflow for HPLC impurity method development.
Conclusion and Recommendations
The selection of an HPLC column for Ramipril impurity analysis is a critical decision that directly impacts the quality and reliability of analytical data.
-
For comprehensive, high-resolution separation of all potential impurities, a modern, high-performance C18 column with a particle size of ≤ 3 µm (e.g., Inertsil ODS-3, Acclaim 120 C18) is highly recommended as the primary choice. These columns offer an excellent balance of resolving power, efficiency, and analysis speed.
-
Traditional L1-type C18 columns (e.g., LiChrospher, Ace C18) remain a robust and reliable option, particularly when transferring or replicating established pharmacopeial methods.
-
A C8 column should be considered as a secondary option for method development. It can provide different selectivity and is particularly useful if a very rapid analysis is the primary goal and the impurity profile is less complex.
Ultimately, the optimal column must be selected and validated based on its ability to demonstrate specificity for Ramipril and all relevant impurities under forced degradation conditions, ensuring the final method is robust, reliable, and fit for its intended purpose in a regulated environment.
References
-
Development of Methods of Quality Control of the Tablets «Ramipril». (2023, April 21). MDPI. Available from: [Link]
-
Stress degradation studies of ramipril by a validated stability-indicating liquid chromatographic method. (n.d.). ResearchGate. Available from: [Link]
-
Nikumbh PP, et al. (2023, February 8). Development and Validation of RP-HPLC Method for Estimation of Ramipril in Tablet Dosage Form. Walsh Medical Media. Available from: [Link]
-
Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety. (2021, October 2). PMC. Available from: [Link]
-
Typical HPLC chromatograms recorded during forced degradation studies. (n.d.). ResearchGate. Available from: [Link]
-
Synthesis and Structural Elucidation of Impurities in Ramipril Tablets. (2026, February 14). Spectroscopy Online. Available from: [Link]
-
Development and validation of an rp-hplc method for simultaneous determination of Ramipril and Amlodipine in tablets. (n.d.). PMC. Available from: [Link]
-
Separation of Ramipril on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Available from: [Link]
-
A new validated stability indicating LC method for simultaneous determination of metoprolol succinate and ramipril in pharmaceutical market. (n.d.). Available from: [Link]
-
A review on validated analytical methods for Ramipril. (2025, April 3). World Journal of Biology Pharmacy and Health Sciences. Available from: [Link]
-
Ramipril Capsules. (n.d.). Scribd. Available from: [Link]
-
Difference between C18 Column and C8 Column. (2025, November 10). Hawach Scientific. Available from: [Link]
-
DETERMINATION OF RAMIPRIL IN PHARMACEUTICAL PREPARATIONS BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. (2010, March 15). Available from: [Link]
-
Difference between C8 and C18 Columns Used in HPLC System. (2024, May 1). Pharmaguideline. Available from: [Link]
-
Ramipril Capsules. (2025, February 16). Available from: [Link]
-
Differences and Applications of C18 vs. C8 HPLC Columns. (2025, June 26). Hawach. Available from: [Link]
-
RP-HPLC method development and validati. (n.d.). JOCPR. Available from: [Link]
-
C8 vs C18 Column: Which Should You Choose? (2024, December 4). Separation Science. Available from: [Link]
-
The influence of chromatographic column type: C8 (blue), C18 (red). (n.d.). ResearchGate. Available from: [Link]
-
USP 35 Official Monographs / Ramipril 4517. (2011, November 28). Available from: [Link]
-
RP-HPLC method development and validation for simultaneous estimation of ramipril and felodipine. (2019, June 15). European Journal of Chemistry. Available from: [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 5. Differences and Applications of C18 vs. C8 HPLC Columns - Hawach [hawachhplccolumn.com]
- 6. hawach.com [hawach.com]
- 7. sepscience.com [sepscience.com]
- 8. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjbphs.com [wjbphs.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. scribd.com [scribd.com]
- 12. drugfuture.com [drugfuture.com]
- 13. mdpi.com [mdpi.com]
- 14. jocpr.com [jocpr.com]
- 15. trungtamthuoc.com [trungtamthuoc.com]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of Ramipril Isopropyl Ester
Executive Summary
Ramipril Isopropyl Ester (CAS: 295328-72-2), often identified as Ramipril Impurity B, is a structural analog and synthesis intermediate of the ACE inhibitor Ramipril.[1][2] Under the Precautionary Principle of industrial hygiene, it must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) derivative.[2]
The parent compound, Ramipril, is a confirmed Reproductive Toxicant (Category 1B) .[2] Consequently, this ester derivative poses significant teratogenic risks and potential skin absorption hazards due to increased lipophilicity compared to the diacid forms.
Immediate Directive:
-
Do NOT dispose of via sanitary sewer or municipal trash.
-
Do NOT attempt to neutralize bulk quantities at the bench.
-
Mandatory: High-temperature incineration via a licensed hazardous waste contractor.[2]
Part 1: Chemical Identity & Hazard Profiling
To ensure accurate tracking and safety labeling, use the following data. As specific toxicological data for the isopropyl ester is limited, safety protocols must default to the known hazards of the parent API (Ramipril).
Table 1: Substance Identification & GHS Classification
| Parameter | Data / Classification |
| Chemical Name | Ramipril Isopropyl Ester |
| CAS Number | 295328-72-2 |
| Molecular Formula | C₂₄H₃₄N₂O₅ |
| Parent API Class | Angiotensin-Converting Enzyme (ACE) Inhibitor |
| Primary Hazard | Reproductive Toxicity (Category 1B) (May damage fertility or the unborn child).[1][2][3] |
| Secondary Hazards | Skin Sensitization; Specific Target Organ Toxicity (STOT) - Repeated Exposure.[2] |
| Physical State | White to off-white powder (typically).[2] |
| Solubility | Soluble in organic solvents (Methanol, DCM); sparingly soluble in water.[2] |
Scientific Context: The isopropyl ester moiety increases the compound's lipophilicity compared to Ramiprilat (the active diacid metabolite). This theoretically enhances dermal permeation, making skin protection critical during waste handling.[2]
Part 2: Operational Segregation (The "Designated Area")
Per OSHA Laboratory Standard (29 CFR 1910.1450), you must establish a Designated Area for handling reproductive toxins.[2]
Engineering Controls[2][6]
-
Primary Barrier: All weighing, transfer, and waste packaging must occur inside a Class II Biological Safety Cabinet (BSC) or a Powder Containment Balance Enclosure .[2]
-
Airflow: Ensure face velocity is monitored (0.3 – 0.5 m/s) to prevent powder escape.
-
Surface Protection: Line the work surface with plastic-backed absorbent pads to capture micro-spills.[2] These pads are disposed of as solid hazardous waste.
Waste Stream Segregation Logic
Cross-contamination is the primary failure mode in lab safety. Use the following logic to segregate streams before they leave the hood.
Figure 1: Decision matrix for segregating Ramipril Isopropyl Ester waste streams to ensure compliance with RCRA and HPAPI standards.
Part 3: Step-by-Step Disposal Protocol
This protocol is designed to maintain a "Chain of Custody" from the bench to the incinerator.
Phase 1: Solid Waste (Bulk & Contaminated Items)
Objective: Prevent aerosolization of teratogenic dust.[2]
-
Primary Containment: Place the substance or contaminated item (weigh boat, contaminated gloves) into a clear polyethylene bag (minimum 2 mil thickness) inside the fume hood.[2]
-
Seal & Clean: Twist and tape the bag shut. Wipe the exterior of this bag with a methanol-dampened wipe to remove static-adhered dust.[2]
-
Secondary Containment: Place the wiped bag into a second bag (Double-Bagging). Seal this outer bag.
-
Labeling: Affix a hazardous waste label immediately.
-
Must state: "Hazardous Waste - Ramipril Isopropyl Ester."[2]
-
Hazard Checkbox: Mark "Toxic" and "Reproductive Toxin."
-
-
Storage: Move to a satellite accumulation area container (rigid, leak-proof container with a tight-fitting lid).
Phase 2: Liquid Waste (Solvents & Mother Liquors)
Objective: Prevent accidental drain discharge and solvent incompatibility.[2]
-
Compatibility Check: Ensure the waste carboy is compatible with the solvent matrix (e.g., HDPE for aqueous/methanol mixtures).
-
Transfer: Use a funnel with a lid or a safety waste funnel (e.g., Eco-Funnel) to minimize evaporation.[2]
-
Labeling: List all solvents and the estimated concentration of Ramipril Isopropyl Ester.
-
Example: "Methanol (90%), Water (9%), Ramipril Isopropyl Ester (<1%)."[2]
-
-
Prohibition: Never mix with oxidizing acids (Nitric, Perchloric) as this can create unstable by-products or exothermic reactions.[2]
Part 4: Decontamination of Glassware & Surfaces
Scientific Rationale: Simply washing with water is insufficient due to the lipophilicity of the ester. Furthermore, simple alkaline hydrolysis (using NaOH) might convert the isopropyl ester into the diacid (Ramiprilat), which is the pharmacologically active metabolite. Therefore, oxidative degradation is preferred to break the pyrrole ring system and destroy biological activity.
Decontamination Workflow
Figure 2: Decontamination workflow utilizing solvent solubilization followed by oxidative degradation to ensure complete removal of active residues.[2][4]
-
Solvent Rinse: Rinse glassware with Methanol to solubilize the ester.[2] Collect this rinse as hazardous waste (do not dump down drain).[2]
-
Oxidative Soak: Soak glassware in a 10% Sodium Hypochlorite (Bleach) solution or an oxidative glass cleaner (e.g., Contrad® 70) for 30 minutes.[2] This aids in breaking down the complex organic structure.
-
Final Wash: Wash with standard laboratory detergent and water.[2]
Part 5: Regulatory Compliance & Documentation
To maintain Trustworthiness and audit readiness, adhere to these regulations:
-
RCRA (USA): This waste is likely not a "P-listed" acute toxin but falls under "Characteristic" or "Listed" waste depending on the solvent.[2] However, due to the Reproductive Toxicity, it must be managed as Hazardous Waste .
-
OSHA: The "Designated Area" signage is mandatory under 29 CFR 1910.1450.[2]
-
Manifesting: When handing over to the disposal contractor (e.g., Veolia, Clean Harbors), ensure the manifest explicitly lists "Organics with Reproductive Toxicity" to ensure the incinerator facility handles the ash and filtration correctly.
References
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[2] United States Department of Labor.[2] Retrieved from [Link][2]
-
National Institutes of Health (NIH). (n.d.).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
